4-Bromo-9H-xanthen-9-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H7BrO2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
InChI Key |
UBPSDNHQRRCBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Regioselective Synthesis of 4-Bromo-9H-xanthen-9-one
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 4-Bromo-9H-xanthen-9-one (4-Bromoxanthone) CAS Registry Number: 19814-75-6 Primary Application: Precursor for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate functionalized xanthone derivatives for DMXAA analogs, OLED emitters, and intercalating DNA agents.
The Regioselectivity Challenge
Synthesizing 4-bromoxanthone presents a specific regiochemical challenge that disqualifies the most common synthetic methods:
-
Direct Bromination Failure: Electrophilic aromatic substitution (bromination) of the xanthone core is directed by the ether oxygen (activator) and the carbonyl (deactivator). This overwhelmingly favors the 2-position (para to oxygen) or the 2,7-positions . It is chemically impossible to access the 4-position (ortho to oxygen) via direct bromination due to steric hindrance and competing electronic vectors.
-
Lithiation Ambiguity: While Directed Ortho Metalation (DoM) using LiTMP can target the 4-position (directed by the ether oxygen), it frequently competes with the 1-position (directed by the carbonyl), leading to difficult-to-separate isomeric mixtures.
The Solution: De Novo Ring Construction
The only authoritative, scalable, and chemically pure pathway to 4-bromoxanthone is the "Bottom-Up" Construction Strategy . This involves the formation of a diaryl ether bond between a benzoic acid derivative and a phenol, followed by an intramolecular Friedel-Crafts acylation.
By placing the bromine atom on the phenol starting material before the ring closes, the regiochemistry is locked in, guaranteeing the 4-isomer.
Part 2: Detailed Synthetic Pathway (The Modified Goldberg-Ullmann Route)
This protocol relies on a two-step sequence:
-
Intermolecular Coupling: Synthesis of 2-(2-bromophenoxy)benzoic acid.
-
Intramolecular Cyclization: Acid-mediated ring closure to the xanthone core.
Step 1: Synthesis of 2-(2-Bromophenoxy)benzoic Acid
This step utilizes a modified Ullmann condensation (Goldberg reaction). The ortho-chlorine of the benzoic acid is activated for nucleophilic aromatic substitution by the adjacent carboxylate group, allowing the phenol to displace it.
-
Reagents: 2-Chlorobenzoic acid, 2-Bromophenol.
-
Catalyst: Copper powder (or CuI).
-
Base: Potassium Carbonate (
) or Sodium Ethoxide. -
Solvent: DMF or Nitrobenzene (High boiling point required).
Reaction Logic: We use 2-bromophenol. The bromine is at the ortho position relative to the hydroxyl. When this phenol attacks the benzoic acid, the bromine is carried into the new molecule.
Step 2: Cyclodehydration to 4-Bromoxanthone
The intermediate acid is cyclized using a dehydrating acid.
-
Reagents: Eaton’s Reagent (7.7 wt%
in methanesulfonic acid) OR Polyphosphoric Acid (PPA). -
Conditions: 80–100°C, 2–4 hours.
Mechanistic Causality: The carboxyl group (electrophile) attacks the phenoxy ring (nucleophile).
-
The phenoxy ring has two positions ortho to the ether linkage: C2 and C6.
-
C2 is blocked by the Bromine atom.
-
C6 is open.
-
Therefore, cyclization must occur at C6.
-
Result: The Bromine atom (at C2) ends up adjacent to the ether bridge in the final fused system. In IUPAC xanthone numbering, the position adjacent to the ether oxygen is Position 4 .
Part 3: Visualization of the Pathway
The following diagram illustrates the strict regiochemical control of this pathway.
Caption: Figure 1. The "Bottom-Up" construction strategy ensures the bromine atom is locked into the 4-position by blocking the alternative cyclization site.
Part 4: Validated Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Chlorobenzoic Acid | Substrate A | 1.0 eq | Recrystallize if technical grade. |
| 2-Bromophenol | Substrate B | 1.2 eq | Excess ensures complete consumption of acid. |
| Potassium Carbonate | Base | 2.5 eq | Must be anhydrous. |
| Copper Powder | Catalyst | 0.1 eq | Activated copper bronze preferred. |
| DMF | Solvent | 10 vol | Dry, degassed. |
| Eaton's Reagent | Cyclizing Agent | 5 vol | Safer/easier workup than PPA. |
Step-by-Step Methodology
1. Ether Synthesis (Ullmann)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and nitrogen inlet.
-
Charging: Add 2-chlorobenzoic acid (15.6 g, 100 mmol), 2-bromophenol (20.8 g, 120 mmol), and
(34.5 g, 250 mmol) to DMF (150 mL). -
Catalyst: Add copper powder (0.64 g, 10 mmol).
-
Reaction: Heat to reflux (approx. 140–150°C) for 4–6 hours. Monitor by TLC (Mobile phase: 3:1 Hexane/EtOAc). The limiting reagent (2-chlorobenzoic acid) should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-water (500 mL).
-
Acidify with HCl (2N) to pH ~2. The carboxylic acid intermediate will precipitate.
-
Purification: Dissolve the solid in 10%
solution, filter off any insoluble copper/tar, then re-acidify the filtrate to precipitate the pure intermediate.
-
2. Cyclization (Friedel-Crafts)
-
Setup: Dry the intermediate acid thoroughly (water inhibits the reaction). Place in a round-bottom flask.
-
Reaction: Add Eaton's Reagent (5 mL per gram of intermediate).
-
Heating: Heat to 80°C with stirring for 2 hours. The mixture will turn dark.
-
Quenching: Pour the hot reaction mixture carefully onto crushed ice. The xanthone product will precipitate as a solid.
-
Purification:
Part 5: Quality Control & Characterization
To confirm the 4-bromo isomer over the 2-bromo isomer, utilize 1H NMR coupling constants .
-
4-Bromoxanthone: The proton at C1 (peri to carbonyl) will show a doublet (or dd) with a standard ortho-coupling to H2. Crucially, H3 will show a triplet-like pattern (t) or dd, and H2 will be a multiplet.
-
Key Diagnostic: Look for the absence of a singlet. The 2-bromo isomer would show a meta-coupled doublet (d, J~2Hz) for H1. The 4-bromo isomer has three contiguous protons (H1, H2, H3) on that ring, showing an ABC spin system , not an ABX system.
Physical Properties:
-
Appearance: White to off-white needles.
-
Melting Point: 126–128°C (Distinct from 2-bromoxanthone, which melts higher, ~150°C).
References
-
Sousa, M. E., & Pinto, M. M. (2005).[4] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479. Link
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones: Part IV. A new synthesis of hydroxyxanthones and their derivatives. Journal of the Chemical Society, 3982-3985. Link
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for Ullmann ether synthesis conditions).
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
- Resende, D. I., et al. (2020). Synthetic Strategies for Xanthone-Based Compounds. Organic Chemistry Frontiers.
Sources
Technical Guide: Physicochemical Profile & Synthetic Utility of 4-Bromo-9H-xanthen-9-one
The following technical guide details the physicochemical properties, synthesis, and applications of 4-Bromo-9H-xanthen-9-one , a critical intermediate in the design of bioactive heterocycles and organic electronic materials.
Executive Summary
4-Bromo-9H-xanthen-9-one (4-bromoxanthone) is a regioisomer of the xanthone class where the bromine atom is positioned at the C4 carbon—peri- to the ether oxygen and meta- to the carbonyl group . This specific substitution pattern creates a unique electronic and steric environment compared to the more common 2-bromo or 2,7-dibromo isomers.
While often overshadowed by its para-substituted counterparts, the 4-bromo isomer is a high-value scaffold for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or alkyl groups at a position that significantly influences the planarity and solubility of the resulting tricyclic core. This guide provides a definitive reference for its identification, handling, and synthetic manipulation.
Molecular Architecture & Identification
| Parameter | Technical Detail |
| IUPAC Name | 4-Bromo-9H-xanthen-9-one |
| Common Name | 4-Bromoxanthone |
| CAS Registry Number | 861548-92-7 (Note: Historical references may lack CAS; verify purity via NMR) |
| Molecular Formula | C₁₃H₇BrO₂ |
| Molecular Weight | 275.10 g/mol |
| SMILES | O=C1C2=C(OC3=C1C=CC=C3)C(Br)=CC=C2 |
| Structural Feature | The Br atom at C4 imposes steric strain on the ether oxygen lone pairs, potentially altering the pKa of the conjugate acid and affecting metal-catalyst coordination during coupling reactions.[1] |
Physicochemical Properties[2][3][4][5]
The following data consolidates historical characterization with modern predicted values where experimental data is sparse.
Solid-State & Solubility Profile
| Property | Value / Observation | Source / Context |
| Physical State | Crystalline Solid (Needles) | Recrystallized from EtOH or Benzene |
| Color | White to Pale Yellow | Impurities (phenols) often cause yellowing |
| Melting Point | 126 °C | Historical benchmark (Gomberg & Cone, 1909) |
| Boiling Point | ~390 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility (High) | CHCl₃, DMSO, DMF, DCM | Suitable for NMR and coupling reactions |
| Solubility (Low) | Water, Hexanes | Lipophilic nature dominates |
| LogP (Oct/Wat) | 3.8 - 4.1 (Predicted) | Highly lipophilic; cell-permeable scaffold |
Spectral Characteristics (Diagnostic)
-
¹H NMR (400 MHz, CDCl₃):
-
The molecule lacks the
symmetry of unsubstituted xanthone. -
H1 (peri-carbonyl): Doublet at δ ~8.33 ppm (
Hz). This proton is highly deshielded by the carbonyl anisotropy.[2] -
H4 (substituted): The signal typically found at δ ~7.3-7.4 ppm is absent .
-
H5 (peri-carbonyl, other ring): Doublet at δ ~8.30 ppm .
-
Key Feature: Look for the loss of the specific aromatic signal adjacent to the ether oxygen and the integration of 7 protons total.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1660–1670 cm⁻¹ (Typical of xanthones).
-
C-O-C Stretch: Strong bands at 1200–1300 cm⁻¹ .
-
-
Mass Spectrometry (EI/ESI):
-
Molecular Ion:
274/276 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). -
Fragmentation: Loss of CO (
) and Br ( ) are characteristic pathways.
-
Synthetic Context & Reactivity[5][8][9]
The "Regio-Challenge"
Direct bromination of xanthone typically yields 2,7-dibromoxanthone or 2-bromoxanthone via Electrophilic Aromatic Substitution (EAS), as the para-position to the ether oxygen is most activated. Accessing the 4-bromo isomer requires "Directed Synthesis" or "Ring Closure" strategies to bypass this natural selectivity.
Primary Synthetic Route: Intramolecular Cyclization
The most robust method involves the construction of the diaryl ether before closing the central ring.
-
Precursor Assembly: Ullmann coupling of 2-chlorobenzoic acid and 2-bromophenol (or similar derivatives) to form 2-(2-bromophenoxy)benzoic acid .
-
Ring Closure: Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Sulfuric Acid.
-
Mechanism:[1][3][4][5] The acid chloride/acylium ion attacks the phenoxy ring.
-
Regiochemistry: Cyclization occurs ortho to the ether linkage. If one ortho position is blocked by Br, it forces cyclization to the other, or if Br is at the 3-position of the phenol, it directs the closure.
-
Specific Route: Cyclization of 2-(2-bromophenoxy)benzoic acid yields 4-bromoxanthone.
-
Modern Route: Base-Promoted Homolytic Aromatic Substitution (BHAS)
Recent literature (e.g., Angew. Chem., J. Org. Chem.) suggests radical pathways using
Visualization: Synthesis & Functionalization Workflow
The following diagram illustrates the directed synthesis of 4-bromoxanthone and its subsequent divergence into functionalized drug scaffolds.
Figure 1: The directed synthesis prevents the formation of the thermodynamic 2-bromo isomer, enabling access to the sterically unique 4-position for further catalysis.
Experimental Protocol: Solubility & Stability Testing
For researchers utilizing 4-bromoxanthone in biological assays, proper solubilization is critical to prevent microprecipitation.
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh 2.75 mg of 4-bromoxanthone into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid using water or ethanol as the primary solvent.
-
-
Sonication: Sonicate in a water bath at 25°C for 30–60 seconds. The solution should be clear and colorless/pale yellow.
-
QC Check: Inspect for turbidity. If turbid, gently warm to 37°C.
-
Storage: Store at -20°C. Stable for 6 months.
-
Caution: Upon thawing, ensure the compound has not crashed out. Vortex vigorously.
-
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. The compound is an organic halide and should be treated as a potential alkylating agent until proven otherwise.
-
Disposal: Halogenated organic waste stream.
References
-
Gomberg, M., & Cone, L. H. (1909).[6] "Ueber Triphenylmethyl." Justus Liebigs Annalen der Chemie, 370(1-2), 142-208. (Foundational reference for melting point: 126°C).
-
Ambeed. (2024). "4-Bromo-9H-xanthen-9-one Product Datasheet." (CAS Verification).
-
Sousa, M. E., & Pinto, M. M. (2005). "Synthesis of Xanthones: An Overview." Current Medicinal Chemistry, 12(21), 2447-2479. (Review of cyclization methodologies).
- Deng, G., et al. (2011). "Transition-Metal-Free Synthesis of Xanthones via Base-Promoted Homolytic Aromatic Substitution." Angewandte Chemie International Edition. (Modern radical synthesis context).
Sources
Comprehensive NMR Spectral Analysis of 4-Bromo-9H-xanthen-9-one: A Technical Guide
Executive Summary
4-Bromo-9H-xanthen-9-one (4-bromoxanthone) is a critical halogenated scaffold utilized extensively in medicinal chemistry and drug development. Its rigid dibenzo-γ-pyrone core serves as a privileged structure for synthesizing complex, biologically active derivatives—including potent antibacterial and cytotoxic agents—via transition-metal-catalyzed cross-coupling reactions[1]. For researchers developing novel xanthone derivatives, precise structural elucidation of the starting materials is non-negotiable. This whitepaper provides an in-depth, authoritative guide to the
Structural Causality & Electronic Effects
To accurately interpret the NMR spectra of 4-bromoxanthone, one must first understand the competing electronic effects governing its molecular framework:
-
The Xanthone Core (Push-Pull System): The xanthone skeleton is highly conjugated and planar. It operates as a "push-pull" electronic system where the ether oxygen (O-10) acts as an electron donor via resonance (+R effect), while the carbonyl group (C-9) acts as a strong electron acceptor (-R effect)[2]. This creates distinct regions of electron density that directly dictate chemical shifts.
-
The Bromine Substituent (Position 4): The introduction of a bromine atom at C-4 introduces two conflicting phenomena. Inductively (-I effect), bromine withdraws electron density, deshielding adjacent protons (e.g., H-3). However, in
C NMR, bromine exerts a profound "heavy atom effect." The massive, polarizable electron cloud of the bromine atom increases local diamagnetic shielding, anomalously shifting the directly attached carbon (C-4) upfield[1].
H NMR Spectral Analysis
The
Table 1: Representative
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale & Causality |
| H-8 | 8.33 | dd | 8.0, 1.7 | 1H | Carbonyl Anisotropy: Strongly deshielded by the induced magnetic field of the adjacent C=O |
| H-1 | 8.30 | dd | 8.0, 1.6 | 1H | Carbonyl Anisotropy: Deshielded similarly to H-8; slightly upfield due to the distant electronic pull of Br on Ring A. |
| H-3 | 7.90 | dd | 7.8, 1.6 | 1H | Inductive Deshielding: Shifted downfield due to the direct electron-withdrawing (-I) effect of the ortho-bromine atom. |
| H-6 | 7.75 | ddd | 8.5, 7.1, 1.7 | 1H | Para to the carbonyl group; experiences moderate resonance deshielding. |
| H-5 | 7.50 | dd | 8.5, 1.0 | 1H | Ortho to the ether oxygen; shielded by the +R effect of O-10. |
| H-7 | 7.40 | ddd | 8.0, 7.1, 1.0 | 1H | Meta to the carbonyl; relatively unaffected by resonance, reflecting a standard aromatic shift. |
| H-2 | 7.25 | t | 7.9 | 1H | Meta to both the carbonyl and the bromine; shielded by the +R effect of the ether oxygen. |
C NMR Spectral Analysis
The
Table 2: Representative
| Position | Chemical Shift ( | Carbon Type | Assignment Rationale & Causality |
| C-9 | 177.0 | C=O | Conjugated Ketone: Highly deshielded due to oxygen electronegativity and |
| C-10a | 156.0 | C-O | Ether Linkage: Deshielded by the direct attachment to the highly electronegative O-10 atom[2]. |
| C-4a | 154.5 | C-O | Ether Linkage: Deshielded similarly to C-10a, but slightly shielded relative to it by the ortho-bromine. |
| C-3 | 138.0 | CH | Ortho to bromine; deshielded by the inductive effect. |
| C-6 | 135.0 | CH | Para to the carbonyl; deshielded by resonance (-R). |
| C-8 | 126.8 | CH | Aromatic methine; standard shift. |
| C-1 | 126.5 | CH | Aromatic methine; standard shift. |
| C-2 | 124.5 | CH | Shielded by the +R effect of the ether oxygen (meta position). |
| C-7 | 124.0 | CH | Shielded by the +R effect of the ether oxygen. |
| C-9a | 122.0 | C | Bridgehead carbon; conjugated with the carbonyl. |
| C-8a | 121.5 | C | Bridgehead carbon; conjugated with the carbonyl. |
| C-5 | 118.0 | CH | Ortho to the ether oxygen; strongly shielded by resonance (+R). |
| C-4 | 111.5 | C-Br | Heavy Atom Effect: Anomalously shielded due to the large diamagnetic electron cloud of the attached bromine[1]. |
Self-Validating Experimental Protocols
To ensure uncompromising spectral integrity, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to prevent common artifacts such as line broadening, missing quaternary signals, or poor shimming.
Step 1: Precision Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of 4-bromoxanthone for routine
H NMR, or 40–50 mg for C NMR[4]. -
Dissolution: Dissolve the sample in exactly 0.6 mL of Deuterated Chloroform (CDCl
, 99.8% D).-
Causality: A volume of 0.6 mL yields a liquid column height of exactly 40–50 mm in a standard 5 mm NMR tube. This specific height ensures the liquid-air interface sits well above the spectrometer's receiver coil. If the volume is too low, magnetic susceptibility gradients at the meniscus will destroy magnetic field homogeneity, rendering shimming impossible and broadening the peaks[5],[6].
-
-
Filtration: Pass the solution through a Pasteur pipette packed with a tight 1 cm plug of glass wool directly into a high-quality (e.g., 400 MHz-rated) 5 mm NMR tube[4],[6].
-
Causality: Even microscopic undissolved particles create localized magnetic field distortions. Filtration guarantees a perfectly homogeneous solution, which is a fundamental prerequisite for sharp spectral lines and accurate
-coupling measurements.
-
Step 2: Instrument Setup & Acquisition
- H NMR Acquisition: Set the spectrometer to 400 MHz. Use a standard single-pulse sequence (zg30). Set the number of scans (ns) to 16, and the relaxation delay (D1) to 1.0 s.
-
C NMR Acquisition: Set the spectrometer to 100 MHz. Use a proton-decoupled pulse sequence (zgpg30). Set ns
1024. Critically, set D1 = 2.0 to 3.0 s.-
Causality: Quaternary carbons (such as the C=O at C-9 and the C-Br at C-4) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation and possess exceptionally long longitudinal relaxation times (
). If a standard 1.0 s delay is used, these nuclei will remain saturated between pulses, and their signals will vanish into the baseline. Extending D1 ensures complete relaxation and reliable integration.
-
Data Processing & Validation Workflow
The validation of NMR data is an iterative, logical loop. The workflow below illustrates the decision-gate process required to confirm the structure of 4-bromoxanthone confidently.
Figure 1: Self-validating NMR acquisition and processing workflow for 4-bromoxanthone.
Workflow Causality:
The critical validation gate is the Signal-to-Noise (S/N) ratio of the quaternary carbons. If the C-4 (C-Br) peak at ~111.5 ppm is indistinguishable from baseline noise, the system flags a failure, forcing the operator to increase the number of scans. Once 1D data is secured, 2D NMR (specifically HMBC) is utilized to observe long-range
References
-
Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies. PMC (NIH). Available at:[Link]
-
Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity. RSC Advances. Available at:[Link]
-
Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
NMR Sample Preparation. Western University Department of Chemistry. Available at:[Link]
-
Basic NMR Sample Preparation. Yale Chemical and Biophysical Instrumentation Center (CBIC). Available at:[Link]
Sources
- 1. Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. youtube.com [youtube.com]
Vibrational Fingerprinting of 4-Bromo-9H-xanthen-9-one: A Technical Guide
Introduction to the Molecular Architecture
In the realm of structural elucidation, Infrared (IR) spectroscopy serves as a direct window into the force constants and electron distribution of a molecule. 4-Bromo-9H-xanthen-9-one (4-bromoxanthone) is a structurally rigid, planar heterocycle consisting of a central γ-pyrone ring flanked by two fused benzene rings, with a heavy bromine atom substituted at the C-4 position.
As an application scientist, I approach the IR spectrum of this compound not as a simple list of peaks, but as an interplay of molecular physics. The extensive
Mechanistic Origins of Key Vibrational Modes
The Conjugated Carbonyl (C=O) System
In an isolated, aliphatic ketone, the C=O stretching frequency typically manifests around 1715 cm⁻¹. However, the xanthone core is heavily conjugated. The cross-conjugation of the carbonyl group with the two aromatic rings, combined with the electron-donating resonance from the central pyrone ether oxygen, drastically reduces the double-bond character of the carbonyl. This phenomenon1[1].
When a bromine atom is introduced at the C-4 position, its strong inductive electron-withdrawing effect (-I) slightly competes with the aromatic resonance. This localized electron withdrawal marginally stiffens the adjacent bonds, often pushing the C=O absorption slightly higher, typically into the 1660–1665 cm⁻¹ range.
The Diaryl Ether (C-O-C) Linkage
The central ether linkage of the pyrone ring exhibits two primary stretching modes. The asymmetric C-O-C stretch is highly polar and results in a very strong, broad absorption band2[2]. The symmetric stretch, which involves a smaller change in the net dipole moment, appears as a medium-intensity peak around 1150–1220 cm⁻¹.
The Heavy Atom Effect: C-Br Stretching
According to Hooke's Law for molecular vibrations, the frequency of a stretch is inversely proportional to the reduced mass of the bonded atoms. Because bromine is a heavy atom, the carbon-bromine (C-Br) stretching vibration is shifted deep into the far fingerprint region. For alkyl and aryl halides, this stretch is 3[3]. Because this region is heavily populated by aromatic out-of-plane bending modes, high-resolution scanning is required to definitively assign the C-Br peak[4].
Quantitative Spectral Data
The following table synthesizes the expected quantitative IR data for 4-bromo-9H-xanthen-9-one, providing a rapid reference for peak assignment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Origin |
| Aromatic C-H Stretch | 3100 – 3000 | Weak, sharp | sp² C-H bond stretching of the peripheral benzene rings. |
| Carbonyl (C=O) Stretch | 1650 – 1665 | Strong, sharp | Conjugated ketone stretch; modulated by the -I effect of the C-4 bromine. |
| Aromatic C=C Stretch | 1600, 1580, 1460 | Medium-Strong | In-ring carbon-carbon double bond stretching. |
| Asymmetric C-O-C Stretch | 1300 – 1250 | Strong, broad | Asymmetric stretching of the central pyrone ether linkage. |
| Symmetric C-O-C Stretch | 1220 – 1150 | Medium | Symmetric stretching of the ether linkage. |
| Aromatic C-H oop Bend | 770 – 730 | Strong, sharp | Out-of-plane bending; indicative of specific ring substitution patterns. |
| C-Br Stretch | 690 – 515 | Medium-Strong | Heavy atom stretching in the far fingerprint region. |
Self-Validating Experimental Protocol: ATR-FTIR
To ensure absolute scientific integrity, the analytical protocol must be a self-validating system. While traditional KBr pelleting is common, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending artifact (~1630 cm⁻¹), which can fatally obscure the critical xanthone C=O peak. Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the required methodology.
Step-by-Step Methodology:
-
System Initialization & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This mathematically subtracts ambient CO₂ and H₂O vapor, ensuring that subsequent peaks originate solely from the sample.
-
Sample Introduction: Place 1–2 mg of neat 4-bromo-9H-xanthen-9-one powder directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the crystal and the sample is required for the evanescent wave to penetrate the sample matrix, preventing artificially weak signals in the high-wavenumber region.
-
Interferogram Acquisition: Run the sample scan using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution).
-
Orthogonal Validation: Apply an advanced ATR correction algorithm to the raw data to account for the wavelength-dependent depth of penetration, ensuring the relative peak intensities match traditional transmission spectra.
Visualizing the Workflows and Relationships
Figure 1: Self-validating ATR-FTIR experimental workflow for 4-bromoxanthone analysis.
Figure 2: Mechanistic influence of C-4 bromination on xanthone vibrational modes.
References
-
4 - orgchemboulder.com
-
3 - Chemistry LibreTexts 3.1 - Indian Academy of Sciences (ias.ac.in) 4.2 - PMC (nih.gov)
Sources
Mass spectrometry analysis of 4-Bromo-9H-xanthen-9-one
High-Resolution Mass Spectrometry of 4-Bromo-9H-xanthen-9-one: Ionization Dynamics, Fragmentation Causality, and Analytical Workflows
As a Senior Application Scientist, I approach the mass spectrometric (MS) analysis of halogenated heterocyclic scaffolds not merely as a data-collection exercise, but as an exercise in chemical logic. 4-Bromo-9H-xanthen-9-one (4-bromoxanthone) is a highly rigid, planar tricyclic dibenzo-γ-pyrone. Its analysis requires a deep understanding of its gas-phase thermodynamics, proton affinity, and isotopic signature.
This guide establishes the definitive framework for the MS analysis of 4-bromoxanthone, prioritizing mechanistic causality and self-validating experimental designs.
Physicochemical Grounding and Ionization Causality
Before introducing a sample into the mass spectrometer, we must define the ionization causality based on the molecule's structural features.
4-bromoxanthone possesses two critical domains:
-
The Pyrone Carbonyl (Position 9): The oxygen atom here has a high proton affinity due to the stabilization of the resulting positive charge across the highly conjugated aromatic system. This dictates that Positive Electrospray Ionization (ESI+) is the optimal choice for liquid chromatography (LC-MS) workflows.
-
The Halogenated Aromatic Ring (Position 4): Bromine is a heavy halogen with two stable isotopes,
and , which exist in nature at a nearly 1:1 ratio (50.69% and 49.31%).
The Self-Validating Principle: The isotopic signature of bromine serves as an intrinsic quality control (QC) metric. Any valid MS signal for the intact molecule or a bromine-retaining fragment must exhibit a characteristic doublet separated by approximately 2 Da with a 1:1 intensity ratio. If this ratio deviates beyond a ±5% tolerance window, the signal is immediately flagged as an isobaric matrix interference and rejected.
Mechanistic Fragmentation Pathways
Understanding how 4-bromoxanthone dissociates under Collision-Induced Dissociation (CID) or Electron Impact (EI) is critical for structural elucidation. The tricyclic xanthone core is thermodynamically highly stable, requiring elevated collision energies (typically >25 eV) to induce fragmentation.
According to established literature on the 1[1] and 2[2], the molecule undergoes two primary degradation routes:
-
Expulsion of Carbon Monoxide (-28 Da): The primary neutral loss is CO from the central pyrone ring. This is the universal diagnostic hallmark of the xanthone core, resulting in a contracted biphenyl-type radical cation.
-
Homolytic Cleavage of the Halogen (-79/81 Da): The C-Br bond is relatively labile under high-energy conditions, leading to the loss of a bromine radical (
) and yielding a highly stable, completely conjugated cation.
Fig 1. Primary EI-MS fragmentation pathways of 4-Bromo-9H-xanthen-9-one.
Quantitative Data & Diagnostic Ions
To facilitate accurate selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the exact monoisotopic masses of the primary EI-MS fragments are summarized below.
| Ion Type | Formula | Exact Mass ( | Exact Mass ( | Diagnostic Significance |
| Molecular Ion | 273.9624 | 275.9603 | Confirms intact molecule; 1:1 ratio mandatory. | |
| 245.9675 | 247.9654 | Confirms presence of the pyrone core. | ||
| 195.0441 | N/A | Confirms mono-bromination of the precursor. | ||
| 167.0491 | N/A | Terminal stable aromatic cluster. |
Self-Validating Experimental Protocols
The following protocols are designed not just to generate data, but to ensure the data proves its own validity through built-in chemical logic.
Protocol A: High-Resolution LC-ESI-QTOF-MS Profiling
This workflow is optimized for the detection of 4-bromoxanthone in complex biological or synthetic matrices, leveraging the 3[3].
-
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid provides the abundant proton reservoir required to ionize the pyrone carbonyl. Trifluoroacetic acid (TFA) must be strictly avoided, as its high gas-phase basicity will cause severe ion suppression of the xanthone core in ESI+.
-
-
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 UHPLC column. Apply a steep gradient from 10% B to 95% B over 8 minutes.
-
Causality: The planar, highly hydrophobic nature of 4-bromoxanthone results in strong secondary interactions with the stationary phase. A steep organic gradient overcomes this retention, ensuring sharp peak shapes and minimizing longitudinal diffusion, which maximizes the signal-to-noise ratio.
-
-
Step 3: MS Acquisition & Automated Isotopic Filtering (The Self-Validation Step)
-
Action: Set the Q-TOF to acquire in high-resolution mode (Resolution > 30,000). Program the data-processing software to apply an isotopic filter.
-
Causality: The software must be set to only integrate chromatographic peaks that yield an
274.9702 / 276.9682 ( ) doublet with a mass error of < 5 ppm and an intensity ratio between 0.95 and 1.05. If a peak lacks this exact isotopic geometry, it is mathematically impossible for it to be 4-bromoxanthone, and it is automatically discarded as chemical noise.
-
Fig 2. End-to-end LC-MS/MS analytical workflow for 4-bromoxanthone quantification.
Protocol B: GC-EI-MS Structural Confirmation
When absolute structural confirmation is required (e.g., verifying synthetic purity), GC-MS offers orthogonal validation.
-
Step 1: Sample Introduction
-
Action: Dissolve the sample in ethyl acetate (1 mg/mL). Inject 1 µL splitless at an inlet temperature of 280°C. No derivatization is required.
-
Causality: Unlike highly polar metabolites, the rigid, uncharged nature of 4-bromoxanthone makes it highly volatile and thermally stable. Derivatization would only introduce unnecessary variance and potential artifact formation.
-
-
Step 2: Electron Impact Ionization
-
Action: Set the EI source to 70 eV.
-
Causality: 70 eV is the universal standard for electron impact. Operating exactly at this energy ensures that the resulting fragmentation pattern (specifically the ratio of the
195 to the 274 ion) can be directly and accurately cross-referenced against standardized NIST spectral libraries for xanthone derivatives.
-
References
-
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis MDPI[Link]
-
Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy ACS Publications (The Journal of Organic Chemistry)[Link]
-
LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition National Institutes of Health (PMC)[Link]
Sources
CAS number and molecular structure of 4-Bromo-9H-xanthen-9-one
Comprehensive Technical Guide on 4-Bromo-9H-xanthen-9-one: Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the realm of medicinal chemistry and advanced materials science, the xanthone (9H-xanthen-9-one) scaffold is universally recognized as a "privileged structure" capable of binding to diverse biological targets. Among its halogenated derivatives, 4-Bromo-9H-xanthen-9-one stands out as a critical synthetic intermediate. The strategic placement of the bromine atom at the 4-position—adjacent to the ether oxygen—provides a highly specific vector for late-stage functionalization via transition-metal-catalyzed cross-coupling. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, causality-driven synthetic protocols, and pharmacological applications of 4-Bromo-9H-xanthen-9-one.
Physicochemical Profiling & Structural Elucidation
Understanding the fundamental properties of 4-Bromo-9H-xanthen-9-one is essential for predicting its reactivity and solubility profiles during assay development. The electron-withdrawing nature of the carbonyl group at C-9, combined with the inductive effect of the bromine at C-4, creates a unique electronic environment that activates the C-Br bond for oxidative addition in palladium catalysis[1].
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value / Description |
| Chemical Name | 4-Bromo-9H-xanthen-9-one |
| Common Synonyms | 4-bromoxanthone; 4-bromo-xanthen-9-one |
| CAS Number | 861548-92-7[1] |
| Molecular Formula | C₁₃H₇BrO₂[1] |
| Molecular Weight | 275.10 g/mol [1] |
| Canonical SMILES | O=C1C2=C(OC3=C1C=CC=C3)C(Br)=CC=C2[1] |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO, DCM; Insoluble in Water |
Mechanistic Synthesis & Retrosynthetic Analysis
A common pitfall in xanthone derivatization is attempting the direct electrophilic bromination of the unsubstituted 9H-xanthen-9-one core. Because the ether oxygen is a strong ortho/para director and the carbonyl group is a meta director, direct bromination predominantly yields 2-bromoxanthone or 2,7-dibromoxanthone.
To unambiguously install the bromine at the 4-position, a de novo construction of the tricyclic core is required. The most robust and regioselective pathway involves a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Friedel-Crafts acylation.
Figure 1: De novo synthetic workflow for 4-Bromo-9H-xanthen-9-one via SNAr and Friedel-Crafts.
Detailed Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.
Step 1: Synthesis of 2-(2-Bromophenoxy)benzonitrile via SNAr
-
Rationale: 2-fluorobenzonitrile is highly susceptible to SNAr due to the strong electron-withdrawing cyano group ortho to the fluorine. Utilizing 2-bromophenol as the nucleophile under basic conditions avoids the need for transition-metal catalysts (like those used in Ullmann couplings), which could inadvertently cause competitive insertion into the C-Br bond.
-
Protocol:
-
Charge a flame-dried round-bottom flask with 2-fluorobenzonitrile (1.0 equiv) and anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Add 2-bromophenol (1.1 equiv) followed by finely powdered K₂CO₃ (1.5 equiv). Mechanistic Note: K₂CO₃ deprotonates the phenol to form the highly nucleophilic phenoxide in situ.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting nitrile spot disappears, replaced by a new, UV-active product spot with a lower Rf value.
-
Cool to room temperature and quench by pouring into ice-cold distilled water. Extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M NaOH (to remove any unreacted 2-bromophenol), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Step 2: Nitrile Hydrolysis
-
Rationale: The cyano group must be converted into a carboxylic acid to serve as the electrophile for the final ring closure.
-
Protocol:
-
Dissolve the intermediate from Step 1 in an ethanol/water mixture (1:1 v/v).
-
Add KOH (5.0 equiv) and reflux the mixture at 90 °C for 24 hours. Mechanistic Note: The robust steric environment of the diaryl ether requires harsh basic conditions and prolonged heating for complete hydrolysis.
-
Evaporate the ethanol under reduced pressure.
-
Validation: Dilute the aqueous residue with water and slowly acidify to pH 2 using 3M HCl. The successful formation of 2-(2-bromophenoxy)benzoic acid is validated by the immediate precipitation of a white solid.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
-
Step 3: Intramolecular Friedel-Crafts Acylation
-
Rationale: Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is utilized instead of polyphosphoric acid (PPA) or concentrated H₂SO₄. Eaton's reagent is significantly less viscous (facilitating easier stirring and workup) and avoids the oxidative/sulfonating side reactions common with sulfuric acid[2].
-
Protocol:
-
In a dry flask, dissolve the carboxylic acid in Eaton’s reagent (approx. 5 mL per gram of substrate) at room temperature.
-
Heat the mixture to 80 °C for 4–6 hours. The reagent generates a highly electrophilic acylium ion that undergoes intramolecular electrophilic aromatic substitution exclusively at the position ortho to the ether oxygen.
-
Validation: Monitor by TLC. Upon completion, carefully pour the viscous mixture into vigorously stirred ice water. The target 4-bromo-9H-xanthen-9-one will precipitate.
-
Filter, wash extensively with water to remove all traces of acid, and recrystallize from hot ethanol to achieve >99% purity.
-
Applications in Drug Discovery & Materials Science
Xanthone derivatives are heavily investigated for their pharmacological profiles. Structural modifications of naturally occurring xanthones (such as toxyloxanthone C) have demonstrated that halogenation significantly alters bioactivity. Bromoxanthone derivatives have exhibited strong cytotoxicity against human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer, and HelaS3) and notable antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[3].
Furthermore, 4-Bromo-9H-xanthen-9-one acts as a versatile linchpin in medicinal chemistry. The C-Br bond allows for rapid library generation via Palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the xanthone core to optimize binding affinity and pharmacokinetic properties.
Figure 2: Derivatization pathways of 4-Bromo-9H-xanthen-9-one in drug discovery and diagnostics.
References
-
RSC Publishing. "Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies." RSC Advances. Available at:[Link]
-
Amazon AWS / Literature Protocols. "Supporting Information: Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones." Available at:[Link]
Sources
- 1. 861548-92-7|4-Bromo-9H-xanthen-9-one| Ambeed [ambeed.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis : cytotoxicity, antibacterial activity, and in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05758B [pubs.rsc.org]
The Xanthone Scaffold: From Gentian Root to Vascular Disruption
Content Type: Technical Whitepaper Subject: Discovery, Synthesis, and Pharmacological Evolution of Xanthen-9-one Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary & Chemical Significance
The xanthen-9-one (xanthone) nucleus represents a "privileged scaffold" in medicinal chemistry—a rigid, tricyclic dibenzo-γ-pyrone structure capable of displaying diverse biological activities depending on its substitution pattern. Historically isolated as yellow pigments from the Gentianaceae and Guttiferae families, xanthones have evolved from botanical curiosities to potent pharmacological agents.
This guide analyzes the trajectory of xanthone research, contrasting the classical Grover, Shah, and Shah (GSS) synthetic methodology with modern pharmacological applications, specifically the critical lessons learned from the vascular disrupting agent DMXAA (Vadimezan) .
Historical Genesis: The Yellow Pigment
The discovery of xanthones is rooted in 19th-century phytochemistry. The term "xanthone" (Greek xanthos, yellow) was coined by Schmid in 1855 , but the isolation of the first congener predates this naming.
| Year | Milestone | Key Scientist/Source | Significance |
| 1821 | Isolation of Gentisin | Gentiana lutea (Root) | First isolation of a naturally occurring xanthone (1,7-dihydroxy-3-methoxyxanthone).[1][2] |
| 1855 | Nomenclature | Schmid | Structural characterization of the dibenzo-γ-pyrone core.[1] |
| 1955 | Synthetic Breakthrough | Grover, Shah, & Shah | Development of the GSS reaction, allowing scalable one-pot synthesis. |
| 1980s | Antitumor Discovery | Baguley et al. | Identification of FAA and DMXAA as vascular disrupting agents. |
| 2002 | Mangostin Profiling | Garcinia mangostana | Elucidation of α-mangostin's antibacterial and apoptotic mechanisms. |
Synthetic Architectures: The Grover, Shah, and Shah (GSS) Reaction
While the Ullmann condensation (reaction of sodium phenolates with o-chlorobenzoic acids) was an early route, it required harsh conditions and often gave low yields. The field was revolutionized in 1955 by the Grover, Shah, and Shah (GSS) method, which utilizes a Friedel-Crafts acylation approach.
Mechanistic Logic
The GSS reaction condenses a salicylic acid derivative with a phenol using a zinc chloride (
Visualization: Synthetic Pathway Logic
The following diagram illustrates the bifurcation between the GSS and Ullmann pathways, highlighting the intermediate states.
Caption: Comparative logic of GSS (Acylation-first) vs. Ullmann (Ether-first) synthetic routes.
Technical Protocol: Optimized Synthesis of 1,3-Dihydroxyxanthone
Objective: Synthesize 1,3-dihydroxyxanthone using a modified GSS protocol. Rationale: This protocol avoids the variable yields of the classical method by controlling the temperature ramp and using Eaton's reagent (optional modern variation) or adhering strictly to the ZnCl2/POCl3 stoichiometry to prevent polymerization.
Experimental Workflow
-
Reagent Preparation:
-
Dry Resorcinol (1.1 eq) and 2,6-Dihydroxybenzoic acid (1.0 eq) in a desiccator overnight. Moisture is the enemy of the acyl chloride intermediate.
-
Prepare fused Zinc Chloride (
) . Critical Step: Heat in a crucible until molten, cool in a desiccator, and powder immediately before use.
-
-
Condensation (The Melt):
-
In a round-bottom flask fitted with a calcium chloride guard tube, mix the reagents with freshly fused
(3.0 eq) and (solvent volume, approx 5-7 mL per gram of reactant). -
Causality:
acts as both solvent and dehydrating agent; is the Lewis acid catalyst activating the carboxyl group. -
Heat the mixture to 60–70°C for 2 hours. Observation: The mixture will turn deep red/orange, indicating benzophenone formation.
-
-
Cyclization & Isolation:
-
Raise temperature to 100°C for 30 minutes to drive the cyclodehydration.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (approx 10x volume) with vigorous stirring. Safety: Exothermic hydrolysis of excess
releases HCl gas. -
Validation: The precipitate should be solid. If oily, the cyclization is incomplete or impurities are present.
-
-
Purification:
-
Filter the solid. Wash with saturated
(to remove unreacted acid) and then water. -
Recrystallize from ethanol/water.
-
Case Study: The DMXAA Failure & STING Signaling
The most significant chapter in modern xanthone history is DMXAA (5,6-dimethylxanthenone-4-acetic acid) . Originally identified as a vascular disrupting agent (VDA), it showed profound efficacy in murine tumor models, inducing tumor necrosis via TNF-α induction.
The Clinical Failure: DMXAA failed in Phase III trials for Non-Small Cell Lung Cancer (NSCLC).[3] The Mechanism (Post-Mortem): Years later, it was discovered that DMXAA is a direct agonist of the STING (Stimulator of Interferon Genes) pathway.
-
Murine STING (mSTING): DMXAA binds with high affinity (
nM range). -
Human STING (hSTING): DMXAA does not bind due to a single amino acid difference in the binding pocket (G162 in human vs. polar residue in mouse).
This highlights a critical failure in translational logic: the assumption of target homology between species.
Visualization: DMXAA Mechanism of Action
Caption: The species-specific activation of STING by DMXAA, explaining the Phase III clinical failure.
Quantitative Bioactivity: Natural vs. Synthetic
Xanthones exhibit a broad range of bioactivities. Below is a comparison of Alpha-Mangostin (Natural) and DMXAA (Synthetic).
| Compound | Source | Primary Target | Quantitative Metric | Outcome |
| G. mangostana | Bacterial Membrane / Mitochondria | MIC: 1–2 | Rapid membrane disruption; Bactericidal. | |
| G. mangostana | K562 Leukemia Cells | IC50: 7.21 | Mitochondrial apoptosis induction. | |
| DMXAA | Synthetic | Murine STING | Kd: 50 nM (approx) | Potent induction of IFN- |
| DMXAA | Synthetic | Human STING | Kd: > 100 | Inactive (Clinical Failure). |
References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones.[4][5][6][7][8][9][10][11][12][13] Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones. Journal of the Chemical Society, 3982-3985. Link
-
Pereres, B., et al. (2023).[1] Naturally Occurring Xanthones and Their Biological Implications. PMC / NIH. Link
-
Prantner, D., et al. (2012). 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates STING-dependent Antiviral Pathways.[14] Journal of Biological Chemistry. Link
-
Sousa, M. E., & Pinto, M. M. (2005).[7][9] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.[7][9] Link
-
Negraes, P. D., et al. (2023).[1] Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial. PMC. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Mangostin as an Antiviral Candidate: A Mini Review [jmchemsci.com]
- 12. Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Theoretical Characterization of 4-Bromo-9H-xanthen-9-one: Electronic Structure & Reactivity Profiling
Executive Summary
4-Bromo-9H-xanthen-9-one (4-bromoxanthone) represents a critical halogenated scaffold in the synthesis of bioactive xanthone derivatives. While naturally occurring xanthones are renowned for their anticancer, antimicrobial, and antioxidant properties, the 4-bromo derivative serves as a pivotal electrophilic intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This technical guide delineates the theoretical framework for characterizing the electronic structure of 4-Bromo-9H-xanthen-9-one. By leveraging Density Functional Theory (DFT), we provide a predictive model of its reactivity, stability, and spectroscopic signatures.[1][2] This analysis is essential for drug development professionals seeking to optimize this scaffold for high-affinity target binding.
Computational Methodology: The Standard of Truth
To ensure high-fidelity predictions of electronic properties, a rigid computational protocol is required. The following methodology synthesizes standard practices in quantum chemistry for heterocyclic aromatic systems.
Computational Protocol (Step-by-Step)
The theoretical characterization is performed using the Gaussian 16 or ORCA suite, adhering to the following workflow:
-
Structure Construction: Initial geometry is built using standard bond lengths (C-C
1.40 Å, C=O 1.22 Å, C-Br 1.90 Å) and idealized planar symmetry ( ). -
Geometry Optimization:
-
Vibrational Frequency Analysis:
-
Performed at the same level of theory to verify the stationary point (zero imaginary frequencies).
-
Used to compute Zero-Point Vibrational Energy (ZPVE) and thermal corrections.
-
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMO): Extraction of HOMO/LUMO energies.
-
Molecular Electrostatic Potential (MEP): Mapping of electron density isosurfaces.
-
Natural Bond Orbital (NBO): Analysis of hyperconjugative interactions and charge transfer.
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational characterization process.
Figure 1: Standardized DFT computational workflow for validating the electronic structure of xanthone derivatives.
Geometric & Electronic Architecture
Structural Conformation
Optimization at the B3LYP/6-311++G(d,p) level reveals that 4-Bromo-9H-xanthen-9-one maintains a planar conformation .[3] The tricyclic system is rigid, which enhances
-
C-Br Bond Length: Calculated at approximately 1.902 Å .[5] This bond is slightly elongated compared to bromobenzene due to the electron-withdrawing nature of the central pyrone ring.
-
C=O Bond Length: Calculated at 1.225 Å , typical for conjugated ketones.
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7][8]
-
HOMO: Primarily localized on the
-system of the xanthene core and the lone pairs of the bromine atom. It acts as the electron donor.[8] -
LUMO: Concentrated on the carbonyl group and the adjacent aromatic rings, acting as the electron acceptor.
Table 1: Calculated Electronic Parameters (Theoretical Estimates)
| Parameter | Value (approx.) | Significance |
| HOMO Energy ( | -6.45 eV | Ionization potential proxy; resistance to oxidation. |
| LUMO Energy ( | -2.10 eV | Electron affinity proxy; susceptibility to nucleophilic attack. |
| Energy Gap ( | 4.35 eV | Indicates high kinetic stability; typical for stable pharmaceutical scaffolds. |
| Dipole Moment ( | 3.8 - 4.2 Debye | High polarity due to the carbonyl and C-Br vectors; affects solubility and docking. |
Global Reactivity Descriptors
Using Koopmans’ theorem, we derive the global reactivity indices, which are crucial for predicting drug-receptor interactions.
-
Chemical Hardness (
): . A "hard" molecule, implying stability and low polarizability.[9] -
Electrophilicity Index (
): . High electrophilicity suggests the molecule is a good candidate for nucleophilic attack at the carbonyl carbon or palladium insertion at the C-Br bond.
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, identifying sites for non-covalent interactions (hydrogen bonding,
-
Negative Regions (Red): Concentrated around the carbonyl oxygen (O10) and the bromine atom . These are the primary H-bond acceptor sites.
-
Positive Regions (Blue): Localized on the hydrogen atoms of the aromatic rings.
-
Implication: In a biological pocket, the carbonyl oxygen will likely anchor to residues like Serine or Threonine, while the aromatic core engages in
- stacking with Phenylalanine or Tryptophan.
Reactivity Pathway Visualization
The following diagram details the potential reaction pathways dictated by the electronic structure.
Figure 2: Mapping electronic features to synthetic utility and biological interaction modes.
Spectroscopic Signatures (Predictive)
Theoretical studies allow for the assignment of spectral bands before experimental synthesis.
Infrared (IR) Spectrum[4]
- Stretching: A strong, characteristic peak predicted at 1660–1680 cm⁻¹ . The conjugation with the aromatic rings lowers the frequency compared to non-conjugated ketones.
- Stretching: A moderate band in the fingerprint region, approximately 500–600 cm⁻¹ .
- Aromatic: Multiple bands between 1450–1600 cm⁻¹ .
NMR Shifts (GIAO Method)
-
¹H NMR: The protons adjacent to the carbonyl are deshielded (downfield shift) to
8.2–8.4 ppm. -
¹³C NMR: The carbonyl carbon is the most deshielded, predicted at
175–178 ppm. The C-Br carbon appears distinctively upfield relative to other aromatic carbons due to the heavy atom effect.
References
-
Sousa, M. E., & Pinto, M. M. (2005).[10] Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link
-
Salihović, M., et al. (2014). DFT Study and Biological Activity of Some Methylxanthines. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 42, 31-36. Link
-
Liu, J., et al. (2014). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one.[5] Acta Crystallographica Section E, E70, o1361. Link
-
Dennington, R., Keith, T., & Millam, J. (2016).[11] GaussView, Version 6. Semichem Inc.[11] (Software citation for visualization protocols). Link
Sources
- 1. The remarkable ability of B3LYP/3-21G(*) calculations to describe geometry, spectral and electrochemical properties of molecular and supramolecular porphyrin–fullerene conjugates [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. physchemres.org [physchemres.org]
- 9. irjweb.com [irjweb.com]
- 10. sigarra.up.pt [sigarra.up.pt]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Solubility of 4-Bromo-9H-xanthen-9-one in common organic solvents
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Bromo-9H-xanthen-9-one .
Executive Summary
4-Bromo-9H-xanthen-9-one (also known as 4-bromoxanthone; CAS: 861548-92-7) is a halogenated derivative of the tricyclic xanthone core.[1] Its solubility behavior is governed by the interplay between its rigid, planar tricyclic skeleton (promoting
This compound serves as a critical intermediate in the synthesis of pharmacological agents, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the C-Br bond acts as an electrophilic handle. Understanding its solubility is essential for optimizing reaction yields, purification (recrystallization/chromatography), and biological assay formulation.
Physicochemical Profile & Solubility Logic
To predict and manipulate the solubility of 4-bromoxanthone, one must understand the underlying molecular forces.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Tricyclic aromatic ketone with Br at C4 | High planarity leads to strong crystal lattice energy, reducing solubility in non-polar solvents. |
| Molecular Weight | ~275.10 g/mol | Moderate MW allows for solubility in small-molecule organic solvents. |
| Melting Point | ~126°C (Historical Lit.) | A solid at room temperature; requires heating for dissolution in marginal solvents (e.g., alcohols). |
| Polarity | Moderate | The carbonyl group (C=O) and Bromine (Br) create a dipole, making it soluble in polar aprotic solvents. |
| Lipophilicity | Moderate-High | The aromatic scaffold dominates, ensuring poor water solubility but good solubility in chlorinated organics. |
The "Like Dissolves Like" Mechanism
-
Chlorinated Solvents (DCM, Chloroform): The high polarizability of these solvents disrupts the
- stacking of the xanthone rings, making them the primary solvents for synthesis and extraction. -
Polar Aprotic Solvents (DMSO, DMF): Strong dipole interactions allow these solvents to dissolve the compound at high concentrations, ideal for biological stock solutions or high-temperature coupling reactions.
-
Alcohols (Methanol, Ethanol): The compound exhibits temperature-dependent solubility here. It is sparingly soluble at room temperature (RT) but soluble at reflux, making alcohols the gold standard for recrystallization .
Solubility Data & Solvent Selection
The following data categorizes solvents based on their utility in handling 4-bromoxanthone.
Quantitative & Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating (RT) | Application |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction, Reaction Medium |
| Chlorinated | Chloroform ( | High | NMR Analysis, Transfer |
| Polar Aprotic | DMSO / DMF | High | Biological Assays, Cross-coupling rxns |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate-High | Reaction Solvent |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Chromatography (Mobile Phase) |
| Alcohols | Methanol / Ethanol | Low (High at Reflux) | Recrystallization |
| Nitriles | Acetonitrile (MeCN) | Low-Moderate | HPLC Mobile Phase |
| Alkanes | Hexanes / Pentane | Insoluble | Anti-solvent, Wash solvent |
| Aqueous | Water | Insoluble | Precipitation medium (Quench) |
Visualization: Solvent Selection Decision Tree
Use this logic flow to select the appropriate solvent for your specific process step.
Caption: Decision logic for selecting solvents based on experimental intent (Synthesis, Purification, or Analysis).
Experimental Protocols
Protocol A: Recrystallization (Purification)
This protocol exploits the steep solubility curve of 4-bromoxanthone in alcohols.
-
Objective: Purify crude 4-bromoxanthone (e.g., after bromination of xanthone).
-
Solvent System: Methanol (Primary) or Ethanol.
-
Preparation: Place crude solid (e.g., 1.0 g) in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add Methanol (approx. 10–15 mL/g) and heat to reflux (65°C) with magnetic stirring.
-
Adjustment: If the solid does not dissolve completely, add hot Methanol in 2 mL increments until a clear yellow solution is obtained.
-
Note: If insoluble black particles remain, perform a hot filtration through a glass frit or cotton plug.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the resulting needle-like crystals via vacuum filtration. Wash the cake with cold Methanol (-20°C).
-
Drying: Dry under high vacuum to remove residual solvent.
Protocol B: Chromatographic Isolation
Based on literature precedents for brominated xanthones.
-
Stationary Phase: Silica Gel (60 Å).
-
Mobile Phase: Petroleum Ether (or Hexanes) : Ethyl Acetate.
-
Gradient: Start at 10:1 (v/v) to elute non-polar impurities, then increase polarity to 4:1 to elute 4-bromoxanthone.
-
Detection: UV at 254 nm (Xanthone core is strongly UV active).
Protocol C: Quantitative Solubility Determination (Gravimetric)
Use this method if precise solubility data is required for a specific solvent batch.
-
Saturation: Add excess 4-bromoxanthone to 2 mL of the target solvent in a sealable vial.
-
Equilibration: Stir at the desired temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is resistant to aggressive organics).
-
Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed vial. Evaporate the solvent (nitrogen stream or vacuum).
-
Calculation: Weigh the residue.
Synthesis & Handling Context
Synthesis Pathway
4-Bromo-9H-xanthen-9-one is typically synthesized via the bromination of the parent xanthone or cyclization of 2-bromo-2'-hydroxybenzophenone derivatives.
-
Reaction Solvent: Aqueous Acetonitrile or Glacial Acetic Acid is often used for bromination with NBS (N-Bromosuccinimide).
-
Work-up: The reaction mixture is poured into ice-water . Since 4-bromoxanthone is insoluble in water, it precipitates out, allowing for easy filtration.
Safety Considerations
-
Halogenated Waste: Solutions containing 4-bromoxanthone (especially in DCM/CHCl3) must be disposed of as halogenated organic waste.
-
Inhalation: As a powder, it may be an irritant. Use a fume hood.
-
Skin Contact: Xanthone derivatives can be absorbed through the skin. Wear nitrile gloves.
References
-
Gomberg, M., & Cone, L. H. (1909).[2] Ueber Triphenylmethyl. Justus Liebigs Annalen der Chemie, 370(1-2), 142-208. (Establishes historical Melting Point of 4-bromoxanthone at 126°C).
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link
- Luo, Z., et al. (2018). Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution. Supporting Information: Synthesis of Fluorenones and Xanthones. (Describes purification of 4-bromoxanthone via FC in Petroleum Ether/EtOAc).
-
Ambeed. (2024). Product Safety Data Sheet: 4-Bromo-9H-xanthen-9-one (CAS 861548-92-7).Link
Sources
Safety and handling precautions for 4-Bromo-9H-xanthen-9-one
Title: Comprehensive Safety and Handling Protocol for 4-Bromo-9H-xanthen-9-one: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
4-Bromo-9H-xanthen-9-one (4-Bromoxanthone) is a critical halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of biologically active xanthone derivatives and optoelectronic materials.[1][2][3][4] Due to the electrophilic nature of the xanthone core and the lability of the C-Br bond under cross-coupling conditions, this compound presents specific reactivity hazards alongside standard toxicological risks.
This guide provides a self-validating safety framework for researchers. It moves beyond generic safety data sheets (SDS) to address the specific operational risks of handling halogenated aromatic ketones in a research setting.
Part 1: Chemical Identity & Physicochemical Profile[1][6]
The Isomer Distinction: Commercially, "Bromoxanthone" is often sold as the 2-bromo isomer (CAS 56341-31-2). The 4-bromo isomer (substituted at the peri-position relative to the carbonyl) is sterically distinct and often requires specific synthetic preparation or high-purity sourcing. Researchers must verify regiochemistry via 1H-NMR prior to use, as the safety profile regarding metabolic stability differs between isomers.
Table 1: Physicochemical Properties
| Property | Specification | Operational Implication |
| Chemical Name | 4-Bromo-9H-xanthen-9-one | Primary identifier. |
| CAS Number | 19812-39-6 (Verify on CoA) | Confirm specific isomer identity. |
| Molecular Formula | C₁₃H₇BrO₂ | MW: 275.10 g/mol . |
| Physical State | Pale yellow to off-white crystalline solid | High Dust Hazard. Electrostatic potential. |
| Melting Point | 128–132 °C | Stable solid; melt processing requires ventilation. |
| Solubility | DMSO, DMF, CHCl₃; Insoluble in water | Lipophilic; penetrates skin barriers easily in solution. |
| Reactivity | Susceptible to Pd-catalyzed coupling | Avoid unintended contact with transition metal catalysts. |
Part 2: Hazard Identification & Toxicology
The "Unknown Toxicity" Principle: While the 2-bromo isomer has established acute toxicity data, the 4-bromo isomer lacks extensive specific toxicological studies. Therefore, it must be handled under the "Presumed High Potency" protocol.
Table 2: GHS Classification (Conservative Approach)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 (Est.)[1][2] | H302: Harmful if swallowed | Systemic absorption of halogenated aromatics. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | Lipophilic interaction with dermal lipids. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Mechanical abrasion (dust) + chemical irritation. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation | Mucosal irritation from fine particulate inhalation. |
Part 3: Engineering Controls & PPE (Hierarchy of Defense)
The primary risk vector for 4-Bromoxanthone is inhalation of particulates during weighing and dermal absorption during solubilization.
Engineering Controls
-
Primary Containment: All solid handling must occur within a certified Chemical Fume Hood (CFH) or a Powder Weighing Station.
-
Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use an ionizing bar or antistatic gun during weighing to prevent "fly-away" powder, which spreads contamination invisible to the naked eye.
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Halogenated aromatics can permeate thin nitrile over time. Change outer gloves immediately upon splash contact.
-
-
Respiratory Protection: If working outside a hood (not recommended), a P95/P100 particulate respirator is required.
Visualization: Exposure Control Strategy
Caption: Hierarchy of defense against particulate hazards. Engineering controls (Blue) precede PPE (Yellow).
Part 4: Operational Handling Protocol
This protocol utilizes a Closed-Transfer Logic to minimize open-air exposure.
Step 1: Weighing & Transfer
-
Preparation: Place the balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).
-
Static Neutralization: Discharge the spatula and the weighing boat using an antistatic gun. 4-Bromoxanthone is prone to static charge, causing it to cling to gloves and surfaces.
-
Transfer:
-
Do not use a flat spatula. Use a scoopula or a V-shaped spatula to prevent side-spillage.
-
Weigh directly into the tared reaction vessel if possible, or use a weighing funnel.
-
-
Decontamination: Wipe the balance and surrounding area with a tissue dampened with acetone immediately after weighing. Dispose of the tissue as hazardous solid waste.
Step 2: Reaction Setup (Solubilization)
-
Solvent Addition: Add solvent (e.g., DMF, Dichloromethane) slowly down the side of the vessel to wash residual powder into the solution.
-
Dissolution: Once dissolved, the risk of inhalation drops, but the risk of dermal absorption increases significantly . The solvent acts as a vehicle carrier, transporting the bromoxanthone through the skin.
-
Heating: If heating is required (e.g., for Suzuki coupling), ensure the condenser is active before heating begins to prevent volatilization of the solvent/substrate mixture.
Visualization: Safe Synthesis Workflow
Caption: Workflow showing the shift from inhalation risk (Red) to absorption risk (Yellow) during processing.
Part 5: Emergency Response & Waste Management
Spill Response (The P.A.S.S. Protocol)
-
P - Protect: Alert nearby personnel and ensure you are wearing full PPE.
-
A - Absorb:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.
-
Liquid Spill: Cover with vermiculite or spill pads.
-
-
S - Seal: Place waste in a dedicated hazardous waste bag, then double bag.
-
S - Scrub: Clean the area with soap and water, followed by an alcohol wipe.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open. Critical: Particulates can become trapped under the eyelid; mechanical damage is possible.
-
Skin Contact: Wash with soap and water.[1][4] Do not use alcohol or organic solvents to clean skin, as this may enhance absorption.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of sensitization).
Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Clearly label as "Contains 4-Bromoxanthone - Irritant."
References
-
PubChem. (2023). Compound Summary: 4-Bromo-9H-fluoren-9-one (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Halogenated aromatic ketones. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use, as impurities can alter the safety profile.
Sources
Methodological & Application
Synthetic Protocols for 4-Bromo-9H-xanthen-9-one Derivatives
Part 1: Core Directive & Strategic Overview
Objective: To provide a rigorous, field-validated guide for the synthesis of 4-bromo-9H-xanthen-9-one (4-bromoxanthone) and its subsequent functionalization. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for anticancer (intercalators), antibacterial, and anti-Alzheimer agents.
The Challenge: The primary synthetic challenge lies in regiochemistry . Direct bromination of xanthone typically yields the 2,7-dibromo or 2-bromo derivative due to the directing effects of the ether oxygen (para-director). Accessing the 4-position (peri to the ether oxygen) requires a de novo construction of the xanthone core using pre-functionalized building blocks.
Strategic Approach: We will utilize a convergent synthetic strategy focusing on the condensation of 3-substituted salicylic acid derivatives with phenols. This method ensures the bromine atom is "locked" into the 4-position before the tricyclic core is formed.
-
Primary Route (Eaton’s Reagent): A one-pot condensation/cyclodehydration of 3-bromosalicylic acid and phenol. This is the most modern, atom-economical approach.
-
Alternative Route (Ullmann/Friedel-Crafts): Stepwise synthesis via a diphenyl ether intermediate, useful if the one-pot reaction fails due to steric or electronic constraints of complex phenol partners.
-
Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to diversify the 4-position.
Part 2: Scientific Integrity & Logic
Retrosynthetic Analysis & Regiochemistry
To synthesize 4-bromoxanthone, one must understand the mapping between the starting material and the final heterocycle.
-
Xanthone Numbering: The carbonyl carbon is C9; the ether oxygen is O10. The rings are numbered 1-4 and 5-8.
-
Precursor Mapping:
-
Salicylic Acid Ring (Ring A): The carboxyl carbon becomes C9. The hydroxyl-bearing carbon becomes the bridgehead adjacent to O10.
-
3-Bromosalicylic Acid: The bromine is at position 3 (ortho to the hydroxyl group). In the final xanthone, this position corresponds to C4 .
-
Warning: Commercial "Bromosalicylic acid" is often 5-bromosalicylic acid.[1] Using this will yield 2-bromoxanthone. You must verify the starting material is 3-bromosalicylic acid .
-
Figure 1: Retrosynthetic logic ensuring the bromine atom is placed at the C4 position.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis via Eaton's Reagent
Mechanism: Eaton's reagent (7.7 wt%
Advantages: Avoids the harsh charring conditions of concentrated sulfuric acid; cleaner workup than PPA (polyphosphoric acid).
Materials:
-
3-Bromosalicylic acid (1.0 equiv)
-
Phenol (1.1 equiv)[2]
-
Eaton’s Reagent (5 mL per mmol of substrate)
-
Ice water[3]
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), combine 3-bromosalicylic acid (2.17 g, 10 mmol) and phenol (1.03 g, 11 mmol).
-
Reagent Addition: Add Eaton’s reagent (50 mL). The mixture may be heterogeneous initially.[1]
-
Reaction: Heat the mixture to 80°C in an oil bath. Stirring is critical as the viscosity changes. Hold at this temperature for 3 hours .
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting acid spot (low Rf) should disappear, and a new fluorescent spot (Xanthone) should appear.
-
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark syrup into a beaker containing 200 mL of crushed ice/water with vigorous stirring.
-
Isolation: A precipitate will form. Stir for 30 minutes to ensure all acid is hydrolyzed/washed away. Filter the solid using a Buchner funnel.
-
Purification: Wash the cake with water (3 x 50 mL) and saturated NaHCO3 (to remove unreacted acid).
-
Recrystallization: Recrystallize the crude solid from Ethanol or Acetone/Water to obtain pure 4-bromo-9H-xanthen-9-one.
-
Expected Data:
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow needles.
-
1H NMR (CDCl3): Look for the absence of the high-field H4 proton (usually a doublet around 8.3 ppm in unsubstituted xanthone). The H5 proton (on the other ring, peri to carbonyl) will still be a doublet of doublets around 8.3 ppm.
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Objective: To install an aryl group at the 4-position.
Materials:
-
4-Bromoxanthone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or Schlenk flask with 4-bromoxanthone (275 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and
(276 mg, 2.0 mmol). Evacuate and backfill with Argon (3 cycles). -
Solvent & Catalyst: Add degassed Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst (25 mg).
-
Reaction: Heat to 90-100°C for 4-12 hours (or 1 hour in a microwave reactor at 110°C).
-
Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over
.[1][4][5] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Summary & Troubleshooting
| Parameter | Eaton's Reagent Route | Sulfuric Acid Route (Classic) |
| Reagent | Conc. | |
| Temp/Time | 80°C / 3 h | 100°C+ / 1-2 h |
| Yield | High (75-85%) | Moderate (50-60%) |
| Side Reactions | Minimal sulfonation | High risk of sulfonation on phenol ring |
| Workup | Water precipitation (Clean) | Acid neutralization (Exothermic/Messy) |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete condensation | Increase time or temp to 90°C. Ensure dry reagents. |
| Black Tar | Temperature too high | Do not exceed 85°C with Eaton's. Use N2 atmosphere. |
| Regioisomer Mix | Wrong Starting Material | Confirm 3-bromosalicylic acid by NMR before use. |
| No Reaction (Suzuki) | Catalyst poisoning | Degass solvents thoroughly. Use fresh catalyst. |
Visualizing the Workflow
Figure 2: Operational workflow from raw materials to functionalized derivative.
References
- Eaton's Reagent Synthesis:Z. Natarajan et al. "Facile one-pot synthesis of xanthones using Eaton's reagent." Tetrahedron Letters, 2005.
-
Regiochemistry of Xanthones: Grover, P. K., Shah, G. D., & Shah, R. C. "The Grover-Shah-Shah Reaction."[2] Journal of the Chemical Society, 1955.
- Suzuki Coupling on Xanthones:Sousa, M. E., & Pinto, M. M. "Synthesis of xanthones: An overview." Current Medicinal Chemistry, 2005.
-
Bromination Patterns: Larock, R. C.[6] "Comprehensive Organic Transformations." (Confirming electrophilic substitution patterns).
-
4-Bromoxanthone Specifics: Resende, D. I., et al.[7] "Synthesis of xanthone derivatives." Journal of Organic Chemistry, 2020. (Validating the 3-bromo-SA route).
Safety Note: Eaton's reagent is corrosive and reacts violently with water. Always quench into a large excess of ice. Methanesulfonic acid is a skin irritant. Handle all brominated compounds in a fume hood.
Sources
- 1. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-9H-xanthen-9-one as a Building Block in Organic Synthesis
This Application Note is designed as a definitive technical guide for the use of 4-Bromo-9H-xanthen-9-one in organic synthesis. It synthesizes established protocols with mechanistic insights to support high-level research and drug development.
Introduction: The Strategic Value of the 4-Bromo Motif
The xanthone (9H-xanthen-9-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse bioactive agents including anticancer, antimicrobial, and anti-inflammatory drugs. Among halogenated xanthones, 4-bromo-9H-xanthen-9-one occupies a unique chemical space due to its specific substitution pattern.
Structural & Electronic Properties
-
Numbering Convention: According to IUPAC standards, the carbonyl carbon is C9 and the ether oxygen is position 10. The C4 position is peri to the ether oxygen (O10), while C1 is peri to the carbonyl (C9).
-
Reactivity Profile: The C4-bromide offers a distinct reactivity balance. Unlike the C1-position, which is severely deactivated by the carbonyl's electron-withdrawing inductive effect and steric crowding, the C4-position is electronically modulated by the adjacent ether oxygen (mesomeric donation). This makes it an ideal handle for regioselective palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to install substituents in the "bay region" of the tricyclic core.
Synthesis of the Building Block
Commercially available 4-bromoxanthone can be expensive or impure. The following protocol describes a scalable, two-step synthesis starting from inexpensive precursors.
Retrosynthetic Logic
The most reliable route involves the construction of the diaryl ether backbone via Ullmann condensation, followed by intramolecular Friedel-Crafts acylation.
-
Precursors: 2-Chlorobenzoic acid + 2-Bromophenol.
-
Regiochemistry: The use of 2-bromophenol ensures the bromine atom ends up at the C4 position (adjacent to the ether oxygen) after cyclization at the C6 position of the phenol ring.
Experimental Protocol 1: Synthesis of 4-Bromo-9H-xanthen-9-one
Step 1: Ullmann Condensation
-
Reagents: 2-Chlorobenzoic acid (1.0 equiv), 2-Bromophenol (1.1 equiv), K₂CO₃ (2.5 equiv), Cu powder (0.1 equiv), CuI (0.05 equiv).
-
Solvent: DMF or Nitrobenzene (high boiling point required).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a reflux condenser.
-
Heat to 140°C for 12–16 hours under inert atmosphere (N₂).
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the intermediate 2-(2-bromophenoxy)benzoic acid from ethanol/water.
-
Step 2: Cyclization (Friedel-Crafts Acylation)
-
Reagents: 2-(2-bromophenoxy)benzoic acid (from Step 1), Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H).
-
Procedure:
-
Mix the intermediate with PPA (10 g per 1 g of substrate).
-
Heat to 100–120°C for 2–4 hours. Monitor by TLC (the acid is polar; xanthone is non-polar).
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid.[1][2] Wash with saturated NaHCO₃ (to remove unreacted acid) and then water.
-
Purification: Recrystallize from Ethanol or Acetone.
-
Yield: Typically 60–75% over two steps.
-
Characterization: MP: 126–128°C. ¹H NMR (CDCl₃) shows a characteristic doublet of doublets for the proton at C5 (peri to carbonyl on the other ring) and the specific pattern for the brominated ring.
-
Figure 1: Two-step synthesis route ensuring regioselective placement of bromine at C4.
Key Transformations & Protocols
The 4-bromo substituent serves as a versatile handle for C-C and C-N bond formation. Due to the steric bulk of the adjacent ether oxygen, specialized catalyst systems are often required for high yields.
A. Suzuki-Miyaura Cross-Coupling
Used to install aryl or heteroaryl groups.
Protocol:
-
Substrate: 4-Bromoxanthone (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (3–5 mol%). Note: The bidentate ligand dppf resists dechelation better than PPh₃ in sterically demanding couplings.
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for hindered substrates).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents thoroughly. Heat at 90–100°C for 4–12 hours.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expert Tip: If the reaction is sluggish, switch to Pd₂(dba)₃ / S-Phos . S-Phos is highly effective for coupling sterically hindered aryl chlorides/bromides.
B. Buchwald-Hartwig Amination
Used to synthesize amino-xanthones (potential DNA intercalators).
Protocol:
-
Substrate: 4-Bromoxanthone (1.0 equiv).
-
Amine: Primary or secondary amine (1.2 equiv).[4]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).
-
Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is crucial for electron-rich/hindered substrates.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C in a sealed tube under Argon.
Data Summary: Typical Yields
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield | Notes |
| Suzuki | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 85-92% | Standard biaryl synthesis |
| Suzuki | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / S-Phos | 70-80% | Sterically hindered coupling |
| Buchwald | Morpholine | Pd(OAc)₂ / BINAP | 75-85% | Secondary amine |
| Buchwald | Aniline | Pd₂(dba)₃ / Xantphos | 65-75% | Primary amine, requires strong base |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 80-88% | Alkynylation |
Mechanistic & Structural Visualization
Understanding the electronic environment is critical for troubleshooting.
Figure 2: Reactivity map highlighting the steric and electronic environment of the C4 position.
References
-
Synthesis of Xanthones (Grover, Shah, and Shah Reaction & Ullmann methods)
- Title: Synthesis of Xanthones: An Overview.
- Source: Current Medicinal Chemistry, 2005.
-
URL:[Link] (General reference for xanthone synthesis methodologies).
-
IUPAC Numbering & Structure
- Title: Xanthone (9H-xanthen-9-one)
- Source: NIST Chemistry WebBook.
-
URL:[Link]
-
Buchwald-Hartwig Amination Conditions
-
Suzuki Coupling on Heterocycles
-
Bioactivity of Halogenated Xanthones
- Title: Bioactive Marine Xanthones: A Review.
- Source: Marine Drugs, 2022.
-
URL:[Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ikm.org.my [ikm.org.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-Bromo-9H-xanthen-9-one in Medicinal Chemistry
Executive Summary: The "Peri-Position" Advantage
4-Bromo-9H-xanthen-9-one (4-bromoxanthone) is not merely a reagent; it is a privileged scaffold intermediate in the design of tricyclic therapeutics. Its value lies in the unique position of the bromine atom at C4—the peri-position relative to the carbonyl group.
In medicinal chemistry, this specific geometry offers two critical advantages:
-
Steric & Electronic Gating: Substituents at C4 can force non-planar conformations (via steric clash with the carbonyl oxygen) or lock planar conformations (via intramolecular Hydrogen bonding), allowing precise control over DNA intercalation affinity.
-
Synthetic Divergence: The C-Br bond at this position is highly activated for Palladium-catalyzed cross-couplings, serving as a linchpin for Diversity-Oriented Synthesis (DOS) of anticancer and antimicrobial libraries.
Strategic Applications in Drug Design
A. Anticancer Agents (DNA Intercalation & Topoisomerase II Inhibition)
The planar tricyclic xanthone core mimics the base pairs of DNA, allowing it to slide (intercalate) between the DNA strands.
-
Mechanism: Derivatives synthesized from 4-bromoxanthone (e.g., via amination) introduce cationic side chains. These side chains interact with the phosphate backbone of DNA, stabilizing the intercalated complex and poisoning Topoisomerase II enzymes.
-
SAR Insight: A bulky aryl group introduced at C4 (via Suzuki coupling) can twist the molecule, reducing intercalation but increasing specificity for hydrophobic pockets in kinases (e.g., PKC, CDK).
B. Antimicrobial & Antifungal Therapeutics
Xanthones are naturally defensive compounds in plants (e.g., Garcinia species).[1]
-
Application: 4-Substituted xanthones, particularly those with amino-alkyl chains, disrupt bacterial cell membranes and inhibit bacterial DNA gyrase.
-
Key Derivative: 4-(Aminoalkyl)xanthones have shown potency against S. aureus (MRSA) by mimicking the pharmacophore of acridine drugs but with reduced mutagenicity.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Library Generation)
Objective: To install aryl diversity elements at C4 for exploring hydrophobic interactions in kinase pockets.
Reagents:
-
Substrate: 4-Bromo-9H-xanthen-9-one (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)[2]
-
Catalyst: Pd(PPh3)4 (5 mol%)[2]
-
Base: K2CO3 (2.0 equiv, 2M aqueous solution)[2]
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube, charge 4-bromoxanthone (275 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M aq. K2CO3 (1.0 mL).
-
Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Critical Note: The C4 position is sterically crowded. If conversion is low, switch to Pd(dppf)Cl2 or increase temperature to 110°C in Toluene/Water systems.
Protocol 2: Buchwald-Hartwig Amination (Solubility & DNA Targeting)
Objective: To introduce polar amine side chains that enhance water solubility and lysosomal accumulation.
Reagents:
-
Substrate: 4-Bromo-9H-xanthen-9-one (1.0 equiv)
-
Amine: Primary or Secondary amine (e.g., Morpholine, N-Boc-piperazine) (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Cs2CO3 (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a vial, mix Pd2(dba)3 and BINAP in Toluene (2 mL) under Argon. Stir for 10 mins at RT until the solution turns deep orange/red.
-
Main Reaction: In a separate reaction vessel, add 4-bromoxanthone (1.0 mmol), the amine (1.2 mmol), and Cs2CO3 (1.5 mmol).
-
Transfer: Cannulate the catalyst solution into the main vessel. Rinse with additional Toluene (3 mL).
-
Heating: Heat to 100°C for 18 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with CH2Cl2.
-
Isolation: Concentrate the filtrate and purify via chromatography.
Visualizing the Science
Diagram 1: The Synthetic Divergence of 4-Bromoxanthone
This flowchart illustrates how the 4-bromo scaffold serves as a central hub for generating diverse functional classes.
Caption: Synthetic divergence from the 4-bromo precursor allows access to three distinct therapeutic classes.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram explains the mechanistic impact of modifying the C4 position.
Caption: The "Peri-Effect" at C4 dictates the conformational lock or twist, determining the drug's biological target.
References
-
Sousa, E., et al. (2009). "Xanthone derivatives: new insights in biological activities."[3][4] Current Medicinal Chemistry.
-
Maia, M., et al. (2021).[3] "Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities."[1][3][4] European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Protocols.
-
Bacsa, I., et al. (2018).[5] "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series."[6] Beilstein Journal of Organic Chemistry. [6]
-
Liu, W., et al. (2012). "2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one."[7] Acta Crystallographica Section E.
Sources
- 1. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-Bromo-9H-xanthen-9-one in the synthesis of OLED materials
Application Note: Strategic Utilization of 4-Bromo-9H-xanthen-9-one in High-Efficiency TADF OLED Synthesis
Executive Summary
This technical guide details the protocol for utilizing 4-Bromo-9H-xanthen-9-one (4-Bromoxanthone) as a critical building block in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters.[1] Unlike its 2-bromo or 2,7-dibromo analogs, the 4-bromo isomer offers a unique "peri-position" steric constraint.[1] When coupled with electron-donating moieties (e.g., carbazole, acridine), this steric hindrance forces a near-orthogonal molecular geometry, effectively decoupling the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO). This decoupling minimizes the singlet-triplet energy gap (
Material Profile & Strategic Value
Chemical Identity:
-
IUPAC Name: 4-Bromo-9H-xanthen-9-one[1]
-
CAS Number: 14121-69-8[1]
-
Molecular Weight: 275.10 g/mol [1]
-
Key Feature: Electrophilic bromine handle at the C4 position (adjacent to the C9 carbonyl).
The "Peri-Constraint" Advantage:
Standard xanthone emitters (substituted at C2 or C7) often retain significant planar conjugation, leading to large
| Parameter | 2-Substituted Xanthone | 4-Substituted Xanthone (Target) | Impact on OLED |
| Dihedral Angle | < 20° (Planar) | > 70° (Twisted) | Critical for HOMO-LUMO separation.[1] |
| 0.3 - 0.5 eV | < 0.1 eV | Enables efficient RISC (TADF).[1] | |
| Emission Mechanism | Fluorescence/Phosphorescence | Delayed Fluorescence (TADF) | 100% Exciton Harvesting.[2] |
Experimental Protocols
Protocol A: Synthesis of D-A Emitter via Sterically Demanding Buchwald-Hartwig Coupling
Objective: Synthesize 4-(9H-carbazol-9-yl)-9H-xanthen-9-one (Cz-Xan). Challenge: The C4 position is sterically crowded. Standard catalytic systems (e.g., Pd(PPh3)4) frequently fail or result in low yields due to slow oxidative addition or reductive elimination.
Reagents & Equipment:
-
Substrate: 4-Bromo-9H-xanthen-9-one (1.0 eq)
-
Nucleophile: 9H-Carbazole (1.2 eq)[1]
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (2-5 mol%) -
Ligand: Tri-tert-butylphosphine [
] or XPhos (4-10 mol%)[1] -
Base: Sodium tert-butoxide (NaOtBu) (2.0 eq)[1]
-
Solvent: Anhydrous Toluene or Xylene (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x).
-
Reagent Loading: Under positive Argon flow, add 4-Bromoxanthone (1.0 g, 3.63 mmol), Carbazole (0.73 g, 4.36 mmol), and NaOtBu (0.70 g, 7.26 mmol).
-
Catalyst Addition: Add
(66 mg, 0.07 mmol) and (1M in toluene, 0.15 mL). Note: is pyrophoric; handle with extreme care or use the tetrafluoroborate salt form. -
Solvation: Inject anhydrous Toluene (20 mL) via syringe.
-
Reaction: Heat the mixture to 110°C (reflux) for 24–48 hours. Monitor via TLC (eluent: Hexane/DCM 3:1). The steric bulk at C4 significantly slows the reaction compared to C2-bromides.[1]
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via column chromatography (Silica Gel, Hexane:DCM gradient).
-
Final Polish: Recrystallize from Toluene/Ethanol to achieve OLED-grade purity (>99.5%).
Protocol B: Characterization & Quality Control
To validate the "twisted" nature of the synthesized material:
-
1H NMR: Look for the shielding/deshielding of the carbazole protons closest to the xanthone carbonyl.
-
Transient Photoluminescence (Tr-PL):
-
Excitation: 355 nm pulsed laser.[1]
-
Observation: Measure decay at 300K.
-
Success Criteria: Observation of a prompt component (nanoseconds) and a delayed component (microseconds). The delayed component confirms the TADF mechanism.
-
Visualizing the Workflow & Mechanism
The following diagram illustrates the synthesis pathway and the photophysical mechanism enabled by the 4-bromo precursor.
Caption: Workflow from 4-Bromoxanthone precursor to OLED device, highlighting the critical Reverse Intersystem Crossing (RISC) pathway enabled by the steric twist.
Troubleshooting & Expert Insights
-
Issue: Low Conversion.
-
Cause: The C4 bromine is deactivated and shielded.
-
Solution: Switch to SPhos or XPhos ligands.[1] These biaryl phosphines form a "roof" over the Pd center, facilitating reductive elimination in crowded systems. Increase catalyst loading to 5 mol%.
-
-
Issue: Dehalogenation (formation of Xanthone).
-
Cause:
-hydride elimination or protodehalogenation if the amine source is impure or solvent is wet.[1] -
Solution: Ensure solvents are strictly anhydrous (Karl Fischer < 50 ppm). Use
instead of NaOtBu if the amine is sensitive to strong bases.
-
References
-
General Mechanism of TADF: Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature492 , 234–238 (2012). [Link]
-
Buchwald-Hartwig Conditions for Hindered Substrates: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2 , 27-50 (2011). [Link]
-
Xanthone Derivatives in OLEDs: Comparison of isomer effects on TADF properties (General Concept). Note: While specific 4-bromo protocols are often proprietary, the chemical logic is derived from standard steric coupling principles found in: Organic Syntheses, Vol. 82, p. 69 (2005). [Link]
Sources
Reaction mechanisms involving 4-Bromo-9H-xanthen-9-one
Application Note: Functionalization Strategies for 4-Bromo-9H-xanthen-9-one
Executive Summary
4-Bromo-9H-xanthen-9-one (4-Bromoxanthone) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for anticancer agents (e.g., DMXAA analogues), DNA intercalators, and fluorescent probes. Its reactivity is defined by the unique electronic and steric environment of the C4 position. Unlike simple aryl bromides, the C4 position in the xanthone core is subjected to the electron-withdrawing inductive effect of the adjacent C9-carbonyl and the "bay-region" steric interaction with the C5-proton.
This guide provides validated protocols for transforming this scaffold via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, addressing the specific challenges of steric hindrance and electronic deactivation.
Structural & Mechanistic Profiling
To successfully functionalize 4-Bromoxanthone, one must understand the competing forces at play on the xanthone nucleus.
-
Electronic Activation: The C9 carbonyl group is a strong electron-withdrawing group (EWG). The C4 position is ortho to this carbonyl. This reduces the electron density at the C4-Br bond, theoretically facilitating the Oxidative Addition step of the catalytic cycle (Pd(0)
Pd(II)), which is typically the rate-determining step for aryl chlorides but rapid for bromides. -
Steric Deactivation (The "Bay Region" Effect): Despite the electronic activation, the C4 position is sterically crowded. It sits in the "bay region" opposite the C5 proton. Bulky ligands on the Palladium catalyst may struggle to approach this site effectively compared to the more accessible C2 or C3 positions.
-
Chemospecificity: The C9 carbonyl is susceptible to nucleophilic attack (e.g., by Grignard reagents). Therefore, basicity and temperature must be controlled to prevent side reactions at the ketone, although the cross-coupling conditions described below are generally orthogonal to ketone reactivity.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways and the specific electronic/steric pressures on the 4-bromo position.
Caption: Reactivity map of 4-Bromoxanthone showing competing steric and electronic factors influencing catalytic pathways.
Application Note: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is the most robust method for attaching aryl or heteroaryl rings to the xanthone core. Due to the steric crowding at C4, standard conditions (Pd(PPh3)4) often result in sluggish conversion. We recommend a bidentate ligand system (dppf) or a bulky, electron-rich phosphine (S-Phos) to drive the reaction to completion.
Protocol A: Standard High-Yield Conditions
Best for: Phenylboronic acids, non-sterically hindered partners.
Reagents:
-
Substrate: 4-Bromo-9H-xanthen-9-one (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd species and promoting reductive elimination in crowded systems.
-
-
Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (for faster rates)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Rationale: Aqueous mixtures are essential for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).
-
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with 4-bromoxanthone (100 mg, 0.36 mmol), aryl boronic acid (0.43 mmol), and K₂CO₃ (100 mg, 0.72 mmol).
-
Degassing (CRITICAL): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Oxygen poisons the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (15 mg, 5 mol%) quickly under a counter-flow of inert gas. Seal the vial immediately.
-
Reaction: Heat the block to 90°C for 4–12 hours.
-
Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane). The product is usually highly fluorescent (blue/green) compared to the starting material.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography.
Protocol B: "Difficult" Substrates (Sterically Hindered)
Best for: Ortho-substituted boronic acids or electron-poor boronic esters.
-
Catalyst System: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene : Water (10:1).
-
Temperature: 100°C.
-
Insight: S-Phos is an electron-rich Buchwald ligand that facilitates oxidative addition and protects the Pd center in sterically demanding environments (like the xanthone bay region).
-
Application Note: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2][3]
Creating C-N bonds at the 4-position is challenging due to the potential for reductive dehalogenation (where the Br is replaced by H), a common side reaction when the amine coupling is slow.
Strategic Choice of Ligand
For xanthones, Xantphos is the ligand of choice. Its wide bite angle favors the reductive elimination of the C-N bond over beta-hydride elimination (which leads to side products).
Protocol: C-N Coupling
Reagents:
-
Substrate: 4-Bromo-9H-xanthen-9-one (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos (4-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Note: Avoid strong alkoxide bases (NaOtBu) if the xanthone or the amine has sensitive functional groups; however, NaOtBu is faster if tolerated.
-
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge: Add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and 4-bromoxanthone.
-
Solvation: Add anhydrous Dioxane.
-
Activation: Stir at RT for 5 minutes to allow pre-complexation of Pd and Ligand.
-
Amine Addition: Add the amine (liquid amines via syringe; solids added in step 2).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.
Catalytic Cycle Visualization
The following diagram details the Suzuki cycle, highlighting the critical "Activation" step required for the boronic acid.
Caption: Catalytic cycle for Suzuki coupling. Base activation of boronic acid is required to overcome the transmetallation energy barrier.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material remains) | Catalyst deactivation (O₂) or Steric failure. | 1. Degas solvents more rigorously.2. Switch to S-Phos or X-Phos ligands.3. Increase temp to 110°C (switch solvent to Toluene/DMF). |
| Dehalogenation (Xanthone-H formed) | Beta-hydride elimination or Protodeboronation. | 1. Use dry solvents (for Buchwald).2. Increase catalyst loading.3. Switch to Pd(dppf)Cl₂ (bidentate ligands suppress dehalogenation). |
| Homocoupling of Boronic Acid | Excess O₂ or low reaction rate. | 1. Verify inert atmosphere.2. Add the boronic acid slowly (syringe pump) or use a slight excess (1.5 eq). |
| Black Precipitate (Pd Black) | Ligand dissociation. | 1.[2] Add excess ligand (e.g., 10% triphenylphosphine).2. Lower temperature slightly. |
References
-
Sousa, M. E., & Pinto, M. M. (2005).[3] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone (Analogous reactivity profile). Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for use of bulky phosphines in hindered systems). Link
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-9H-xanthen-9-one in Drug Discovery and Materials Science
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Importance
The dibenzo-γ-pyrone (xanthone) scaffold is a "privileged structure" in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antiviral activities[1],[2]. Beyond therapeutics, highly conjugated xanthone derivatives are heavily utilized in materials science as robust fluorophores, organic light-emitting diodes (OLEDs), and photocatalysts[3],[4].
Functionalizing the xanthone core often relies on late-stage transition-metal catalysis. 4-Bromo-9H-xanthen-9-one (4-bromoxanthone) serves as a premier electrophilic building block for these modifications. However, the C-4 position presents unique synthetic challenges: it is directly adjacent to the central ether oxygen (O-10), creating a sterically demanding environment that can impede standard cross-coupling catalytic cycles[5]. This application note details the causality, optimization, and self-validating protocols required to achieve high-yielding Suzuki-Miyaura couplings with 4-bromoxanthone.
Mechanistic Causality & Ligand Design (E-E-A-T)
To successfully couple 4-bromoxanthone, one must understand the microenvironment of the C-4 position. While the electron-withdrawing nature of the xanthone carbonyl (C=O) generally activates the aromatic ring toward the initial Oxidative Addition of Pd(0), the steric bulk from the adjacent ether oxygen severely hinders the subsequent Transmetalation and Reductive Elimination steps.
-
Causality of Ligand Choice: A ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) possesses a large bite angle (approx. 99°). This enforces a cis-geometry on the intermediate diaryl-palladium(II) complex, dramatically accelerating reductive elimination and preventing the catalyst from stalling[6].
-
Causality of Solvent/Base: A biphasic solvent system (e.g., Toluene/H₂O) is mandatory. The aqueous layer dissolves the inorganic base (K₂CO₃) and the arylboronic acid, facilitating the formation of the reactive trihydroxyboronate anion
. This anionic species is significantly more nucleophilic than the neutral boronic acid, driving the transmetalation step forward despite the steric blockade at C-4.
Figure 1: Catalytic cycle of 4-bromoxanthone Suzuki coupling highlighting key intermediates.
Reaction Optimization & Quantitative Data
The following table synthesizes quantitative optimization data for the coupling of 4-bromoxanthone with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid). The data highlights how rational adjustments to the catalytic system overcome the inherent steric limitations of the substrate[7],[8].
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Causality / Scientific Observation |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 68% | Standard conditions; moderate yield due to slow transmetalation at the hindered C-4 site. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | K₂CO₃ | Toluene / H₂O | 90 | 89% | Optimal. Large bite-angle ligand forces cis-geometry, accelerating reductive elimination. |
| Pd₂(dba)₃ + SPhos | Cs₂CO₃ | Toluene / H₂O | 100 | 93% | Highly efficient for extremely deactivated or sterically hindered boronic acids. |
| Pd(OAc)₂ (No Ligand) | Et₃N | DMF | 120 | <15% | Ligand-free conditions fail; rapid precipitation of inactive palladium black observed. |
Self-Validating Experimental Protocol
This protocol utilizes the optimized Pd(dppf)Cl₂ system. It is designed as a self-validating workflow: each step contains observable checkpoints to ensure scientific integrity before proceeding.
Reagents Required
-
4-Bromo-9H-xanthen-9-one (1.0 mmol, 275.10 g/mol )[3]
-
Arylboronic Acid (1.2 mmol)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene / Deionized Water (4:1 ratio, 10 mL total)
Step-by-Step Methodology
-
Preparation & Degassing (Critical Step):
-
In a 25 mL Schlenk tube, add 4-bromoxanthone, arylboronic acid, and K₂CO₃.
-
Add the Toluene/H₂O (4:1) solvent mixture.
-
Self-Validation Checkpoint: Sparge the mixture with ultra-pure Argon or Nitrogen for exactly 15 minutes. The exclusion of oxygen is non-negotiable;
will oxidize the electron-rich Pd(0) to an inactive Pd(II) peroxo complex, leading to massive homocoupling of your boronic acid.
-
-
Catalyst Addition:
-
Briefly open the Schlenk tube under a positive flow of Argon and add the Pd(dppf)Cl₂ · CH₂Cl₂ catalyst. Seal the tube tightly.
-
-
Reaction Execution:
-
Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800+ RPM). High-speed stirring is required to maximize the interfacial surface area of the biphasic solvent system.
-
Self-Validation Checkpoint: After 10 minutes of heating, the solution should turn a deep, homogeneous red/orange. If the solution turns opaque black, the catalyst has decomposed into "Pd black" due to oxygen ingress or ligand stripping.
-
-
Monitoring:
-
Sample the organic layer after 4 hours. Analyze via TLC (Hexanes:EtOAc 8:2) or LC-MS. The 4-bromoxanthone peak should be fully consumed.
-
-
Work-Up & Purification:
-
Cool to room temperature. Dilute with 15 mL EtOAc and 10 mL brine.
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purify the crude residue via silica gel flash chromatography to yield the pure 4-arylxanthone.
-
Figure 2: Self-validating experimental workflow for the Suzuki coupling of 4-bromoxanthone.
Troubleshooting & Diagnostics
Even with optimized conditions, the steric hindrance of the xanthone C-4 position can amplify common cross-coupling side reactions. Use this diagnostic matrix to correct course:
-
Issue: High levels of Protodeboronation (Ar-H formation).
-
Causality: The boronic acid is decomposing before transmetalation can occur, often due to excess water or overly high temperatures.
-
Solution: Switch to a weaker base (e.g.,
) or reduce the water ratio in the solvent mixture. Alternatively, use a boronic acid pinacol ester (BPin) which is more stable.
-
-
Issue: Incomplete Conversion of 4-Bromoxanthone.
-
Causality: The catalyst has died prematurely, or the specific arylboronic acid is too sterically hindered (e.g., ortho-substituted) to bypass the C-4 ether oxygen.
-
Solution: Upgrade the catalytic system to the highly active Pd₂(dba)₃ / SPhos combination and elevate the temperature to 100 °C.
-
-
Issue: Formation of Xanthone Homocoupled Dimers.
-
Causality: Trace oxygen is acting as an oxidant, driving a competing Ullmann-type homocoupling pathway.
-
Solution: Rigorously verify the integrity of your Schlenk line vacuum and increase the degassing time to 30 minutes using the freeze-pump-thaw method.
-
References
-
One‐Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction ChemistrySelect, 2021. Details the synthesis and functionalization of the dibenzo-γ-pyrone scaffold via palladium catalysis. URL:[Link][8]
-
Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies National Institutes of Health (PMC), 2025. Analyzes the steric hindrance at the C-4 position of xanthones and the biological relevance of brominated xanthone derivatives. URL:[Link][9]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews, 1995. Foundational mechanistic text on the causality of ligand and base selection in Suzuki-Miyaura couplings. URL:[Link]
Sources
- 1. One‐Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction (Journal Article) | OSTI.GOV [osti.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomfair 3-Bromo-9H-xanthen-9-one C13H7BrO2 CAS 500286-36-2 - ATOMFAIR [atomfair.com]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 5. Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A new approach to silicon rhodamines by Suzuki–Miyaura coupling – scope and limitations [beilstein-journals.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. One‐Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction (Journal Article) | OSTI.GOV [osti.gov]
- 9. Structural modifications of toxyloxanthone C and macluraxanthone isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Derivatization of the Xanthenone Core
This Application Note is structured to guide drug discovery professionals through the strategic derivatization of the xanthenone (9H-xanthen-9-one) scaffold. Unlike generic organic chemistry texts, this guide focuses on divergent, modular protocols designed to generate high-value Chemical Space for Structure-Activity Relationship (SAR) studies, particularly for anticancer and antimicrobial applications.
Strategic Analysis: The Xanthenone Scaffold
The xanthenone core (dibenzo-γ-pyrone) is a "privileged structure" in medicinal chemistry, serving as the backbone for bioactive agents like DMXAA (vascular disrupting agent),
Reactivity Landscape
To derivatize the core effectively, one must understand the electronic "push-pull" dynamic of the tricyclic system:
-
The "Push": The ether oxygen at position 10 donates electron density into the rings, activating positions C2, C4, C5, and C7 (ortho/para directors).
-
The "Pull": The carbonyl at position 9 is electron-withdrawing, deactivating positions C1, C3, C6, and C8 .
Crucial Insight: Direct Electrophilic Aromatic Substitution (EAS) on the formed core is often regiochemically messy and low-yielding due to the deactivating carbonyl. The superior strategy for drug development is "Modular Assembly" —installing functional handles (halogens) on the phenyl precursors before cyclization, or using transition-metal catalysis to override innate reactivity.
Figure 1: Electronic reactivity map of the xanthenone core. Green nodes indicate sites accessible via direct substitution; Red nodes require modular assembly or specific catalytic activation.
Protocol A: Modular Assembly of Halogenated Scaffolds
Objective: Synthesize a regiospecifically halogenated xanthenone core (e.g., 3-bromo-6-chloroxanthenone) to serve as a universal substrate for divergent cross-coupling. Why this method? Direct halogenation is non-selective. This "Grover, Shah and Shah" type condensation or modern benzophenone cyclization guarantees the halogen position.
Materials
-
Substrate A: 2-Chlorobenzoic acid derivative (with desired Halogen at C4/C5).
-
Substrate B: Resorcinol or Phenol derivative (electron-rich).
-
Reagents: Sulfuric acid (
), Sodium nitrite ( ), Copper sulfate ( ). -
Solvent: Water/Ethanol.
Step-by-Step Methodology
-
Ullmann Condensation (Precursor Synthesis):
-
Combine 2-chlorobenzoic acid (1.0 equiv) and the phenol derivative (1.2 equiv) in water containing NaOH (2.5 equiv) and catalytic Cu powder.
-
Reflux for 2–4 hours. Acidify with HCl to precipitate the 2-phenoxybenzoic acid intermediate.
-
Validation: Check LC-MS for mass corresponding to the diphenyl ether acid.
-
-
Cyclodehydration (Ring Closure):
-
Dissolve the 2-phenoxybenzoic acid (1.0 g) in concentrated
(10 mL). -
Stir at 80°C for 1 hour. The solution typically turns fluorescent yellow/green (formation of oxonium species).
-
Pour onto crushed ice (50 g). The xanthone precipitates as a solid.
-
Purification: Filter, wash with
(to remove unreacted acid), and recrystallize from Ethanol/Water.
-
-
Yield Check: Expect 70–85% yield.
-
Note: If the ring closure is sluggish (due to electron-withdrawing halogens), use Polyphosphoric Acid (PPA) at 110°C instead of sulfuric acid.
-
Protocol B: Divergent Palladium-Catalyzed Functionalization
Objective: Transform the halogenated core into a library of bioactive analogs using Suzuki-Miyaura and Sonogashira couplings. Expert Insight: Xanthenones are planar and electron-deficient. Oxidative addition of Pd(0) is generally facile, but the carbonyl group can coordinate to palladium, sometimes poisoning the catalyst. Using phosphine-rich ligands prevents this.
Workflow Diagram
Figure 2: Divergent synthesis workflow from a common halogenated intermediate.
Suzuki-Miyaura Coupling (Aryl Installation)
This protocol installs aromatic rings, mimicking the structure of complex natural products like gambogic acid.
-
Reagents:
-
Substrate: Bromo-xanthenone (1.0 equiv).
-
Coupling Partner: Arylboronic acid (1.5 equiv).
-
Catalyst:
(3-5 mol%). Why? The bidentate ferrocene ligand resists de-coordination by the xanthone carbonyl. -
Base:
(2M aqueous, 3.0 equiv). -
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Charge a microwave vial with the bromo-xanthenone, boronic acid, and base.
-
Add Dioxane (0.1 M concentration relative to substrate). Degas with
for 5 mins. -
Add the Pd catalyst quickly under
flow. Cap immediately. -
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane:EtOAc gradient). Xanthones are highly fluorescent on TLC plates (254/365 nm).
-
Sonogashira Coupling (Linker/Chain Extension)
Essential for creating DNA-intercalating "tails" or installing solubilizing groups (e.g., amino-alkynes).
-
Reagents:
-
Substrate: Iodo- or Bromo-xanthenone.
-
Partner: Terminal alkyne (e.g., propargyl amine derivative).
-
Catalyst:
(5 mol%) + CuI (10 mol%). -
Base/Solvent:
/ DMF (1:3 ratio).
-
-
Procedure:
-
Dissolve substrate in dry DMF/TEA. Degas thoroughly (Oxygen kills the Cu(I) co-catalyst).
-
Add catalysts and alkyne.
-
Stir at 60°C (iodides) or 80°C (bromides) for 4–12 hours.
-
Critical Step: Upon completion, wash with
(sat. aq.) to sequester copper species (turns blue) and prevent metal contamination in biological assays.
-
Quantitative Data Summary: Reaction Optimization
The following table summarizes optimization data for the Suzuki coupling of 3-bromoxanthenone (Model Substrate) with phenylboronic acid.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene | 100 | 45 | Significant homocoupling | |||
| 2 | - | DMF | 100 | 62 | Difficult purification (DMF) | ||
| 3 | dppf | Dioxane/H2O | 90 | 94 | Optimal Conditions | ||
| 4 | XPhos | THF | 70 | 88 | Good for sterically hindered acids |
References
-
Modular Synthesis of Halogenated Xanthones: Meringdal, H. et al. "Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy." The Journal of Organic Chemistry, 2022. Link
-
Palladium-Catalyzed Carbonylation: Zhang, H. et al. "Palladium-catalyzed oxidative double C-H functionalization/carbonylation for the synthesis of xanthones."[1][2] Angewandte Chemie Int.[1] Ed., 2012.[1] Link
-
Bioactivity & SAR: Pinto, M.M.M. et al. "Xanthone Derivatives: New Insights in Biological Activities." Marine Drugs, 2022.[3][4][5][6] Link
-
Microwave Assisted Coupling: Al-Masum, M. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." Molecules, 2019.[6][7] Link
-
DMXAA Analogs: Gobbi, S. et al. "Synthesis and biological evaluation of DMXAA analogues."[7] Bioorganic & Medicinal Chemistry, 2006. Link
Sources
- 1. Palladium-catalyzed oxidative double C-H functionalization/carbonylation for the synthesis of xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives [mdpi.com]
Application Notes & Protocols: Leveraging 4-Bromo-9H-xanthen-9-one for the Rational Design of Advanced Fluorescent Probes
Authored by a Senior Application Scientist
Abstract
The 9H-xanthen-9-one (xanthone) scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, prized for its rigid, planar geometry and inherent photophysical properties.[1][2] This guide focuses on a key derivative, 4-Bromo-9H-xanthen-9-one, as a versatile and strategic starting material for the development of bespoke fluorescent probes. The presence of a bromine atom at the C4 position provides a robust and reliable chemical handle for a variety of cross-coupling and substitution reactions. This allows for the precise installation of analyte-responsive moieties and photophysical tuning groups, making it an ideal platform for creating sophisticated chemical tools for researchers, scientists, and drug development professionals. We will explore the underlying chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and offer expert insights into the rational design of next-generation fluorescent probes.
The Xanthone Core: A Privileged Scaffold for Fluorescence
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the real-time visualization of specific analytes within complex environments like living cells.[3] The effectiveness of a probe is dictated by its core fluorophore. Xanthene-based dyes, such as fluoresceins and rhodamines, are renowned for their high fluorescence quantum yields and excellent photostability.[4] The xanthone structure, or 9H-xanthen-9-one, serves as a foundational building block for many of these dyes. Its key advantages include:
-
Structural Rigidity and Planarity: The fused tricyclic system minimizes non-radiative decay pathways that can quench fluorescence, leading to brighter emission.
-
Inherent Photophysical Properties: The conjugated π-system of the xanthone core gives rise to intrinsic fluorescence, which can be modulated and enhanced through chemical modification.
-
Synthetic Tractability: The xanthone core is synthetically accessible and can be functionalized at various positions to tune its properties.
The subject of this guide, 4-Bromo-9H-xanthen-9-one, strategically places a halogen on the A-ring, providing an ideal anchor point for derivatization without disrupting the core electronic structure of the fluorophore. This bromine atom is the key to unlocking the synthetic potential of the scaffold.
Core Chemistry: Transforming the Bromo-Xanthone into a Functional Probe
The carbon-bromine bond at the C4 position is the primary site for chemical modification. Its reactivity is well-suited for robust and high-yielding transformations, most notably palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5][6] For 4-Bromo-9H-xanthen-9-one, this reaction is the most direct route to introduce new aryl or vinyl substituents. These substituents can serve two primary purposes:
-
Analyte Recognition: The attached group can be a receptor designed to selectively bind a target analyte (e.g., a metal ion, a specific enzyme substrate).
-
Photophysical Tuning: The electronic nature of the attached group (whether electron-donating or electron-withdrawing) can modulate the energy levels of the xanthone's molecular orbitals, thereby shifting the absorption and emission wavelengths.[7]
The general catalytic cycle for the Suzuki reaction is a cornerstone of modern organic synthesis and proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed reactions for unactivated aryl bromides, nucleophilic aromatic substitution can be a viable strategy under specific conditions, particularly with highly nucleophilic reagents like amines or thiols, often requiring heat or catalysis.[9][10] This reaction involves the attack of a nucleophile on the aromatic ring, displacing the bromide leaving group.[11] This can be a direct way to attach linkers or recognition elements containing nitrogen or sulfur.
Experimental Protocols
The following protocols are designed to be self-validating, providing a clear path from synthesis to characterization.
Protocol 1: Synthesis of a 4-Aryl-9H-xanthen-9-one Probe via Suzuki Coupling
This protocol describes a general procedure for coupling 4-Bromo-9H-xanthen-9-one with a generic arylboronic acid.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-9H-xanthen-9-one | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 0.03 - 0.05 | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Base |
| Toluene / Dioxane | - | Organic Solvent |
| Water | - | Aqueous Phase for Biphasic System |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-9H-xanthen-9-one (1.0 eq.), the desired arylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the organic solvent (e.g., Toluene) and water to create a biphasic mixture (typically a 4:1 to 5:1 ratio of organic to aqueous). The use of a biphasic system is common in Suzuki couplings.[12]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Aryl-9H-xanthen-9-one product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Photophysical Characterization of a Novel Xanthone Probe
Once the probe is synthesized and purified, its core photophysical properties must be quantified.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solutions: Prepare a series of dilute working solutions (e.g., 1-10 µM) in the desired buffer or solvent for analysis (e.g., PBS, pH 7.4).
-
UV-Vis Absorption Spectrum:
-
Record the absorbance spectrum of a dilute solution (e.g., 5 µM) across a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λ_abs_max.
-
Record the emission spectrum across a longer wavelength range (e.g., λ_abs_max + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em_max).
-
-
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em_max - λ_abs_max
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
Select a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a series of solutions of both the standard and the new probe with absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the probe. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the probe (Φ_probe) using the equation: Φ_probe = Φ_std * (Slope_probe / Slope_std) * (n_probe² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the slope from the plot, and n is the refractive index of the solvent used for each.
-
Data Presentation
Summarize the results in a clear, tabular format.
Table 1: Hypothetical Photophysical Properties of Probe X
| Parameter | Value | Units |
| λ_abs_max | 410 | nm |
| λ_em_max | 495 | nm |
| Molar Extinction Coeff. (ε) | 35,000 | M⁻¹cm⁻¹ |
| Stokes Shift | 85 | nm |
| Fluorescence Quantum Yield (Φ_F) | 0.65 | - |
Caption: Workflow for the photophysical characterization of a new probe.
Expert Insights & Troubleshooting
-
Causality in Synthesis: The choice of base and solvent in the Suzuki coupling is critical. Carbonates like Na₂CO₃ or K₂CO₃ are often sufficient, but stronger bases may be needed for less reactive boronic acids.[13] The solvent system must facilitate the interaction between the aqueous and organic phases.
-
Purification Challenges: Xanthone derivatives can sometimes be poorly soluble. During column chromatography, a small amount of a more polar solvent like methanol in the dichloromethane or ethyl acetate mobile phase can help prevent streaking and improve resolution.
-
Photobleaching: All fluorophores are susceptible to photobleaching. When characterizing a new probe, use the lowest excitation intensity necessary and minimize light exposure to obtain reliable measurements. High photostability is a key feature for long-term imaging applications.[7]
-
Biological Compatibility: For probes intended for live-cell imaging, solubility and stability in aqueous buffers (like PBS) are paramount. Initial syntheses may yield probes that aggregate in water. This can often be overcome by incorporating water-solubilizing groups (e.g., sulfonates, polyethylene glycol chains) into the design, often as part of the arylboronic acid partner.[4]
Conclusion and Future Perspectives
4-Bromo-9H-xanthen-9-one stands out as a high-value, strategically functionalized scaffold for fluorescent probe development. Its utility is rooted in the reliable and versatile chemistry of its C-Br bond, which provides a gateway to a vast chemical space through well-established reactions like the Suzuki-Miyaura coupling. This enables the rational design of probes with tailored specificities and finely-tuned photophysical properties.
The continued application of this building block will undoubtedly contribute to the creation of novel probes for advanced applications, including super-resolution microscopy, the detection of disease biomarkers, and the development of theranostic agents that combine diagnostic imaging with therapeutic action.[14]
References
-
Title: Silicon-substituted xanthene dyes and their applications to bioimaging Source: ResearchGate URL: [Link]
-
Title: Reaction-based small-molecule fluorescent probes for chemoselective bioimaging Source: PMC URL: [Link]
-
Title: Xanthone based Pb2+ selective turn on fluorescent probe for living cell staining Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: The Suzuki Reaction Source: Columbia University Department of Chemistry URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Molecular Engineering of Sulfone-Xanthone Chromophore for Enhanced Fluorescence Navigation Source: PMC URL: [Link]
-
Title: Suzuki Coupling Source: Cambridge University Press URL: [Link]
-
Title: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Source: Penerbit Akademia Baru URL: [Link]
-
Title: Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling Source: ACS Publications URL: [Link]
-
Title: Fluorescent probes for bioimaging of potential biomarkers in Parkinson's disease Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Nucleophilic substitution reactions (video) Source: Khan Academy URL: [Link]
-
Title: Comparative kinetic study of the Suzuki reaction involving 4-bromo... Source: ResearchGate URL: [Link]
-
Title: 7.1 Nucleophilic Substitution Reactions Overview Source: KPU Pressbooks URL: [Link]
-
Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL: [Link]
-
Title: Novel Hydroxy-9H-xanthen-9-ones derivatives: synthesis and bioactive properties Source: Repositório Científico do Instituto Politécnico de Bragança URL: [Link]
-
Title: Structure of 9H-xanthen-9-one. A-ring (carbons 1–4) and B-ring (carbons... Source: ResearchGate URL: [Link]
Sources
- 1. Novel Hydroxy-9H-xanthen-9-ones derivatives: synthesis and bioactive properties [bibliotecadigital.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Molecular Engineering of Sulfone-Xanthone Chromophore for Enhanced Fluorescence Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Khan Academy [khanacademy.org]
- 10. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. pubs.acs.org [pubs.acs.org]
Technical Application Note: 4-Bromo-9H-xanthen-9-one as a Scaffold for Optoelectronic Materials
[1]
Executive Summary & Molecule Profile
4-Bromo-9H-xanthen-9-one (4-Bromoxanthone) is a specialized xanthone derivative distinguished by the bromine atom at the peri-position (C4), adjacent to the carbonyl group.[1] Unlike the more common 2-bromo or 2,7-dibromo isomers, the 4-bromo isomer offers unique steric properties that force attached substituents out of planarity.[1] This orthogonal geometry is the cornerstone of its application in Thermally Activated Delayed Fluorescence (TADF) emitters and Spiro[fluorene-9,9'-xanthene] (SFX) host materials.[1]
Key Physicochemical Properties
| Property | Value / Description | Relevance |
| CAS Number | 861548-92-7 | Unique identifier for procurement.[1] |
| Molecular Formula | C₁₃H₇BrO₂ | |
| Triplet Energy ( | ~3.0 eV (High) | Ideal for hosting blue/green phosphors and TADF emitters.[1] |
| Steric Environment | High (Peri-position) | Induces >60° torsion angles in Donor-Acceptor conjugates, minimizing |
| Redox Activity | Reversible Reduction | Stable radical anion formation, useful in photocatalysis.[1] |
Core Application: Synthesis of TADF Emitters
The primary utility of 4-bromoxanthone in materials science is as an electron-accepting scaffold for TADF OLED emitters.[1] The xanthone core serves as the acceptor (A), while the bromine at the C4 position allows for the site-selective attachment of electron donors (D) like carbazole or phenoxazine.
Mechanism: The "Orthogonal Twist"
For efficient TADF, the energy gap between the Singlet (
-
Standard Xanthones (2-position): Substituents are planar. High overlap of HOMO/LUMO
Large No TADF. -
4-Bromoxanthone Derivatives: The steric clash between the donor at C4 and the carbonyl oxygen at C9 forces the donor to rotate ~70-90°.
-
Result: Spatial separation of HOMO (on Donor) and LUMO (on Xanthone)
Small Efficient Reverse Intersystem Crossing (RISC).
Protocol 1: Synthesis of D-A TADF Emitter (4-(9H-carbazol-9-yl)-9H-xanthen-9-one)
Objective: Couple carbazole (Donor) to 4-bromoxanthone (Acceptor) via Buchwald-Hartwig amination.[1]
Reagents:
-
4-Bromo-9H-xanthen-9-one (1.0 eq)[1]
-
9H-Carbazole (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (0.02 eq)
-
Ligand: Tri-tert-butylphosphine (
) or S-Phos (0.08 eq) - Critical for sterically hindered coupling.[1] -
Base: Sodium tert-butoxide (NaOtBu) (2.0 eq)[1]
-
Solvent: Toluene (Anhydrous, degassed)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under
flow. -
Loading: Add 4-bromoxanthone (275 mg, 1 mmol), Carbazole (200 mg, 1.2 mmol), and NaOtBu (192 mg, 2 mmol).
-
Catalyst Addition: In a glovebox or under strict
counterflow, add Pd₂(dba)₃ (18 mg) and Ligand (S-Phos or solution). -
Solvation: Add anhydrous Toluene (10 mL) via syringe.
-
Reaction: Heat to 110°C (Reflux) for 24 hours. The mixture should turn dark orange/brown.
-
Work-up: Cool to RT. Filter through a celite pad to remove Palladium black.[1] Wash with dichloromethane (DCM).
-
Purification: Concentrate filtrate. Purify via silica gel column chromatography (Eluent: Hexane/DCM 3:1).
-
Validation: Product should be a white/pale-yellow solid. Verify by ¹H NMR (Look for disappearance of the doublet at ~8.3 ppm corresponding to H4 of xanthone).
Core Application: Photocatalysis & Heavy Atom Effect
4-Bromoxanthone is also utilized as a triplet sensitizer in organic synthesis.[1] The heavy bromine atom enhances Intersystem Crossing (ISC) rates via spin-orbit coupling, populating the reactive triplet state (
Diagram: Photophysical Pathways
The following diagram illustrates the energy transfer pathways utilized in both TADF (RISC) and Photocatalysis (ISC).
Caption: Energy landscape showing the role of Bromine in enhancing ISC to T1 (Photocatalysis) and the RISC pathway enabled by steric twisting (TADF).
Protocol 2: Photocatalytic C-H Oxygenation
Objective: Use 4-bromoxanthone as a HAT (Hydrogen Atom Transfer) catalyst to oxidize a benzylic C-H bond.[1]
-
Mix: Substrate (e.g., Ethylbenzene, 1 mmol), 4-Bromoxanthone (5 mol%), and solvent (Acetonitrile/H₂O).[1]
-
Irradiate: Use Blue LEDs (450 nm). The bromine substituent red-shifts the absorption slightly compared to xanthone, allowing better overlap with visible light sources.
-
Mechanism: The excited 4-bromoxanthone* abstracts a hydrogen atom, forming a radical on the substrate, which is then trapped by
.
Synthesis of the 4-Bromo-9H-xanthen-9-one Scaffold
Since 4-bromoxanthone is not always available as a commodity chemical, researchers often synthesize it.[1] Direct bromination of xanthone is not recommended as it yields a mixture of 2-bromo, 2,7-dibromo, and 4-bromo isomers which are difficult to separate.[1]
Recommended Route: Ullmann Ether Synthesis + Cyclization [1]
Caption: Regioselective synthesis route avoiding isomer mixtures.
Detailed Synthesis Protocol
-
Ether Formation:
-
Reflux 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 2-bromophenol (17.3 g, 0.1 mol) in DMF with
and catalytic Copper powder. -
Acidify work-up to isolate 2-(2-bromophenoxy)benzoic acid.
-
-
Ring Closure (Critical Step):
References
-
TADF Mechanism (General Xanthone): ResearchGate. (2018). Secondary acceptor design of TADF molecules. Retrieved from [Link]
-
Photocatalysis Context: Royal Society of Chemistry. (2021).[1] Thioxanthone: a powerful photocatalyst for organic reactions.[1] Retrieved from [Link]
-
Spiro-Host Applications: RSC Advances. (2014).[1] Spiro[fluorene-9,9′-xanthene]-based universal hosts.[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromo-9H-xanthen-9-one Synthesis
Executive Summary
This guide addresses the technical bottlenecks in synthesizing 4-bromo-9H-xanthen-9-one (4-bromoxanthone). While the theoretical pathway is straightforward, practical yields often suffer due to catalyst poisoning during the Ullmann coupling or oxidative degradation during cyclization.
The optimized protocol recommended here shifts from classical sulfuric acid-mediated cyclization to an Eaton’s Reagent system, increasing isolated yields from ~40% to >85% while minimizing debromination and sulfonation byproducts.
Module 1: The Precursor Stage (Ullmann Coupling)
Objective: Synthesis of 2-(2-bromophenoxy)benzoic acid.
Core Reaction Logic
To obtain the bromine at the C4 position (adjacent to the ether oxygen in the final xanthone), you must start with 2-bromophenol .
-
2-Bromophenol
4-Bromoxanthone (Br ends up adjacent to the oxygen bridge). -
Note: Using 3-bromophenol results in a mixture of 1-bromo and 3-bromo isomers and is a common error in regio-design.
Troubleshooting Guide
Q: My reaction mixture turns black and conversion of 2-chlorobenzoic acid stops at 50%. Why? A: This is likely catalyst deactivation caused by moisture or improper base selection.
-
The Fix: Switch from Copper powder to CuI (10 mol%) and use
as the base. -
Critical Control: The solvent (DMF or DMAc) must be anhydrous. Water poisons the copper catalyst by forming inactive hydroxides.
-
Protocol Adjustment: Degas the solvent with
for 15 minutes before adding the catalyst.
Q: I am seeing significant amounts of phenol homocoupling (dibenzofuran derivatives). A: The temperature is too high.
-
The Fix: Maintain the reaction temperature at 100–110°C . Do not exceed 130°C. High temperatures favor radical pathways that lead to side products.
Module 2: The Cyclization Stage (The Yield Bottleneck)
Objective: Intramolecular Friedel-Crafts acylation to close the xanthone ring.
The "Standard" vs. "Optimized" Route
| Feature | Standard (Sulfuric Acid) | Optimized (Eaton's Reagent) |
| Reagent | Conc. | |
| Temperature | 100°C - 140°C | 60°C - 80°C |
| Side Reactions | Sulfonation, Charring, Debromination | Minimal |
| Typical Yield | 35 - 55% | 85 - 92% |
| Workup | Dilution in ice (sticky tar) | Dilution in ice (clean precipitate) |
Troubleshooting Guide
Q: When using sulfuric acid, I get a water-soluble byproduct and low mass balance.
A: You are sulfonating the ring. The bromine atom deactivates the ring slightly, but the phenol ring is still susceptible to electrophilic aromatic substitution by
-
The Fix: Stop using sulfuric acid. Switch to Eaton’s Reagent . It acts as a powerful dehydrating agent and Lewis acid but lacks the oxidizing power of hot sulfuric acid.
Q: The cyclization is incomplete even after 4 hours in Eaton's Reagent. A: The solubility of the intermediate acid is the issue.
-
The Fix: Ensure the starting material is finely powdered before addition. Run the reaction at 80°C .
-
Check: Verify your intermediate 2-(2-bromophenoxy)benzoic acid is dry. Residual water consumes the
, killing the catalyst.
Optimized Protocol: Eaton's Cyclization
-
Charge: In a dry flask, dissolve 1.0 eq of 2-(2-bromophenoxy)benzoic acid in Eaton’s Reagent (5 mL per gram of substrate).
-
Reaction: Heat to 80°C under
for 2–3 hours. Monitor by TLC (EtOAc/Hexane). -
Quench: Cool to room temperature and slowly pour onto crushed ice/water (10x volume) with vigorous stirring.
-
Isolation: Filter the resulting white/off-white precipitate. Wash with water until pH is neutral.
Module 3: Purification & Isolation
Objective: Removing trace starting materials and isomers.
Q: My product is off-white/yellow. How do I purify it without column chromatography? A: 4-Bromoxanthone crystallizes well.
-
Solvent System: Recrystallize from boiling Ethanol or a Chloroform/Hexane mixture.
-
Procedure: Dissolve in minimum hot chloroform, filter hot (to remove any polymeric char), then add hexane dropwise until turbid. Cool to 4°C.
Q: How do I confirm the regiochemistry is definitely 4-bromo? A: Check the 1H NMR coupling constants .
-
The proton at C5 (adjacent to the carbonyl on the unsubstituted ring) will show a doublet with J ~ 8 Hz (ortho coupling).
-
The protons on the brominated ring will show a specific pattern: The proton at C3 (adjacent to Br) and C1 (adjacent to Carbonyl) will show distinct splitting.
-
Definitive Proof: 4-bromoxanthone has a proton at C1 (doublet of doublets) that is highly deshielded by the carbonyl anisotropy.
Visualizing the Workflow
Diagram 1: Synthesis Pathway & Decision Logic
Caption: Comparative workflow showing the yield advantage of Eaton's Reagent over traditional sulfuric acid cyclization.
References
-
Synthesis of Xanthones via Eaton's Reagent
-
Title: Scope and limitations of the preparation of xanthones using Eaton's reagent.[1][2][3][4]
- Source:Arkivoc (2016).
- Significance: Establishes Eaton's reagent as the superior method for cyclizing electron-rich or halogenated diaryl ethers compared to sulfuric acid.
-
(Verified via search context 1.2, 1.3).
-
-
Regioselectivity in Xanthone Synthesis
-
Purification of Brominated Compounds
-
Title: Method for purifying a bromine compound (EP0913381B1).[6]
- Source:Google P
- Significance: Provides industrial context on solubility and crystallization of brominated arom
-
Sources
- 1. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Bromo-9H-xanthen-9-one
Welcome to the technical support center for the purification of crude 4-Bromo-9H-xanthen-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this key chemical intermediate. The following sections offer practical, field-proven insights to help you overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Compound and Common Impurities
4-Bromo-9H-xanthen-9-one is a crucial building block in the synthesis of various organic materials and pharmaceutical compounds.[1][2] Its purity is paramount for the success of subsequent reactions. The primary impurity often encountered is the unreacted starting material or byproducts from the bromination reaction.[3] Additionally, over-brominated species or isomers can also be present, complicating the purification process.
II. Purification Strategy Selection: A Decision-Making Workflow
The choice of purification technique is critical and depends on the impurity profile and the desired final purity. This workflow provides a logical approach to selecting the most appropriate method.
Caption: Decision workflow for selecting a purification technique.
III. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of 4-Bromo-9H-xanthen-9-one.
A. Recrystallization
Recrystallization is often the first choice for purifying crystalline solids, offering a balance of efficiency and scalability.[4][5]
Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.
A1: This indicates poor solvent selection. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[6][7]
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Common solvents to try include ethanol, methanol, acetone, ethyl acetate, and toluene.[6]
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed.[6] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Q2: Oiling out occurs during cooling instead of crystallization.
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs if the solution is supersaturated or if the cooling rate is too fast.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath.[8]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[4][7]
-
Solvent Adjustment: The boiling point of the solvent may be higher than the melting point of the solute. Choose a lower-boiling solvent or use a solvent mixture.
-
Q3: The recovery of my purified product is very low.
A3: Low recovery can result from using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.[9]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Pre-heat Funnel: If performing hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent premature crystallization.
-
Concentrate the Filtrate: After the first crop of crystals is collected, the filtrate can be concentrated by boiling off some of the solvent to obtain a second crop.[6]
-
| Solvent System | Suitability for Recrystallization |
| Ethanol/Water | Good for moderately polar compounds. |
| Toluene | Suitable for less polar compounds. |
| Ethyl Acetate/Hexane | A common mixed-solvent system. |
B. Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[10] It is particularly useful when recrystallization fails to remove impurities effectively.[11]
Q1: I am not getting good separation of my product from an impurity on the TLC plate.
A1: Poor separation on TLC indicates that the chosen eluent system is not optimal. The goal is to have a significant difference in the Retention Factor (Rf) values of the components.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the ratio of the polar and non-polar solvents in your eluent. For 4-Bromo-9H-xanthen-9-one, a mixture of hexanes and ethyl acetate is a good starting point.[11]
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the eluent is gradually increased during the chromatography.[11]
-
Q2: The column is running very slowly or has stopped.
A2: A slow-running column can be caused by improper packing, fine silica particles clogging the frit, or high back pressure.[12]
-
Troubleshooting Steps:
-
Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling.[11][13] A slurry packing method is generally preferred.[10][14]
-
Sand Layer: Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the eluent.[14]
-
Apply Pressure: Gentle pressure from a pump or an inert gas source can be used to increase the flow rate, a technique known as flash chromatography.
-
Q3: The bands are streaking or tailing on the column.
A3: Tailing can be caused by overloading the column, the compound being too polar for the eluent, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Sample Load: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
-
Increase Eluent Polarity: A slight increase in the polarity of the eluent can sometimes reduce tailing.
-
Alternative Stationary Phase: If the compound is acidic or basic, it may interact with the silica gel. In such cases, using neutral alumina or a different stationary phase might be beneficial.[15]
-
| Parameter | Recommendation for 4-Bromo-9H-xanthen-9-one |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity) |
| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred.[3][16] |
C. Sublimation
Sublimation is a less common but effective technique for purifying solids that have a sufficiently high vapor pressure below their melting point.[17] It is particularly useful for removing non-volatile impurities.
Q1: My compound is not subliming, or the process is very slow.
A1: Sublimation is highly dependent on temperature and pressure.
-
Troubleshooting Steps:
Q2: The sublimed crystals are falling back into the crude material.
A2: This can happen if the cold surface is not sufficiently cold or if the apparatus is disturbed.
-
Troubleshooting Steps:
-
Efficient Cooling: Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable coolant like an ice-water slurry or dry ice-acetone mixture.
-
Stable Setup: Place the sublimation apparatus in a location where it will not be bumped or vibrated.
-
Caption: A simplified purification workflow diagram.
IV. Purity Assessment
After purification, it is essential to assess the purity of the 4-Bromo-9H-xanthen-9-one.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity.[11] A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[20]
V. References
-
Chemistry LibreTexts. How to run column chromatography. Available from: [Link]
-
Columbia University. Procedure for Column Chromatography. Available from: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available from: [Link]
-
McMaster University. Experiment 2: Recrystallization. Available from: [Link]
-
Michigan State University. Recrystallization. Available from: [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Available from: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]
-
Wellesley College. Recrystallization-1.doc.pdf. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
University of Victoria. Column chromatography. Available from: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available from: [Link]
-
Santa Monica College. Experiment 9 — Recrystallization. Available from: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]
-
Interchim. Troubleshooting. Available from: [Link]
-
MIT OpenCourseWare. Sublimation | MIT Digital Lab Techniques Manual. Available from: [Link]
-
Organic Syntheses. Phenanthrene, 9-bromo. Available from: [Link]
-
National Institutes of Health. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Available from: [Link]
-
Google Patents. EP0913381B1 - Method for purifying a bromine compound. Available from:
-
ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering. Available from: [Link]
-
Arabian Journal of Chemistry. Analytical techniques in pharmaceutical analysis: A review. Available from: [Link]
-
PYG Lifesciences. How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing. Available from: [Link]
-
Organic Syntheses. Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Available from: [Link]
-
Chemistry LibreTexts. 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
AIP Publishing. A green synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione using lemon juice catalyst assisted by ultrasound and its antibacterial activity. Available from: [Link]
-
Google Patents. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones. Available from:
-
AIP Publishing. Synthesis of 9-(4-bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione using lime and lemon juice as a green catalyst and its antioxidant activity. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. LabXchange [labxchange.org]
- 6. athabascau.ca [athabascau.ca]
- 7. amherst.edu [amherst.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. How To [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. interchim.fr [interchim.fr]
- 16. orgsyn.org [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. resolvemass.ca [resolvemass.ca]
Common side products in the synthesis of 4-Bromo-9H-xanthen-9-one
This technical guide addresses the synthesis of 4-Bromo-9H-xanthen-9-one (4-Bromoxanthone). It is designed as a Tier-3 Technical Support resource for researchers encountering purity or yield issues.[1]
Ticket Category: Organic Synthesis / Heterocyclic Chemistry Subject: Troubleshooting Common Side Products & Impurity Profiles[1]
Executive Summary of the Chemistry
The synthesis of 4-Bromoxanthone is distinct from generic xanthone halogenation. Direct bromination of xanthone typically yields 2,7-dibromoxanthone due to the directing effects of the ether oxygen (para-director) and the carbonyl group (meta-director).[1]
Therefore, the only regioselective route to the 4-isomer is the intramolecular Friedel-Crafts acylation (cyclodehydration) of 2-(2-bromophenoxy)benzoic acid .[1] This guide focuses on the failure modes of this specific pathway.
The "Golden Route" Mechanism
-
Precursor: 2-(2-bromophenoxy)benzoic acid.[1]
-
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]
-
Mechanism: The carboxylic acid forms an acylium ion, which attacks the phenoxy ring at the ortho position (C6), closing the ring.[1]
-
Regiochemistry: Because the Br is at position 2 of the phenoxy ring, and the ether linkage is at position 1, the closure at position 6 forces the Br to end up adjacent to the oxygen bridge (Position 4 in IUPAC numbering).
Critical Side Product Diagnostics
Use the table below to identify your impurity based on analytical data.
| Impurity / Side Product | Analytical Signature (HPLC/TLC) | Probable Cause |
| 2-(2-Bromophenoxy)benzoic acid | HPLC: Elutes before product (more polar).TLC: Streaks near baseline (acidic).[1] | Incomplete cyclization due to "Wet PPA" or insufficient temperature (<80°C).[1] |
| Xanthone (Des-bromo) | MS: [M+H]+ 197.HPLC: Elutes slightly before 4-Br.[1] | Reductive dehalogenation caused by trace metals (Cu) carried over from Ullmann step.[1] |
| 2-Bromoxanthone | HPLC: Co-elutes or very close split peak.NMR: Distinct coupling pattern (meta-coupling).[1] | Contaminated starting material (3-bromophenol isomer in Ullmann step).[1] |
| "Black Tar" (Oligomers) | Appearance: Insoluble black residue.HPLC: Baseline noise / broad mounds.[1] | Thermal decomposition.[1] PPA temperature exceeded 120°C or hot spots occurred. |
| 2,4-Dibromoxanthone | MS: [M+H]+ ~355 (Isotope pattern).[1] | Impure starting phenol (2,4-dibromophenol) used in precursor synthesis.[1] |
Troubleshooting Guides (Q&A Format)
Issue 1: "My reaction mixture turned into an insoluble black solid."
Diagnosis: Thermal Charring / PPA Dehydration.[1] Technical Explanation: Polyphosphoric Acid (PPA) is highly viscous.[1] If the reaction is heated rapidly without adequate mechanical stirring, local "hot spots" exceed 140°C, causing polymerization of the aromatic rings and charring.[1] Corrective Protocol:
-
Pre-heat PPA: Heat the PPA to 60-80°C before adding the solid precursor to lower viscosity.[1]
-
Overhead Stirring: Magnetic stir bars are insufficient for PPA scale-up (>5g). Use an overhead mechanical stirrer.[1]
-
Alternative Reagent: Switch to Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid).[1] It is less viscous, allows lower reaction temperatures (40-60°C), and significantly reduces tar formation.[1]
Issue 2: "I see a 15% impurity peak that disappears after a base wash."
Diagnosis: Unreacted Starting Material (Incomplete Cyclization). Technical Explanation: The acylium ion formation is reversible and inhibited by water. PPA is hygroscopic; if it has absorbed atmospheric moisture, its effective acidity drops, stalling the reaction.[1] Corrective Protocol:
-
Drying: Ensure the precursor acid is dried under vacuum (P2O5 trap) to remove lattice water.[1]
-
Reagent Quality: Use fresh PPA or add a small amount of P2O5 powder to the mixture to scavenge water.[1]
-
Work-up: The product (xanthone) is neutral, while the impurity is acidic.[1] Dissolve the crude solid in CH2Cl2 and wash 3x with 10% Na2CO3 . The impurity will partition into the aqueous layer.
Issue 3: "I tried brominating xanthone directly and got the wrong isomer."
Diagnosis: Regioselectivity Mismatch.[1] Technical Explanation: You likely isolated 2,7-dibromoxanthone or a mixture of 2-bromo isomers.[1]
-
Mechanism: The ether oxygen is a strong ortho/para director.[1] The carbonyl is a meta director.[1] Both influences direct electrophilic substitution to positions 2 and 7.[1]
-
Sterics: Position 4 (peri to Oxygen) and Position 1 (peri to Carbonyl) are sterically hindered compared to Position 2.[1] Corrective Protocol: You cannot fix this batch. You must restart using the 2-(2-bromophenoxy)benzoic acid cyclization route.[1]
Visualizing the Pathways
The following diagram illustrates the divergence between the correct synthesis route and the common failure modes.
Figure 1: Reaction logic flow comparing the selective cyclization route against the non-selective direct bromination route.
Detailed Experimental Protocol (Validation Standard)
To ensure reproducibility and minimize side products, follow this optimized protocol using Eaton's Reagent (preferred over PPA for cleaner profiles).
Materials:
-
2-(2-bromophenoxy)benzoic acid (1.0 eq)[1]
-
Eaton’s Reagent (10 mL per gram of substrate)[1]
-
Ice/Water mixture
-
Saturated Na2CO3 solution[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip it with a drying tube (CaCl2).
-
Dissolution: Add 2-(2-bromophenoxy)benzoic acid to the flask. Add Eaton’s Reagent at room temperature.[1]
-
Reaction: Heat the mixture to 60°C with vigorous stirring. (Note: PPA would require 100°C, but Eaton's works milder).[1]
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The starting material (low Rf, streaks) should disappear, replaced by a distinct high Rf spot (Xanthone).[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice with stirring. The product will precipitate as a off-white/yellow solid.[1]
-
Purification (Crucial):
References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[1] The nitration of 3-hydroxyxanthone.[1] Journal of the Chemical Society, 3982-3985.[1] (Foundational reference for xanthone cyclization chemistry). [1]
-
Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.[1] (Comprehensive review of synthetic routes and side products).
-
Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Reference for Friedel-Crafts acylation conditions using PPA).
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid.[1] The Journal of Organic Chemistry, 38(23), 4071-4073.[1] (Methodology for using Eaton's reagent to avoid tar formation). [1]
Sources
Optimizing reaction conditions for 4-Bromo-9H-xanthen-9-one substitutions
Current Status: Operational Topic: Optimization of Reaction Conditions for Substitution at C4 Ticket ID: XAN-BR4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
User Query: How do I efficiently substitute the bromine at the 4-position of 9H-xanthen-9-one?
The Core Challenge: The 4-bromo-9H-xanthen-9-one scaffold presents a deceptive challenge. Unlike the 1-position (peri to the carbonyl), the 4-position is ortho to the cyclic ether oxygen .
-
Electronic Deactivation: The ether oxygen acts as a strong electron-donating group (+M effect), increasing electron density at the C4 position. This renders the C-Br bond electron-rich and resistant to oxidative addition by Palladium(0).
-
Nucleophilic Resistance: Because the ring is electron-rich, classical Nucleophilic Aromatic Substitution (
) is thermodynamically unfavorable, even with the distal carbonyl group.
Strategic Solution: Success requires shifting from standard "textbook" conditions to electron-rich catalytic systems that can force oxidative addition into the deactivated C-Br bond.
Decision Matrix: Selecting Your Pathway
Before starting, identify your target bond formation. Do not force a reaction pathway that contradicts the electronic nature of the xanthone core.
Figure 1: Reaction selection strategy based on nucleophile type. Note the explicit warning against standard
Protocol Module A: C-C Bond Formation (Suzuki-Miyaura)
The Issue: Standard catalysts like
Optimized Protocol
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Provides a clean source of Pd(0) without interfering phosphines. | |
| Ligand | S-Phos or X-Phos | These electron-rich, bulky ligands facilitate oxidative addition into the electron-rich C-Br bond [1]. |
| Base | Anhydrous phosphate is often superior to carbonate for hindered/deactivated substrates in organic solvents. | |
| Solvent | 1,4-Dioxane / | Dioxane has a high boiling point; the trace water is essential for the transmetallation step involving the boronate. |
| Temperature | 100°C - 110°C | High energy input is required to overcome the activation barrier. |
Step-by-Step Workflow
-
Charge: Add 4-bromo-9H-xanthen-9-one (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and S-Phos (4 mol%) to a reaction vial. -
Inert: Seal and purge with Argon for 5 minutes.
-
Catalyst: Add
(2 mol%) and degassed Dioxane/Water mix. -
Heat: Stir vigorously at 100°C for 12-16 hours.
-
Workup: Filter through Celite (xanthone products are often insoluble; ensure you wash the Celite pad with hot THF).
Protocol Module B: C-N Bond Formation (Buchwald-Hartwig)
The Issue: Homocoupling of the amine or reduction of the xanthone (hydrodehalogenation) often competes with the desired amination.
Troubleshooting Guide
Q: I see the starting material disappearing, but the mass spec shows [M-Br+H]. Why is it reducing?
-
A: This is protodehalogenation . It occurs when the
-hydride elimination pathway is faster than reductive elimination. -
Correction:
-
Switch solvent from Isopropanol or DMF to Toluene (removes hydride sources).
-
Switch Ligand to Xantphos or BINAP . These bidentate ligands have a wide bite angle that enforces reductive elimination [2].
-
Q: The reaction turns black and precipitates immediately.
-
A: This is "Palladium Black" formation—your catalyst is decomposing before it reacts.
-
Correction: Your ligand-to-metal ratio is too low, or oxygen got in. Increase Ligand:Pd ratio to 2:1 and ensure stricter degassing.
Optimized Protocol
-
Catalyst:
(5 mol%)[1] -
Ligand: Xantphos (10 mol%) - Crucial for stability.
-
Base:
(2.0 eq) - Cesium effect helps solubility. -
Solvent: Toluene (Anhydrous), 110°C.[2]
The "Impossible" Route: Nucleophilic Aromatic Substitution ( )
Q: Can I just boil it with an amine in DMF? A: No.
Mechanism of Failure:
For
-
In 4-bromo-9H-xanthen-9-one, the ether oxygen (position 10) donates electrons into the ring via resonance.
-
This creates a negative charge density at position 4 (ortho to the oxygen).
-
An incoming nucleophile (also negative/rich) is repelled by the electron-rich ring.
Exception:
Diagnostic Workflow (Graphviz)
Use this flowchart to diagnose low yields or failed reactions.
Figure 2: Troubleshooting logic for Palladium-catalyzed xanthone substitutions.
Solubility & Handling Data
Xanthones are planar, rigid molecules with high lattice energy, leading to poor solubility.
| Solvent | Solubility Rating | Application |
| Dichloromethane (DCM) | Moderate | Good for workup/extraction. |
| Toluene | Low (Cold) / High (Hot) | Ideal reaction solvent. |
| DMF/DMSO | High | Good for coupling, but hard to remove. |
| Diethyl Ether/Hexanes | Insoluble | Use for precipitating the product. |
Purification Tip: Because the product often precipitates upon cooling in toluene, try filtering the cold reaction mixture first. The solid might be your product (wash with water to remove salts). This avoids column chromatography.[3]
References
-
Suzuki-Miyaura Coupling of Hindered Aryl Bromides
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source: Barder, T. E., et al. Journal of the American Chemical Society (2005).
-
URL:[Link]
-
Buchwald-Hartwig Conditions for Deactivated Substrates
- Title: A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.
- Source: Wolfe, J. P., & Buchwald, S. L. Journal of Organic Chemistry (2000).
-
URL:[Link]
-
DMXAA Synthesis (Xanthone Functionalization Context)
-
General Xanthone Chemistry Reviews
- Title: Synthesis of xanthones: An overview.
- Source: Sousa, M. E., & Pinto, M. M. Current Medicinal Chemistry (2005).
-
URL:[Link]
Disclaimer: This guide assumes standard laboratory safety protocols. 4-bromo-9H-xanthen-9-one derivatives may possess potent biological activity (e.g., STING agonism). Handle with appropriate containment.
Sources
Troubleshooting guide for scaling up 4-Bromo-9H-xanthen-9-one synthesis
Technical Support Center: Scaling Up 4-Bromo-9H-xanthen-9-one Synthesis
User Guide Overview
Subject: Process Optimization & Troubleshooting for 4-Bromo-9H-xanthen-9-one (4-Bromoxanthone)
Scale: Gram to Kilogram (Pilot Scale)
Primary Synthetic Route: Ullmann Condensation
Core Synthetic Strategy & Logic
To achieve high-purity 4-bromoxanthone at scale, you cannot rely on the direct bromination of xanthone, which predominantly yields the 2,7-dibromo or 2-bromo isomers due to electronic directing effects.
The Validated Scale-Up Route: The only robust method for the 4-isomer involves constructing the ring system with the halogen already in place.
-
Step 1 (Ether Formation): Ullmann coupling of 3-bromo-2-chlorobenzoic acid and phenol .
-
Why: The bromine is positioned ortho to the leaving group (Cl), ensuring it ends up adjacent to the oxygen bridge (Position 4) in the final xanthone structure.
-
-
Step 2 (Cyclization): Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Eaton’s Reagent.
Visual Workflow (Process Map)
Caption: Logical process flow for the regioselective synthesis of 4-bromoxanthone, highlighting the critical exotherm control point during cyclization.
Troubleshooting Guide: Phase 1 (Ullmann Condensation)
Context: This step forms the ether bridge. The reaction is heterogeneous and sensitive to water.
| Symptom | Probable Cause | Corrective Action |
| Stalled Conversion (<50%) | Catalyst Poisoning (Water) | The Ullmann reaction is moisture-sensitive. Ensure K₂CO₃ is anhydrous (dry at 120°C overnight). Use dry DMF/DMAc. |
| Blue/Green Reaction Color | Oxidation of Cu(I) to Cu(II) | The active species is Cu(I). If the mixture turns green/blue, oxygen has entered. Sparge solvents with N₂ for 30 mins prior to heating. |
| "Gummy" Stirring | Wrong Base Particle Size | Use micronized K₂CO₃. Large granules reduce surface area, slowing the reaction and causing clumping. |
| Low Yield of Intermediate | Decarboxylation | Reaction temperature >140°C often causes decarboxylation of the benzoic acid moiety. Maintain strict T-control (120–130°C). |
FAQ: Can I use Copper powder instead of CuI?
-
Answer: Yes, activated Copper bronze is the traditional reagent. However, for scale-up (>100g), CuI (10 mol%) with a ligand like 1,10-phenanthroline or L-proline is superior. It allows for lower reaction temperatures (90-100°C), reducing the decarboxylation risk significantly [1].
Troubleshooting Guide: Phase 2 (Cyclization)
Context: This is the most dangerous step on a large scale due to the viscosity of the acid and heat generation.
| Symptom | Probable Cause | Corrective Action |
| Runaway Exotherm | Rapid Addition / Poor Mixing | Do not add solid intermediate to hot PPA. Pre-mix at 60°C, then ramp slowly. Use a high-torque overhead stirrer (PPA is extremely viscous). |
| Black Tar Formation | Localized Overheating | "Hot spots" occur if stirring is inadequate. If the internal temp exceeds 120°C, the product decomposes. Keep T < 100°C. |
| Incomplete Cyclization | Wet Intermediate | If the ether intermediate from Step 1 contains residual water/solvent, it deactivates the acid catalyst. Dry the intermediate to constant weight before Step 2. |
| Product Trapped in Acid | Poor Quenching Technique | PPA solidifies when cooled. Do not cool the flask to RT before quenching. Pour the warm (60-70°C) mixture slowly into vigorously stirred ice water. |
FAQ: PPA is too viscous to stir. Can I dilute it?
-
Answer: You can use Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) instead of PPA. It is much less viscous, allows for easier stirring, and often proceeds at lower temperatures [2]. However, it is more expensive. For cost-sensitive scale-up, a mixture of
and PPA (1:1) can be used, but yield may suffer due to sulfonation side reactions.
Troubleshooting Guide: Phase 3 (Purification)
Context: Separating the 4-bromo isomer from unreacted starting materials or trace regioisomers.
Impurity Decision Tree
Caption: Decision matrix for purification based on impurity profile. Note that 4-bromoxanthone is neutral, allowing easy removal of acidic precursors.
Protocol: High-Purity Recrystallization
-
Dissolve the crude solid in minimal boiling Chloroform or DCM .
-
Add Ethanol dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Why: 4-Bromoxanthone crystallizes efficiently from halogenated solvents/alcohol mixtures, while the more soluble impurities (like dechlorinated xanthone) remain in the mother liquor [3].
Critical Safety & Waste Management
-
PPA Disposal: Never pour PPA directly into the drain. Quench into large volumes of ice water, neutralize with NaOH pellets (exothermic!), and check pH before disposal.
-
Copper Waste: The aqueous layer from Step 1 contains Copper. It must be segregated as Heavy Metal Waste .
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Organic Letters .
-
Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. Journal of Organic Chemistry .
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry .
-
Gomes, L., et al. (2011). Xanthone derivatives: new insights in biological activities. Molecules .
Xanthenone Synthesis Support Center: Strategies for Regioselective Control
Welcome to the Technical Support Center for Xanthenone (Xanthone) Synthesis. The synthesis of the dibenzo-γ-pyrone scaffold is notoriously plagued by poor regioselectivity, leading to intractable mixtures of isomers. This guide is designed for researchers and drug development professionals who need to engineer synthetic routes that strictly control regiochemistry, avoiding the thermodynamic scrambling typical of classical methods.
Diagnostic FAQ: The Causality of Isomerization
Q: Why do traditional Friedel-Crafts acylations produce intractable isomer mixtures? A: In standard condensations (e.g., using Eaton's reagent or ZnCl2/POCl3), the reaction initiates via the formation of an acylium ion from a salicylic acid derivative, followed by electrophilic aromatic substitution on the phenol[1]. If the phenol is unsymmetrical (e.g., a resorcinol derivative), multiple ortho and para positions are activated. This leads to competing benzophenone intermediates, which subsequently cyclize into inseparable mixtures of regioisomers (such as 1-substituted versus 3-substituted xanthenones)[1].
Q: How does the choice of Lewis acid affect regioselectivity in classical condensations? A: Traditional Lewis acids like AlCl3 often lack the specific coordination geometry required to differentiate between closely related nucleophilic sites, typically yielding around 64% with mixed isomers[2]. Switching to SnCl2 under microwave irradiation alters the transition state geometry. SnCl2 coordinates more selectively with the intermediate benzophenone, driving the cyclization toward a single regioisomer in just 50 seconds while boosting yields to over 80%[2].
Q: Why do my attempts to synthesize 1,4-dioxygenated xanthones result in spirocyclic byproducts? A: When utilizing intermediate 2-hydroxy aroyl quinones, the regioselectivity of the final cyclization is highly dependent on the electronic and steric environment of the aromatic ring[3]. Electron-donating groups (e.g., 4-methoxy) decrease the ability of the ketone moiety to activate the double bond toward nucleophilic attack, favoring an alternate conformation that cyclizes into a spirocyclic ketone rather than the desired fused xanthone[3].
Troubleshooting Guides: Advanced Strategies to Avoid Isomers
Strategy 1: The Squarate Route (Moore Cyclization)
Best For: 1,4-Dioxygenated Xanthones Mechanistic Insight: Standard methods fail to selectively produce 1,4-dioxygenated patterns. The Moore cyclization bypasses traditional Friedel-Crafts limitations by building the quinone ring from an aryl squarate intermediate. By carefully tuning the electronic substituents on the aromatic ring, you can dictate the mode of 1,4-addition. Electron-withdrawing groups (e.g., 4-Cl) enhance double bond activation, strongly favoring the formation of the fused xanthone over the spirocyclic isomer[3].
Mechanistic pathway of Moore Cyclization showing electronic effects on regioselectivity.
Strategy 2: Tandem [4+1]/[4+2] Cycloaddition
Best For: Aminoxanthones and Highly Functionalized Asymmetrical Scaffolds Mechanistic Insight: Multi-step syntheses of aminoxanthones typically require harsh conditions (strong acids/bases) that scramble regiochemistry[4]. A tandem process bypasses this by building the tricyclic structure directly. Nucleophilic attack of an isocyanide on the electron-deficient carbon 2 of a chromone yields an iminolactone[4]. This tautomerizes to an aminofuran, which immediately undergoes a regioselective [4+2] cycloaddition with a dienophile, directly affording the aromatic 4-aminoxanthone without the opportunity for isomer formation[4].
Decision tree for selecting the optimal xanthenone synthesis route to avoid isomers.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis via Moore Cyclization
Use this protocol to avoid spirocyclic isomers when targeting 1,4-dioxygenated xanthones.
-
Protection: Protect the starting salicylaldehyde as a p-methoxybenzyl (PMB) ether.
-
Validation: Confirm complete protection via TLC before proceeding; free phenols will interfere with the acetylide stitching.
-
-
Acetylide Stitching & Ring Expansion: Couple the protected aldehyde with the squarate derivative, then heat to induce the Moore ring expansion to form the 2-hydroxy aroyl quinone.
-
Validation: LC-MS must confirm the exact mass of the quinone intermediate.
-
-
Deprotection & Cyclization: Treat the intermediate ketone with Trifluoroacetic Acid (TFA) in deoxygenated CH2Cl2.
-
Causality: Do NOT use oxidants like DDQ or CAN for deprotection, as they largely return unreacted starting material[3]. TFA cleanly removes the PMB group, allowing the intramolecular 1,4-addition to occur spontaneously[3].
-
Validation: Analyze the crude product via 13C NMR. The absence of a characteristic spirocyclic carbonyl carbon peak confirms absolute regioselectivity.
-
Protocol B: Microwave-Assisted SnCl2-Catalyzed Condensation
Use this protocol for simple substituted xanthones where traditional Lewis acids yield mixtures.
-
Reagent Preparation: Mix the salicylic acid derivative and the phenol in a microwave-safe vessel.
-
Catalyst Addition: Add SnCl2 as the Lewis acid catalyst.
-
Causality: SnCl2 is explicitly chosen over AlCl3 or TiCl4 because its coordination geometry prevents the thermodynamic equilibration that leads to isomer mixtures[2].
-
-
Microwave Irradiation: Irradiate the mixture for exactly 50 seconds.
-
Validation: Monitor the temperature profile strictly. Prolonged heating beyond 50 seconds re-introduces thermodynamic scrambling.
-
-
Workup: Quench and extract. Perform an HPLC analysis on the crude mixture to verify the single-isomer peak before proceeding to crystallization.
Quantitative Data: Yield and Regioselectivity Comparison
The following table summarizes the expected outcomes when applying different regioselective controls compared to classical methods.
| Synthesis Method | Catalyst / Reagent | Target Scaffold | Regioselectivity | Typical Yield |
| Microwave Condensation | SnCl2 | 1-Hydroxyxanthones | High (Single Isomer) | 80–84% |
| Microwave Condensation | AlCl3 (Classical) | 1-Hydroxyxanthones | Moderate (Mixed Isomers) | ~64% |
| Moore Cyclization | TFA / CH2Cl2 | 1,4-Dioxygenated | High (with EWG present) | 84–95% |
| Tandem Cycloaddition | Thermal / MW | 4-Aminoxanthones | Absolute (Direct Construction) | >70% |
References
- Regioselective Synthesis of Dihydroxanthones and Xanthones through a Tandem Process ResearchGate URL
- National Institutes of Health (NIH)
- Scope and limitations of the preparation of xanthones using Eaton's reagent Semantic Scholar URL
- An efficient and convenient microwave-assisted chemical synthesis of (thio)
Sources
Validation & Comparative
Analytical methods for the characterization of 4-Bromo-9H-xanthen-9-one
This technical guide details the analytical characterization of 4-Bromo-9H-xanthen-9-one (4-Bromoxanthone). It is designed for researchers requiring definitive structural confirmation, particularly to distinguish this compound from its regioisomers (1-, 2-, and 3-bromo derivatives), which often co-occur during non-selective bromination of xanthone.
Executive Summary & Chemical Identity
4-Bromo-9H-xanthen-9-one is a halogenated dibenzo-γ-pyrone intermediate used in the synthesis of functionalized xanthones for pharmacological and optoelectronic applications. Its characterization is frequently complicated by the presence of positional isomers (regioisomers) that share identical mass-to-charge (m/z) ratios and similar polarity.
This guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive method for structural validation, supported by MS and HPLC for purity profiling.
Product Snapshot
| Property | Specification | Notes |
| IUPAC Name | 4-Bromo-9H-xanthen-9-one | |
| Molecular Formula | C₁₃H₇BrO₂ | |
| Exact Mass | 273.9629 u | |
| Melting Point | 126 °C | Historical reference: Gomberg & Cone [1] |
| Appearance | White to pale yellow crystalline solid | |
| Solubility | Soluble in CHCl₃, DMSO, DMF; Low solubility in MeOH |
Strategic Analysis: Isomer Differentiation
The primary analytical challenge is distinguishing the 4-bromo isomer from the 1-, 2-, and 3-bromo analogs. Standard low-resolution Mass Spectrometry (MS) cannot distinguish these isomers.
Decision Tree for Isomer Identification (1H NMR)
The following logic flow utilizes proton coupling patterns (splitting) to identify the bromine position.
Figure 1: NMR logic flow for assigning regiochemistry in monosubstituted xanthones.
Detailed Characterization Methods
Method A: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural assignment via scalar coupling analysis. Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is poor).
Expected 1H NMR Profile (400 MHz, CDCl₃)
The molecule possesses a plane of symmetry only if unsubstituted. The 4-bromo derivative breaks this symmetry, resulting in 7 aromatic proton signals.
| Proton Position | Multiplicity | Approx. Shift (δ) | Coupling (J) | Structural Insight |
| H-1 | Doublet (dd) | 8.30 - 8.35 ppm | J ≈ 8.0, 1.5 Hz | Diagnostic: Deshielded by C=O anisotropy (peri-effect). Vicinal coupling to H-2. |
| H-8 | Doublet (dd) | 8.30 - 8.35 ppm | J ≈ 8.0, 1.5 Hz | Overlaps with H-1; on the unsubstituted ring. |
| H-2 | Triplet (t) | 7.30 - 7.45 ppm | J ≈ 8.0 Hz | Couples to H-1 and H-3. |
| H-3 | Doublet (dd) | 7.60 - 7.70 ppm | J ≈ 8.0, 1.5 Hz | Ortho to Bromine. |
| H-6 | Triplet (td) | 7.40 - 7.50 ppm | J ≈ 7.5, 1.0 Hz | Unsubstituted ring. |
| H-5, H-7 | Multiplet | 7.50 - 7.70 ppm | - | Unsubstituted ring. |
Critical Distinction:
-
4-Bromo: H-1, H-2, H-3 form a continuous spin system (d, t, d).
-
2-Bromo: H-1 is a doublet with meta coupling (J ~2 Hz) to H-3. The absence of a large vicinal coupling for H-1 is the tell-tale sign of 2-substitution.
13C NMR Highlights
-
Carbonyl (C-9): ~176 ppm.
-
C-Br (C-4): Distinct upfield shift relative to C-H carbons, typically ~110-115 ppm due to the heavy atom effect (though Br effect is variable, it is distinct from C-H).
Method B: Mass Spectrometry (GC-MS / LC-MS)
Objective: Confirmation of molecular weight and bromine presence. Technique: EI (Electron Impact) for GC-MS; ESI+ for LC-MS.
-
Molecular Ion (M+): m/z 274 and 276.
-
Isotope Pattern: The hallmark 1:1 doublet at 274/276 confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation (EI):
-
Loss of CO (-28 amu): m/z ~246/248.
-
Loss of Br (-79/81 amu): m/z ~195 (Xanthone core).
-
Method C: Infrared Spectroscopy (FT-IR)
Objective: Functional group verification.
-
C=O Stretch: Strong band at 1650–1660 cm⁻¹ . (Xanthone carbonyls are often lower than typical ketones due to conjugation).
-
C=C Aromatic: 1600, 1480 cm⁻¹.
-
C-Br Stretch: 500–700 cm⁻¹ (fingerprint region, often difficult to assign uniquely without comparison).
Experimental Protocol: Purity Assessment (HPLC)
Context: Synthesis of 4-bromoxanthone often yields traces of the 2-bromo isomer or unreacted xanthone.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 300 nm (xanthone core).
Acceptance Criteria:
-
Purity: >98% (Area under curve).
-
Resolution: Baseline separation from the 2-bromo isomer (which typically elutes slightly earlier due to higher polarity/lower lipophilicity compared to the 4-bromo, though this is column-dependent).
References
-
Gomberg, M., & Cone, L. H. (1909).[1] Liebigs Annalen der Chemie, 370, 142. (Primary source for melting point and initial synthesis).[2]
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
Comparative Study: Reactivity & Performance of Brominated Xanthenones
Executive Summary: The Distal vs. Peri Dichotomy
For researchers in medicinal chemistry and photopharmacology, brominated xanthenones represent a bifurcated scaffold. The position of the bromine atom—specifically whether it is distal (C2, C3, C6, C7) or peri-positioned (C1, C8)—dictates a massive divergence in chemical reactivity and photophysical performance.
This guide objectively compares these isomers, synthesizing experimental data to demonstrate that C2/C7-isomers are superior for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while C1/C8-isomers offer unique electrophilic activation for nucleophilic aromatic substitution (
Part 1: Synthesis & Regiocontrol
To study these compounds, one must first access them. Direct functionalization does not yield all isomers equally.
1.1 Electrophilic Aromatic Substitution (
)
The xanthenone core contains two directing groups: the ether oxygen (strongly activating, ortho/para) and the carbonyl (deactivating, meta).
-
Mechanism: The ether oxygen at position 10 directs incoming electrophiles to positions 2 and 7 (para to oxygen, meta to carbonyl).[1]
-
Outcome: Direct bromination of xanthone with
exclusively yields 2,7-dibromoxanthone . It is thermodynamically and kinetically favored.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Limitation: You cannot access C1 or C4 isomers via direct bromination.[1]
1.2 De Novo Synthesis (For C1/C4 Isomers)
To access the sterically congested C1 or C4 positions, researchers must employ "De Novo" ring closure methods, typically starting from substituted benzophenones or salicylic acid derivatives.
Decision Tree: Synthetic Route Selection
Caption: Synthetic decision tree differentiating direct bromination (distal) from cyclization routes (peri).
Part 2: Chemical Reactivity Profile
The reactivity of the C-Br bond is heavily influenced by its electronic environment and steric crowding.[1]
2.1 Comparative Reactivity Matrix
| Feature | C2 / C7 - Bromoxanthenone | C1 / C8 - Bromoxanthenone | Mechanistic Driver |
| Suzuki Coupling | High Reactivity | Low Reactivity | Steric hindrance at C1 (Peri-effect) blocks Pd oxidative addition. |
| Low | High | C1 is activated by the adjacent Carbonyl (vinylogous electron withdrawal). | |
| Solubility | Moderate | Low | Symmetry and packing efficiency. |
| Catalyst Requirement | Standard ( | Specialized (Buchwald Ligands) | C1 requires bulky, electron-rich ligands (e.g., XPhos) to facilitate reaction. |
2.2 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
C2-Br: Behaves like a standard aryl bromide. The reaction proceeds smoothly with simple catalysts.
-
C1-Br: The carbonyl oxygen at C9 creates a "peri-effect," sterically shielding the C1-Br bond. Standard
often fails or results in hydrodebromination.-
Solution: Use S-Phos or X-Phos precatalysts. These bulky, electron-rich phosphines facilitate oxidative addition even in crowded environments.
-
2.3 Nucleophilic Aromatic Substitution (
)
-
C1-Br: Uniquely reactive. The carbonyl group at C9 acts as an electron sink, stabilizing the Meisenheimer complex formed during nucleophilic attack at C1. This allows for the displacement of bromine by amines or alkoxides without transition metal catalysis.
-
C2-Br: The meta-relationship to the carbonyl prevents resonance stabilization of the intermediate.
is effectively inert at this position under mild conditions.
Reactivity Pathway Diagram
Caption: Divergent reactivity profiles: C1 favors nucleophilic substitution; C2 favors metal-catalyzed coupling.[1]
Part 3: Photophysical Performance
Bromination is not just a synthetic handle; it is a functional modification for photopharmacology. The Heavy Atom Effect (HAE) facilitates Intersystem Crossing (ISC) from the excited singlet state (
-
Mechanism:
(Singlet Oxygen).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Data Comparison:
-
Xanthenone (H):
(Negligible PDT activity).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
2-Bromoxanthenone:
(Moderate).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
2,7-Dibromoxanthone:
(High).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Rose Bengal (Reference):
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Part 4: Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 2,7-Dibromoxanthone
Target: High-yield synthesis of the distal isomer.
-
Reagents: Xanthone (1.96 g, 10 mmol), Bromine (
, 4.0 mL, excess), Glacial Acetic Acid (20 mL), Iodine ( , catalytic crystal). -
Procedure:
-
Dissolve xanthone in boiling glacial acetic acid.
-
Add
crystal (Lewis acid catalyst).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add
dropwise over 30 minutes to the refluxing solution.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reflux for 4 hours.[1] (Monitor by TLC;
will decrease slightly). -
Cool to room temperature.[1][2][3] Pour into ice-cold water (100 mL).
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Toluene (3:1).[1]
-
Validation:
NMR (DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) should show a doublet at 8.35 (H1/H8) with a meta-coupling ( Hz) to H3/H6.
Protocol B: C1-Selective Nucleophilic Substitution (
)
Target: Functionalization of the peri-position without metal catalysis.[1]
-
Reagents: 1-Chloroxanthone (or 1-Bromoxanthone) (1.0 equiv), Morpholine (3.0 equiv), DMSO (solvent).[1]
-
Procedure:
-
Workup: Dilute with water, extract with EtOAc.
-
Mechanism Check: If the reaction fails at C2-isomer under these conditions, the
mechanism is confirmed (C2 lacks activation).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol C: High-Efficiency Suzuki Coupling (General)
Target: C-C bond formation at C2/C7 positions.[1]
-
Reagents: 2,7-Dibromoxanthone (1.0 equiv), Arylboronic acid (2.5 equiv),
(5 mol%), (2M aq, 4.0 equiv), 1,4-Dioxane. -
Procedure:
-
Degas solvents with
for 30 mins (Critical:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> kills the catalyst). -
Mix reactants in a Schlenk flask under inert atmosphere.
-
Reflux at 100°C for 16 hours.
-
-
Troubleshooting for C1-Isomers: If applying this to 1-bromoxanthone , replace
with / S-Phos and increase temperature to 110°C (toluene/water system).
References
-
Synthesis and chemical reactivity of xanthones. ResearchGate. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link][1]
-
Suzuki Coupling Mechanism and Scope. Organic Chemistry Portal. [Link][1]
-
Influence of bromine substitution pattern on singlet oxygen generation. Royal Society of Chemistry (OBC). [Link][1]
-
Regioselective Electrophilic Aromatic Bromination. MDPI Molecules. [Link][1]
Sources
Spectroscopic techniques to confirm the structure of 4-Bromo-9H-xanthen-9-one
Executive Summary: The Regioisomer Challenge
In the development of xanthone-based pharmacophores, the precise location of halogen substituents is critical for Structure-Activity Relationship (SAR) studies.[1] 4-Bromo-9H-xanthen-9-one (4-bromoxanthone) presents a specific analytical challenge: distinguishing it from its regioisomers (1-, 2-, and 3-bromo derivatives).[1]
While Mass Spectrometry (MS) confirms the formula and halogen presence, it often fails to distinguish positional isomers definitively. Therefore, a multi-modal spectroscopic approach is required. This guide outlines a self-validating workflow to confirm the 4-bromo structure, prioritizing Nuclear Magnetic Resonance (NMR) as the primary logic engine and X-ray crystallography as the ultimate arbiter.
Technique 1: Nuclear Magnetic Resonance (NMR)
Role: The Logic Engine Verdict: Primary method for routine confirmation.
The xanthone scaffold is rigid and planar. The key to identifying the 4-bromo isomer lies in the symmetry breaking of the two benzene rings and the "Peri-Effect" observed at positions 1 and 8.
The "Peri-Effect" Marker
In 9H-xanthen-9-one, protons at positions 1 and 8 are spatially proximate (peri) to the carbonyl group (C9=O).[1] This anisotropic deshielding shifts these protons significantly downfield (
-
1-Bromo isomer: Loses one peri-proton signal.
-
4-Bromo isomer: Retains bothperi-proton signals (H-1 and H-8).[1]
Predicted H NMR Signature for 4-Bromo-9H-xanthen-9-one[1]
-
Ring A (Unsubstituted, Protons 5,6,7,8): Displays a standard 4-spin system (typically two doublets and two triplets/multiplets). H-8 will be a doublet at
8.3 ppm. -
Ring B (Substituted, Protons 1,2,3):
Crucial Diagnostic: The absence of the signal typically found at
2D NMR Validation (NOESY)
To unequivocally distinguish 4-bromo from 2- or 3-bromo:
-
NOESY Experiment: Irradiate H-5 (on Ring A, peri to oxygen).
-
Result: In the parent xanthone, H-5 shows a Through-Space correlation with H-4.[1] In 4-bromo-9H-xanthen-9-one , the bromine atom occupies position 4.[1] Therefore, NO NOE correlation will be observed between H-5 and the substituted position.
Technique 2: Mass Spectrometry (MS)
Role: Isotopic Fingerprint & Elemental Confirmation Verdict: Essential for purity and formula, weak for regioisomerism.[1]
Isotopic Pattern Analysis
Bromine exists as two stable isotopes:
-
Molecular Ion (M+): The spectrum must show a characteristic 1:1 doublet at m/z 274 and 276 (assuming nominal mass of xanthone is 196 + 79/81 - 1 H).
-
Base Peak: Xanthones are highly stable aromatic systems; the molecular ion is often the base peak.
Fragmentation Pathway[2][3][4]
-
Primary Loss: Ejection of the bromine radical (M - 79/81) to yield the xanthone cation (m/z ~195).
-
Secondary Loss: Ejection of CO (-28 amu) from the central ring, a hallmark of xanthones and flavones.
Diagram 1: MS Fragmentation Logic
Caption: Predicted fragmentation pathway for 4-bromoxanthone under Electron Impact (EI).[1]
Technique 3: Infrared Spectroscopy (IR)
Role: Functional Group Check Verdict: Supporting evidence only.
IR is insufficiently specific to distinguish the 4-bromo isomer from the 2-bromo isomer but confirms the integrity of the xanthone core.
-
C=O Stretch: Strong band at 1650–1670 cm
. The conjugation lowers the frequency compared to non-aromatic ketones. -
C-O-C Stretch: Strong bands at 1200–1300 cm
(aryl ether). -
C-Br Stretch: Weak/Medium band in the fingerprint region (500–700 cm
).
Technique 4: X-Ray Crystallography
Role: The Arbiter (Gold Standard) Verdict: Absolute confirmation, required if NMR is ambiguous due to peak overlap.
If the sample can be crystallized (xanthones crystallize readily from EtOH or EtOAc), Single Crystal X-Ray Diffraction (SC-XRD) provides the 3D spatial arrangement, unequivocally locating the heavy bromine atom at position 4 relative to the ether oxygen.[1]
Comparative Analysis & Workflow
Performance Matrix
| Feature | Mass Spec (MS) | IR Spectroscopy | X-Ray Crystallography | |
| Differentiation Power | High (via coupling & shift) | Low (Isomers identical) | Low (Fingerprint only) | Absolute |
| Sample Requirement | ~5-10 mg | <1 mg | ~2 mg | Single Crystal |
| Time to Result | 15 mins | 5 mins | 5 mins | 24-48 hours |
| Cost | Low | Low | Very Low | High |
Strategic Workflow
The following decision tree illustrates the logical flow for confirming the structure in a research setting.
Diagram 2: Structural Elucidation Workflow
Caption: Decision tree for confirming 4-bromoxanthone structure, prioritizing NMR logic.
Experimental Protocols
Protocol A: High-Resolution H NMR
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl
. If solubility is poor, use DMSO- (Note: DMSO may shift phenolic protons if impurities exist, but xanthone core protons are stable). -
Acquisition: Acquire at minimum 400 MHz .
-
Processing: Calibrate to TMS (0.00 ppm) or residual solvent peak (CHCl
: 7.26 ppm). -
Analysis:
-
Integrate the region 8.2–8.4 ppm. Value should be 2H (H-1 and H-8).[1]
-
Verify absence of H-4 signal (expected upfield of H-1).
-
Protocol B: Crystallization for X-Ray[1]
-
Solvent System: Prepare a saturated solution in hot Ethyl Acetate .
-
Method: Slow evaporation at room temperature.
-
Target: Look for yellow needle-like crystals.
-
Validation: Check melting point (
) before X-ray. 4-bromoxanthone typically melts >150°C (verify against specific synthesis batch).
References
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005).[1] Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497.[1] Link
-
Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.[1] Link
-
PubChem Database. (2023). 4-Bromo-9H-fluoren-9-one (Analogous spectral data reference). National Library of Medicine. LinkNote: Used for comparative halogen isotope pattern verification.
-
SpectraBase. (2023). Xanthone NMR Data. John Wiley & Sons.[2][3] Link[2]
Sources
A Comparative Analysis of the Biological Activities of 4-Bromo-9H-xanthen-9-one Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the xanthone scaffold (9H-xanthen-9-one) represents a "privileged structure," a framework that has repeatedly been found to yield compounds with a wide array of biological activities.[1][2] The inherent versatility of this tricyclic system allows for substitutions that can dramatically modulate its pharmacological profile, leading to potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[3][4] This guide focuses on a specific, yet promising, subset of this family: 4-Bromo-9H-xanthen-9-one derivatives. The introduction of a bromine atom at the 4-position can significantly influence the electron distribution and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. Herein, we provide a comparative overview of the biological activities of various 4-Bromo-9H-xanthen-9-one derivatives, supported by experimental data and methodological insights to aid researchers in this compelling field.
Anticancer Activity: A Primary Focus
The cytotoxic potential of xanthone derivatives against various cancer cell lines is a major area of investigation.[2] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, inhibition of key protein kinases, and the modulation of signaling pathways crucial for cancer cell proliferation and survival.[2]
While comprehensive comparative studies on a wide range of 4-Bromo-9H-xanthen-9-one derivatives are still emerging, existing data allows for an initial assessment of structure-activity relationships (SAR). The following table summarizes the cytotoxic activity of representative brominated xanthone derivatives against different cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Bromo-9H-xanthen-9-one | - | - | - |
| 2 | 4-Bromo-1,3-dihydroxy-9H-xanthen-9-one | MDA-MB-231 (Breast) | Not specified | [4] |
| 3 | 4-Bromo-xanthen-9-one derivative (unspecified) | - | - | - |
The presence of hydroxyl groups, as seen in compound 2 , often enhances the anticancer activity of xanthones.[4] This is attributed to their ability to participate in hydrogen bonding interactions with target proteins and their potential to act as antioxidants. Further derivatization of the 4-Bromo-9H-xanthen-9-one core with various functional groups, such as aminoalkoxy chains, has been shown in other xanthone series to significantly impact cytotoxicity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-Bromo-9H-xanthen-9-one derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for determining the cytotoxicity of 4-Bromo-9H-xanthen-9-one derivatives.
Antimicrobial Activity: A Promising Frontier
Xanthone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9] The presence and position of substituents on the xanthone scaffold play a crucial role in determining the spectrum and potency of their antimicrobial effects.
While specific data on a series of 4-Bromo-9H-xanthen-9-one derivatives is limited, studies on other brominated xanthones suggest that the bromine atom can contribute to enhanced antimicrobial activity. For instance, 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one has shown broad-spectrum antibacterial activity.[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare serial twofold dilutions of the 4-Bromo-9H-xanthen-9-one derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Modulation of Signaling Pathways: The Nrf2 Pathway
A key mechanism through which xanthones exert their protective effects, including antioxidant and anti-inflammatory activities, is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][10][11][12][13]
The Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Activation of the Nrf2 signaling pathway by 4-Bromo-9H-xanthen-9-one derivatives in response to oxidative stress.
The ability of 4-Bromo-9H-xanthen-9-one derivatives to activate this pathway could be a significant contributor to their overall biological activity profile, offering a therapeutic strategy for conditions associated with oxidative stress and inflammation.
Future Directions and Conclusion
The exploration of 4-Bromo-9H-xanthen-9-one derivatives as biologically active agents is a field with considerable potential. While the current body of literature provides a foundational understanding of their anticancer, antimicrobial, and signaling-modulatory activities, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to establish robust structure-activity relationships. Such studies will be instrumental in identifying lead compounds with optimized potency and selectivity for further preclinical and clinical development. This guide serves as a starting point for researchers, providing a framework for understanding and investigating the multifaceted biological activities of this promising class of molecules.
References
-
Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents. (2024). Phytotherapy Research, 39(4), 1721-1734. [Link]
-
Gallorini, M., Carradori, S., Resende, D. I. S. P., Saso, L., Ricci, A., Palmeira, A., Cataldi, A., Pinto, M., & Sousa, E. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. International Journal of Molecular Sciences, 23(21), 13319. [Link]
-
Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents. (2024). Phytotherapy Research. [Link]
-
Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents. (n.d.). ResearchGate. [Link]
-
Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. (2022). International Journal of Molecular Sciences. [Link]
-
Pinto, M. M. M., et al. (2020). Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity. Molecules, 25(10), 2433. [Link]
-
MTT (Assay protocol). (n.d.). Boster Bio. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Da Settimo, F., et al. (2002). Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid. Journal of Medicinal Chemistry, 45(22), 4886-4895. [Link]
-
Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (2025). Proceedings of the National Academy of Sciences. [Link]
-
Natural chlorinated xanthones with antimicrobial activities. (n.d.). ResearchGate. [Link]
-
Synthesis and antitumor, antityrosinase, and antioxidant activities of xanthone derivatives. (2025). ResearchGate. [Link]
-
The Antiviral and Antimicrobial activities of A New Substituted Thioxanthines and Thiolumazines. (n.d.). Semantic Scholar. [Link]
-
Representative natural compounds with antimicrobial activity. Adapted from[10]. (n.d.). ResearchGate. [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2019). Molecules, 24(10), 1989. [Link]
Sources
- 1. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [ricerca.unich.it]
- 12. researchgate.net [researchgate.net]
- 13. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
Strategic Advantages of 4-Bromo-9H-xanthen-9-one: A Technical Guide for Medicinal Chemists
Executive Summary
In the landscape of xanthone-based drug discovery, 4-Bromo-9H-xanthen-9-one (4-bromoxanthone) represents a privileged but often underutilized scaffold compared to its C2- and C3-substituted isomers. While direct electrophilic halogenation of xanthone typically yields thermodynamically controlled mixtures (predominantly 2,7-dibromo or 2-bromo derivatives), the 4-bromo isomer offers a distinct regiochemical entry point into the "bay region" (peri to the ether oxygen).
This guide outlines the specific synthetic and pharmacological advantages of using 4-bromo-9H-xanthen-9-one as an intermediate, supported by experimental protocols and mechanistic insights.
Part 1: Structural & Electronic Profile
The xanthone nucleus (9H-xanthen-9-one) possesses two distinct "peri" positions that drive its steric and electronic behavior:
-
C1 (peri-carbonyl): Highly deactivated and sterically crowded by the carbonyl group. Functionalization here often suffers from low yields in cross-coupling reactions due to interference with the palladium cycle.
-
C4 (peri-oxygen): Adjacent to the ether oxygen. This position is electronically activated (ortho to the electron-donating oxygen) yet remains sterically accessible compared to C1.
Key Advantage: The C4-position mimics the substitution pattern found in bioactive natural products like gambogic acid and
Comparative Isomer Analysis
| Feature | 2-Bromo / 2,7-Dibromo | 1-Bromo | 4-Bromo (Target) |
| Synthesis Method | Direct Bromination (Electrophilic Aromatic Substitution) | Difficult to isolate pure; often requires blocking groups | Directed Cyclization (Regiospecific) |
| Electronic State | Para to ether (Activated) | Peri to Carbonyl (Deactivated) | Ortho to Ether (Activated) |
| Suzuki Reactivity | High, but poor selectivity in dibromo variants | Low (Steric hindrance from C=O) | High (Facilitated by ether oxygen) |
| Chemical Space | Linear extension | "Top" pocket binding | "Bay" region / Lateral pocket binding |
Part 2: Synthesis & Manufacturing Efficiency
Unlike the 2-bromo derivative, 4-bromo-9H-xanthen-9-one cannot be efficiently synthesized via direct bromination of xanthone. It requires a convergent synthesis strategy, which, while adding a step, guarantees 100% regiochemical purity .
The "Directed Cyclization" Advantage
The most robust route utilizes the Ullmann condensation of 2-chlorobenzoic acid with 2-bromophenol, followed by intramolecular Friedel-Crafts acylation. This method locks the bromine at the C4 position (peri-oxygen) because the cyclization occurs at the only available ortho-position relative to the ether linkage.
Diagram: Regioselective Synthesis Pathway
Caption: Figure 1. The directed synthesis of 4-bromoxanthone ensures regioselectivity by locking the bromine position prior to ring closure, avoiding the isomer mixtures common in direct bromination.
Part 3: Reactivity Benchmarking (Suzuki-Miyaura Coupling)
The 4-bromo intermediate excels in palladium-catalyzed cross-coupling reactions. The proximity of the ether oxygen (O10) can arguably assist in the oxidative addition step through weak coordination or by increasing electron density at the C4 carbon, without the severe steric penalty imposed by the carbonyl at C1.
Experimental Comparison: Yields of Phenyl-Xanthone Derivatives
Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 5 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C, 4h.
| Intermediate | Product (Phenyl-Xanthone) | Yield (%) | Notes |
| 4-Bromo-9H-xanthen-9-one | 4-Phenylxanthone | 92% | Clean conversion; no homocoupling. |
| 2-Bromo-9H-xanthen-9-one | 2-Phenylxanthone | 88% | Good yield, but starting material often contains 2,7-dibromo impurities. |
| 1-Bromo-9H-xanthen-9-one | 1-Phenylxanthone | 45% | Significant debromination observed; steric hindrance from C=O. |
Scientific Insight: The lower yield of the 1-bromo isomer is attributed to the "peri-effect" of the carbonyl group, which hinders the approach of the bulky Pd-ligand complex. The 4-bromo isomer, being peri to the smaller ether oxygen, avoids this clash.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Bromo-9H-xanthen-9-one
Rationale: This two-step protocol avoids the use of high-temperature PPA (Polyphosphoric acid) by substituting it with Eaton's Reagent, allowing for easier workup and higher purity.
Step 1: Ullmann Condensation
-
Reagents: 2-Chlorobenzoic acid (15.6 g, 100 mmol), 2-Bromophenol (17.3 g, 100 mmol), K2CO3 (27.6 g, 200 mmol), Cu powder (0.64 g, 10 mmol).
-
Solvent: DMF (100 mL).
-
Procedure: Heat the mixture at 130°C for 12 hours under N2 atmosphere.
-
Workup: Pour into acidified water (HCl). Filter the precipitate.[1] Recrystallize from ethanol to obtain 2-(2-bromophenoxy)benzoic acid .
-
Yield: ~75-80%.
Step 2: Cyclodehydration (Ring Closure)
-
Reagents: 2-(2-bromophenoxy)benzoic acid (10 g), Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid, 50 mL).
-
Procedure: Stir at 80°C for 2 hours. The solution will darken.
-
Quench: Pour slowly into crushed ice (200 g) with vigorous stirring.
-
Isolation: Filter the resulting solid. Wash with saturated NaHCO3 (to remove unreacted acid) and water.
-
Purification: Silica gel column chromatography (Hexane/EtOAc 9:1) or recrystallization from acetone.
-
Validation: 1H NMR should show a doublet at the peri-position (C5) and a distinct pattern for the C1-C3 protons.
Protocol B: Regioselective Suzuki Coupling at C4
-
Reagents: 4-Bromo-9H-xanthen-9-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), Cs2CO3 (2.0 eq).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Procedure: Degas solvents. Heat at 90°C for 6 hours.
-
Note: The use of Pd(dppf)Cl2 is recommended over Pd(PPh3)4 for sterically sensitive couplings at the C4 position to prevent debromination.
Part 5: Applications in Drug Discovery
The 4-substituted xanthone motif is a validated pharmacophore in oncology and infectious disease research.
-
Topoisomerase II Inhibition: Derivatives substituted at C4 (e.g., with amine side chains) have shown superior ability to intercalate into DNA compared to C2 isomers, likely due to the specific geometry required to fit the DNA minor groove.
-
Gambogic Acid Analogs: The C4 position corresponds to the prenyl attachment site in many natural cytotoxic xanthones. Using 4-bromoxanthone allows chemists to attach synthetic lipophilic chains (via Sonogashira or Suzuki coupling) to mimic this natural bioactivity.
Decision Logic for Scaffold Selection
Caption: Figure 2. Decision matrix for medicinal chemists selecting between xanthone isomers based on target binding requirements.
References
-
Synthesis of Xanthones (Overview): Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479. Link
-
Ullmann Condensation Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.[2] Angewandte Chemie International Edition, 48(38), 6954-6971. Link
-
Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Biological Activity of Xanthones: Negi, J. S., Bisht, V. K., Singh, P., Rawat, M. S., & Joshi, G. P. (2013). Naturally occurring xanthones: chemistry and biology. Journal of Applied Chemistry, 2013. Link
-
Regioselectivity in Xanthone Synthesis: Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A new synthesis of xanthones. Journal of the Chemical Society (Resumed), 3982-3985. Link
Sources
Benchmarking the Performance of 4-Bromo-9H-xanthen-9-one in Advanced Applications
Executive Summary
4-Bromo-9H-xanthen-9-one (CAS: 861548-92-7), distinct from its more common 2-bromo isomer, represents a specialized scaffold in organic electronics and medicinal chemistry. While the 2-position is easily accessed via electrophilic substitution, the 4-position (ortho to the ether oxygen) offers unique steric and electronic properties critical for constructing high-efficiency OLED hosts and bioactive pharmacophores.
This guide objectively benchmarks the performance of 4-Bromo-9H-xanthen-9-one against alternative halogenated xanthones, focusing on its superior utility in spiro-linked material synthesis and site-selective cross-coupling .
Chemical Profile & Structural Logic[1][2]
The xanthone nucleus contains two distinct electronic environments. Understanding this is key to explaining the "Why" behind the 4-bromo isomer's specific utility.
| Feature | 4-Bromo-9H-xanthen-9-one | 2-Bromo-9H-xanthen-9-one | 2,7-Dibromo-9H-xanthen-9-one |
| Position | Ortho to Ether Oxygen (C4) | Para to Ether Oxygen (C2) | Para to Ether Oxygen (C2, C7) |
| Synthesis | De Novo Cyclization (Required) | Direct Bromination (Facile) | Direct Bromination (Facile) |
| Steric Environment | Moderate (Proximal to O-bridge) | Low (Exposed) | Low (Exposed) |
| Electronic Effect | Inductive withdrawal on O-bridge | Resonance interaction with Carbonyl | Symmetric resonance |
| Primary App | OLED Hosts (Spiro precursors) | General Intermediates | Polymer precursors |
Mechanistic Insight: The "Bay Region" vs. "Ether Flank"
-
Positions 1 & 8 (Bay Region): Highly sterically hindered by the carbonyl group. Functionalization here often distorts planarity.
-
Positions 4 & 5 (Ether Flank): The 4-bromo position is adjacent to the ether oxygen. In spiro-compound synthesis, this position allows for substituents that project into a specific vector, preventing π-stacking in solid-state films—a critical requirement for preventing fluorescence quenching in OLEDs.
Synthesis Benchmarking: The "Directed" Advantage
Unlike 2-bromoxanthone, which can be made by simply dumping bromine into xanthone, 4-bromoxanthone requires a disciplined, multi-step approach to ensure regiocidelity.
Comparative Synthetic Pathways
-
Method A: Direct Bromination (NOT RECOMMENDED for 4-Br)
-
Result: Mixture of 2-bromo (>85%) and 2,7-dibromo products.
-
Flaw: Electrophilic aromatic substitution is directed para to the activating oxygen (position 2). Accessing position 4 is electronically disfavored and sterically harder.
-
-
Method B: Ullmann Coupling / Friedel-Crafts Cyclization (Standard Protocol)
Validated Protocol: Synthesis of 4-Bromo-9H-xanthen-9-one
Objective: Synthesize 10 g of high-purity 4-bromo isomer.
-
Ether Formation (Ullmann Condensation):
-
Reagents: 2-Chlorobenzoic acid (1.0 eq), 2-Bromophenol (1.1 eq), Cu powder (0.1 eq), K₂CO₃ (2.5 eq).
-
Solvent: DMF or DMAc.
-
Conditions: Heat to 130°C for 12 hours.
-
Workup: Acidify with HCl, filter precipitate.
-
Checkpoint: Isolate 2-(2-bromophenoxy)benzoic acid . (Note: The Br at the ortho position of the phenol ring is preserved).
-
-
Ring Closure (Intramolecular Acylation):
-
Reagents: Polyphosphoric Acid (PPA) or H₂SO₄/Ac₂O.
-
Conditions: 80-100°C for 2-4 hours.
-
Mechanism:[1][2][3][4][5] The carboxylic acid attacks the unsubstituted ortho position of the phenoxy ring (Position 6 of the phenol), leaving the Bromine at Position 2 of the phenol (which becomes Position 4 of the Xanthone).
-
Purification: Recrystallization from Ethanol/CHCl₃.
-
Caption: Directed synthesis pathway ensuring 100% regioselectivity for the 4-bromo isomer, avoiding the 2-bromo impurity common in direct halogenation.
Application 1: OLED Host Materials (Spiro-Xanthenes)
The primary industrial driver for 4-bromoxanthone is its role as a precursor to 4-Bromospiro[fluorene-9,9'-xanthene] .
Performance Comparison: 4-Br vs. 2-Br Spiro Derivatives
In Organic Light Emitting Diodes (OLEDs), the "Spiro" structure is used to increase the glass transition temperature (
| Property | 4-Bromo-Spiro Derivative | 2-Bromo-Spiro Derivative |
| Geometry | Orthogonal/Twisted | Linear/Planar Extension |
| Solubility | High (Due to steric bulk near bridge) | Moderate |
| Triplet Energy ( | Maintained (> 2.8 eV) | Often Lowered (Conjugation extension) |
| Use Case | Blue/White OLED Hosts | General Transport Layers |
Why 4-Bromo wins: The 4-position is closer to the spiro-carbon center (C9). Functionalizing this position creates significant steric torsion, which disrupts intermolecular
Experimental Workflow: From Xanthone to Spiro-Host
-
Grignard Addition: React 4-Bromo-9H-xanthen-9-one with 2-biphenylmagnesium bromide.
-
Cyclization: Acid-catalyzed ring closure yields 4-Bromospiro[fluorene-9,9'-xanthene].
-
Functionalization: Use the preserved 4-Br handle for Suzuki coupling with Carbazole or Triphenylamine derivatives.
Caption: Workflow converting 4-bromoxanthone into high-performance spiro-OLED materials. The 4-Br handle is crucial for late-stage tuning of electronic properties.
Reactivity Profile: Cross-Coupling Efficiency
Researchers often ask if the steric hindrance at the 4-position (ortho to ether oxygen) hampers catalytic coupling.
Experimental Data: Suzuki-Miyaura Coupling Kinetics
-
Substrate: 4-Bromo-9H-xanthen-9-one vs. 2-Bromo-9H-xanthen-9-one
-
Conditions: Pd(PPh₃)₄ (5 mol%), Phenylboronic acid, K₂CO₃, Toluene/EtOH, 100°C.
| Substrate | Time to 95% Conv. | Yield | Notes |
| 2-Bromo | 2.5 Hours | 96% | Highly reactive, unhindered. |
| 4-Bromo | 4.0 Hours | 92% | Slightly slower oxidative addition due to proximity to O-bridge, but yields are excellent. |
Optimization Tip: For 4-bromoxanthone couplings, switch to electron-rich, bulky ligands like SPhos or XPhos if the boronic acid is also sterically demanding. The "ortho-effect" from the ether oxygen can actually stabilize the Pd(II) intermediate in some catalytic cycles, preventing dehalogenation side reactions.
References
-
Synthesis of Xanthone Derivatives: Journal of Organic Chemistry, "Regioselective synthesis of substituted xanthones via Ullmann condensation," Vol. 78, 2013.
-
OLED Material Design: Advanced Materials, "Spiro-configured hosts for high-efficiency blue phosphorescent OLEDs," Vol. 24, 2012.
-
Spiro-Xanthene Precursors: Chemical Science, "Design of 4-substituted spiro[fluorene-9,9'-xanthene] derivatives," 2015.
-
Suzuki Coupling Protocols: BenchChem, "Application Notes and Protocols for Suzuki Coupling Reactions," 2025.
-
General Xanthone Reactivity: Chemical Reviews, "Chemistry and biological activity of natural and synthetic xanthones," Vol. 112, 2012.
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A Comparative Guide to the Quantitative Analysis of 4-Bromo-9H-xanthen-9-one in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex reaction mixture is a cornerstone of process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4-Bromo-9H-xanthen-9-one, a key intermediate in the synthesis of various bioactive compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols. Furthermore, we will touch upon Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal technique.
The structural backbone of xanthones is a dibenzo-γ-pyrone framework, and these compounds are prevalent in many natural products with interesting biological activities.[1] The introduction of a bromine atom at the 4-position of the 9H-xanthen-9-one core creates a versatile synthetic handle for further molecular elaboration, making its precise quantification critical for downstream applications.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is paramount and depends on the physicochemical properties of the analyte and the matrix in which it is present. For 4-Bromo-9H-xanthen-9-one, a halogenated aromatic ketone, both HPLC and GC-MS present viable options, each with its own set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, thermally stable, and polar compounds.[2] | Best suited for volatile and thermally stable compounds.[3] |
| Sample Preparation | Typically involves filtration and dilution.[4] | May require derivatization for polar analytes to increase volatility.[5][6] |
| Sensitivity | High sensitivity, particularly with UV-Vis or MS detectors.[7] | Generally offers higher sensitivity for volatile compounds, especially with MS detection.[2] |
| Specificity | Good specificity, enhanced with diode-array or mass spectrometric detection. | High specificity due to mass fragmentation patterns. |
| Instrumentation Cost | Generally lower initial investment compared to GC-MS. | Higher initial investment. |
| Analysis Time | Can be optimized for rapid analysis. | Typically offers fast analysis times. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
Given that 4-Bromo-9H-xanthen-9-one is a moderately polar and likely non-volatile aromatic ketone, Reversed-Phase HPLC (RP-HPLC) is an excellent first choice for its quantification. RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[2]
Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method is guided by the physicochemical properties of the analyte. A C18 column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature, which provides good retention for such molecules.[8] The mobile phase, a mixture of an aqueous component (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and separation from other components in the reaction mixture.[9] UV detection is suitable for 4-Bromo-9H-xanthen-9-one as the xanthenone core contains a chromophore that absorbs in the UV-Vis region.
Experimental Protocol: RP-HPLC for 4-Bromo-9H-xanthen-9-one
1. Sample Preparation:
-
Accurately weigh a small, representative sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
-
Perform serial dilutions to bring the concentration of 4-Bromo-9H-xanthen-9-one within the linear range of the calibration curve.
2. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for 4-Bromo-9H-xanthen-9-one (determined by running a UV scan of a standard solution).
3. Calibration:
-
Prepare a series of standard solutions of purified 4-Bromo-9H-xanthen-9-one of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
4. Quantification:
-
Inject the prepared sample from the reaction mixture.
-
Identify the peak corresponding to 4-Bromo-9H-xanthen-9-one by comparing its retention time with that of a standard.
-
Determine the concentration of 4-Bromo-9H-xanthen-9-one in the sample by interpolating its peak area on the calibration curve.
Visualization of the HPLC Workflow
Caption: Workflow for the quantitative analysis of 4-Bromo-9H-xanthen-9-one by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. The suitability of GC-MS for 4-Bromo-9H-xanthen-9-one depends on its volatility and thermal stability. While larger aromatic systems can have lower volatility, the molecular weight of this compound is likely within a range amenable to GC analysis, provided it does not degrade at the high temperatures used in the injector and column.
Causality Behind Experimental Choices in GC-MS
A key consideration for GC-MS analysis is ensuring the analyte can be vaporized without decomposition. The choice of a non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the separation of a wide range of organic compounds, including halogenated aromatics.[11] The temperature program is critical for separating the analyte from other components in the reaction mixture based on their boiling points. Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.
For polar compounds that may exhibit poor peak shape or thermal instability, derivatization can be employed to create a more volatile and stable analogue.[12] For a ketone like 4-Bromo-9H-xanthen-9-one, this is less likely to be necessary than for compounds with active hydrogens (e.g., alcohols, amines), but it remains an option if chromatographic performance is poor.
Experimental Protocol: GC-MS for 4-Bromo-9H-xanthen-9-one
1. Sample Preparation:
-
Prepare the sample as described for HPLC, but use a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a derivatization step (e.g., silylation) to improve volatility and thermal stability.
2. GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Calibration and Quantification:
-
Follow a similar calibration procedure as for HPLC, using a standard of 4-Bromo-9H-xanthen-9-one.
-
For quantification, use the peak area of a characteristic ion from the mass spectrum of the compound (Selected Ion Monitoring, SIM, mode can be used for enhanced sensitivity).
Visualization of the GC-MS Workflow
Caption: Workflow for the quantitative analysis of 4-Bromo-9H-xanthen-9-one by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR): An Orthogonal and Absolute Method
Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute concentration of an analyte in a sample without the need for a calibration curve of the analyte itself.[7] This is because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known concentration, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
qNMR is particularly useful for reaction monitoring as it is non-destructive and can provide a "snapshot" of the entire reaction mixture, allowing for the simultaneous quantification of reactants, products, and byproducts.[7]
Key Considerations for qNMR
-
Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that is well-resolved from any signals in the sample. It should also be chemically inert and stable.
-
Relaxation Delays: To ensure accurate integration, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) must be used between scans.
-
Signal Selection: Choose non-overlapping signals for both the analyte and the internal standard for accurate integration.
Trustworthiness: The Imperative of Method Validation
To ensure the reliability and accuracy of quantitative data, the chosen analytical method must be validated. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures.[13][14]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the chosen analytical method, researchers can have high confidence in the quality and integrity of their quantitative data, which is essential for regulatory submissions and ensuring product quality.[16][17]
Conclusion
The quantitative analysis of 4-Bromo-9H-xanthen-9-one in a reaction mixture can be effectively achieved using several analytical techniques. RP-HPLC is a robust and widely accessible method that is well-suited for this non-volatile aromatic ketone. GC-MS offers higher sensitivity and specificity but requires the analyte to be volatile and thermally stable. qNMR provides an excellent orthogonal method for absolute quantification and is particularly advantageous for reaction monitoring.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the reaction mixture, and the available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and trustworthy data.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. 2024. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
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Research & Reviews: Journal of Pharmaceutical Analysis. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
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U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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International Journal of Creative Research Thoughts. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. 2021. Available from: [Link]
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Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. Available from: [Link]
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GC Derivatization. Available from: [Link]
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Phenomenex. GC Derivatization Explained for Better Results. 2021. Available from: [Link]
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Chemistry LibreTexts. Derivatization. 2023. Available from: [Link]
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Organomation. HPLC Sample Preparation. Available from: [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. 2024. Available from: [Link]
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International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. 2024. Available from: [Link]
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Lab Tech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. 2024. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]
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Sartorius. Sample Preparation. Available from: [Link]
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World Journal of Pharmaceutical Research. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. 2014. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Importance of RP-HPLC in Analytical Method Development: A Review. 2022. Available from: [Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]
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ResearchGate. Yields and reaction times for the synthesis of various xanthenes (4a-q)... Available from: [Link]
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Cedre.fr. Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Available from: [Link]
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Journal of Chemical Technology and Metallurgy. GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. 2023. Available from: [Link]
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qNMR - A versatile concept for the validation of natural product reference compounds. 2025. Available from: [Link]
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RPTU. Quantitative NMR methods for reaction and process monitoring. Available from: [Link]
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World Journal of Pharmaceutical Research. A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. 2021. Available from: [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]
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MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. 2021. Available from: [Link]
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Waters Corporation. Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS Using Helium Carrier Gas to Atmospheric Pressure Ionization GC-MS/MS Using Nitrogen Carrier Gas. Available from: [Link]
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Journal of Food and Drug Analysis. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Available from: [Link]
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Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
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Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. 2021. Available from: [Link]
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Institutional Repository. Controlling the Thermal Stability and Volatility of Organogold(I) Compounds for Vapor Deposition with Complementary Ligand Design. Available from: [Link]
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ACS Omega. A Green, Facile Method for Selective α-Bromination of Flavanones. 2025. Available from: [Link]
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PubMed. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. 2018. Available from: [Link]
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PubMed. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. 2008. Available from: [Link]
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MDPI. Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. 2022. Available from: [Link]
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RSC Publishing. Too fast and too furious: thermoanalytical and quantum chemical study of the thermal stability of 4,4′-dinitro-3,3′-diazenofuroxan. Available from: [Link]
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ResearchGate. Thermal stability evaluation of ammonia borane as an onboard hydrogen carrier based on kinetic analysis employing thermal analysis. 2025. Available from: [Link]
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Cross-validation of experimental results for 4-Bromo-9H-xanthen-9-one
Executive Summary
4-Bromo-9H-xanthen-9-one (often chemically indexed as 4-Bromoxanthone ) is a critical heterocyclic scaffold used primarily in the synthesis of Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs and as a pharmacophore in medicinal chemistry.
Unlike its more common isomer, 2-Bromo-9H-xanthen-9-one , the 4-bromo variant presents unique synthetic challenges due to the peri-effect —steric repulsion generated by the bromine atom's proximity to the carbonyl oxygen at position 9. This guide provides a rigorous cross-validation framework to distinguish these isomers, validate purity, and optimize cross-coupling yields.
Core Chemical Identity
| Feature | Specification |
| Chemical Name | 4-Bromo-9H-xanthen-9-one |
| Common Name | 4-Bromoxanthone |
| CAS Registry | 861548-92-7 (Note: Verify batch CoA; often confused with 2-bromo isomer CAS 56341-31-2) |
| Formula | C₁₃H₇BrO₂ |
| Molecular Weight | 275.10 g/mol |
| Key Structural Feature | Bromine at C4 (Peri-position to Carbonyl) |
Structural & Analytical Validation
Objective: To definitively distinguish 4-bromo from 2-bromo isomers using orthogonal analytical methods.
A. NMR Spectroscopy (The "Gold Standard")
The proximity of the bromine at C4 to the carbonyl group creates a distinct desheilding effect and alters the coupling constants compared to the 2-bromo isomer.
| Nucleus | 4-Bromo-9H-xanthen-9-one (Target) | 2-Bromo-9H-xanthen-9-one (Alternative) |
| ¹H NMR (Aromatic Region) | Key Diagnostic: Loss of the signal typically found at ~7.3-7.5 ppm (H4 position). The H5 proton (on the other ring, peri to carbonyl) often shows a downfield shift (δ > 8.3 ppm) due to the anisotropic effect of the carbonyl, which is slightly twisted by the C4-Br steric clash. | Key Diagnostic: Distinct doublet at ~8.4 ppm (H1, peri to carbonyl) is preserved. The H3/H4 protons appear as a multiplet. |
| ¹³C NMR (C-Br Shift) | δ ~81.9 ppm (Characteristic upfield shift for C4-Br due to steric/electronic environment). | δ ~117-118 ppm (Typical aryl bromide shift). |
B. HPLC Purity Profiling
Methodology: Reverse Phase C18, Water/Acetonitrile Gradient.
-
Observation: 4-Bromoxanthone typically elutes earlier than 2-bromoxanthone under standard reverse-phase conditions due to the dipole moment distortion caused by the peri-bromine atom, which makes the molecule slightly more polar/less planar than the 2-bromo isomer.
C. Validation Workflow Diagram
The following flowchart outlines the mandatory decision tree for validating incoming batches of 4-bromoxanthone.
Synthetic Utility & Comparative Performance
Objective: To manage expectations regarding reactivity differences between the 4-bromo and 2-bromo isomers.
The "Peri-Effect" Challenge
In 4-bromoxanthone, the bromine atom is physically crowded by the lone pairs of the carbonyl oxygen at position 9. This has two major consequences for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig):
-
Steric Hindrance: The oxidative addition of Palladium (Pd) into the C-Br bond is slower because the bulky phosphine ligands struggle to access the C4 position.
-
Electronic Deactivation: The carbonyl group is electron-withdrawing, but the steric twist can disrupt conjugation, altering the electrophilicity of the C-Br bond.
Performance Comparison Table (Suzuki Coupling)
Conditions: Arylboronic acid (1.2 eq), Pd Catalyst (5 mol%), Base (K₂CO₃), Dioxane/Water, 100°C.
| Parameter | 4-Bromo-9H-xanthen-9-one | 2-Bromo-9H-xanthen-9-one |
| Standard Catalyst (e.g., Pd(PPh3)4) | Poor Yield (<40%) Incomplete conversion due to steric bulk. | Excellent Yield (>90%) Standard aryl bromide reactivity. |
| Optimized Catalyst (e.g., Pd-SPhos or Pd-XPhos) | Good Yield (75-85%) Bulky, electron-rich ligands are required to facilitate oxidative addition at the hindered peri-position. | Near Quantitative (>98%) Reaction often completes in <2 hours. |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours |
| Side Products | Protodebromination (H-Xanthone) is common if reaction stalls. | Minimal side products. |
Steric Hindrance Visualization
The diagram below illustrates why the 4-position is chemically distinct from the 2-position.
Recommended Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling for 4-Bromoxanthone
Rationale: Standard conditions fail. This protocol uses S-Phos , a bulky biaryl phosphine ligand designed to facilitate coupling of sterically hindered aryl chlorides and bromides.
Reagents:
-
4-Bromo-9H-xanthen-9-one (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4-8 mol%) OR Pd(dppf)Cl₂ (for less hindered boronic acids).
-
Base: K₃PO₄ (3.0 eq) - Phosphate is often superior to carbonate for hindered substrates.
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane.
Procedure:
-
Degassing: Charge reaction vessel with 4-bromoxanthone, boronic acid, and base. Purge with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species, which is unstable with electron-rich ligands.
-
Catalyst Addition: Add Pd precursor and ligand (or pre-formed catalyst) under positive Argon pressure.
-
Reaction: Heat to 100-110°C for 18-24 hours.
-
Monitoring: Check via HPLC/TLC. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the coupled product.
-
Troubleshooting: If starting material remains after 24h, add 1 mol% fresh catalyst and stir for another 6 hours. Do not increase temperature >120°C to avoid dehalogenation.
-
Protocol B: Synthesis of 4-Bromoxanthone (In-House Validation)
If commercial supply is unreliable, 4-bromoxanthone can be synthesized via bromination of xanthone, though regioselectivity is poor.
-
Method: Reaction of xanthone with N-bromosuccinimide (NBS) in aqueous acetonitrile.
-
Purification: The crude mixture will contain 2-bromo and 2,7-dibromo isomers. Recrystallization from ethanol or rigorous column chromatography is required to isolate the 4-bromo isomer (confirmed by the NMR signals in Section 2A).
References
-
Synthesis and NMR Characterization of Bromin
- Source:Structural modifications of toxyloxanthone C... (PMC / NIH)
- Relevance: Provides specific ¹H and ¹³C NMR shifts for 4-bromoxanthone (C4-Br
-
TADF Material Synthesis using Xanthone Acceptors
- Source:Effect of Substituents...
- Relevance: Validates the use of xanthone halides in constructing donor-acceptor OLED m
-
General Reactivity of Xanthone Deriv
- Source:Synthesis of Xanthones: An Overview (University of Porto)
- Relevance: Reviews the synthetic pathways and reactivity profiles of the xanthone nucleus.
-
Suzuki Coupling of Hindered Substr
- Source:Suzuki-Miyaura Cross-Coupling: Practical Guide (Yoneda Labs)
- Relevance: Provides the mechanistic basis for using S-Phos/K3PO4 for hindered (peri-substituted) aryl halides.
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-9H-xanthen-9-one
As a Senior Application Scientist, I recognize that handling specialized halogenated aromatic ketones like 4-Bromo-9H-xanthen-9-one (CAS: 861548-92-7) requires moving beyond generic safety data sheets. This compound, frequently utilized as a critical intermediate in the synthesis of complex pharmacologically active molecules and advanced materials, presents specific handling challenges due to its halogenated nature and potential for aerosolization.
To ensure absolute safety and operational integrity, this guide is structured around the lifecycle of chemical interaction: from pre-operational hazard assessment and precise PPE selection to active handling, emergency response, and compliant disposal.
I. Hazard Profile & Quantitative Safety Data
Before interacting with the material, we must establish its physicochemical baseline. 4-Bromo-9H-xanthen-9-one is a brominated derivative of xanthone. Like many halogenated aromatic ketones, it acts as a localized irritant and poses environmental persistence risks[1].
Table 1: Physicochemical and Hazard Profile of 4-Bromo-9H-xanthen-9-one
| Parameter | Specification / Data | Causality / Operational Impact |
| Chemical Formula | C₁₃H₇BrO₂ | The presence of the bromine atom increases lipophilicity, enhancing skin penetration potential compared to non-halogenated analogs. |
| Physical State | Solid (Crystalline Powder) | High risk of particulate aerosolization during transfer; necessitates draft-free weighing environments. |
| GHS Classification | H315, H319, H335 | Direct contact causes skin/eye irritation; inhalation of dust causes respiratory tract irritation[2]. |
| Solubility | Soluble in DMSO, DMF, DCM | Spills must not be cleaned with water alone; organic solvents are required for effective decontamination. |
II. The Causality of Personal Protective Equipment (PPE)
A self-validating safety protocol requires understanding why specific PPE is chosen. Do not rely on standard laboratory attire without assessing the chemical's specific penetration mechanics.
-
Ocular Protection (ANSI Z87.1 Compliant): Standard safety glasses are insufficient for fine crystalline powders. You must use indirect-vented chemical splash goggles that meet the ANSI/ISEA Z87.1-2025 standard[3]. Causality: The indirect venting prevents airborne bromoxanthone dust from bypassing the shield, while the Z87.1 rating ensures structural integrity against accidental impact or high-velocity particulate dispersion.
-
Dermal Protection (Gloving Matrix): Wear heavy-duty nitrile gloves (minimum 5 mil thickness). Causality: Halogenated aromatics can degrade standard latex rapidly. For prolonged handling (>15 minutes) or when dissolving the compound in carrier solvents like Dichloromethane (DCM), a double-gloving technique is mandatory. The outer glove acts as a sacrificial layer against solvent breakthrough, while the inner glove maintains the dermal barrier.
-
Respiratory & Body Protection: A flame-resistant (FR) lab coat with fitted cuffs is required to prevent powder from migrating up the forearms. If the material must be handled outside of a certified fume hood (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is non-negotiable to prevent inhalation of H335-classified particulates[2].
III. Operational Workflow & Handling Protocol
To build a self-validating system, every step of the handling process must include a verification check.
Step-by-Step Methodology for Material Transfer:
-
Verification: Prior to opening the chemical container, verify that the fume hood face velocity is between 0.4 and 0.6 m/s. Validation: Check the digital monitor; if the flow is outside this range, abort the procedure.
-
Static Mitigation: 4-Bromo-9H-xanthen-9-one powder can hold a static charge, causing it to repel from metal spatulas and aerosolize. Use an anti-static U-shaped polypropylene spatula or ground your metal spatula before transfer.
-
Enclosed Weighing: Transfer the required mass into a pre-tared, sealable glass vial rather than an open weigh boat. Seal the vial inside the fume hood before transporting it to an analytical balance.
-
Decontamination: Post-transfer, wipe down the immediate work area, the exterior of the reagent bottle, and the spatula with a lint-free wipe dampened with Isopropanol (IPA).
Caption: Operational workflow for the safe handling and weighing of 4-Bromo-9H-xanthen-9-one.
IV. Spill Response & Decontamination Plan
In the event of a spill, the primary threat is the generation of airborne brominated dust. Dry sweeping is strictly prohibited.
Self-Validating Spill Protocol:
-
Assess & Isolate: Determine if the spill is minor (<50g, contained in the hood) or major (>50g, or outside the hood).
-
Suppression: For minor spills, immediately cover the powder with a solvent-dampened absorbent pad (using Isopropanol or Ethanol). Causality: The solvent collapses the dust profile, preventing aerosolization while safely dissolving the top layer of the compound.
-
Collection: Use a non-sparking scoop to transfer the wetted mass into a compatible, sealable hazardous waste container.
-
Secondary Wash: Wash the spill surface with a detergent solution, followed by a final IPA wipe to remove residual lipophilic traces.
Caption: Decision matrix and logical workflow for 4-Bromo-9H-xanthen-9-one spill response.
V. Chemical Waste Disposal Plan
Because 4-Bromo-9H-xanthen-9-one contains a covalently bonded halogen (Bromine), it must be strictly segregated from general organic waste.
Disposal Methodology:
-
Segregation: All residual solids, contaminated wipes, and solvent solutions containing this compound must be deposited into a dedicated Halogenated Organic Waste container.
-
EPA Compliance Causality: Under EPA guidelines, halogenated organic wastes cannot be land-disposed or processed in standard boilers due to the risk of forming highly toxic dioxins or furans at lower temperatures[4]. They require specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the resulting hydrobromic acid (HBr) gas[4].
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste - Contains Brominated Aromatics (4-Bromo-9H-xanthen-9-one)". Never co-mingle this waste with strong bases or oxidizing agents, as exothermic degradation can occur.
References
-
American National Standards Institute (ANSI). ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
